Inosine-5'-monophosphate disodium salt
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12N4NaO8P |
|---|---|
Molecular Weight |
370.19 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
PZGQXGXEKACEEW-MCDZGGTQSA-M |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Inosine-5'-Monophosphate in Purine Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate network of cellular metabolism, the synthesis of purine (B94841) nucleotides stands as a cornerstone for genetic information storage, energy currency, and signaling cascades. At the heart of this essential pathway lies inosine-5'-monophosphate (IMP), a pivotal intermediate that represents the first fully formed purine nucleotide. This technical guide provides an in-depth exploration of the multifaceted role of IMP in purine metabolism, detailing its synthesis, conversion into vital adenine (B156593) and guanine (B1146940) nucleotides, and the regulatory mechanisms that govern these processes. The content herein is tailored for professionals in the fields of biochemical research and drug development, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding and further investigation of this critical metabolic hub.
IMP: The Crossroads of Purine Nucleotide Synthesis
Inosine-5'-monophosphate is the branch point from which the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) diverges.[1][2][3] Its strategic position allows the cell to maintain a balanced pool of adenine and guanine nucleotides, which is crucial for DNA and RNA synthesis.[4] The production and consumption of IMP are tightly regulated through two primary pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis: Building the Purine Ring from Simple Precursors
The de novo synthesis of purines is a metabolically expensive process that constructs the purine ring from basic molecular components.[5][6] This multi-step enzymatic pathway culminates in the formation of IMP.[7][8] The process begins with ribose-5-phosphate, which is converted to phosphoribosyl pyrophosphate (PRPP).[6][9] Through a series of ten subsequent reactions involving amino acids (glycine, glutamine, and aspartate), one-carbon units from tetrahydrofolate, and carbon dioxide, the purine ring is assembled onto the PRPP molecule, ultimately yielding IMP.[5][10] This pathway is energetically demanding, consuming several ATP molecules per molecule of IMP synthesized.[11]
The Salvage Pathway: An Economical Recycling Route
In contrast to the energy-intensive de novo pathway, the purine salvage pathway offers a more economical route to nucleotide synthesis by recycling pre-existing purine bases (hypoxanthine, guanine, and adenine) that arise from the degradation of nucleic acids.[12][13][14] The key enzyme in the salvage of hypoxanthine (B114508) to form IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[13][15][16] This enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine, directly yielding IMP.[15] The salvage pathway is particularly vital in tissues with high energy demands or limited de novo synthesis capacity.[15]
The Divergent Fates of IMP: Synthesis of AMP and GMP
Once synthesized, IMP serves as the immediate precursor for the production of both AMP and GMP through two distinct, two-step enzymatic pathways.[17][18]
Conversion to Adenosine Monophosphate (AMP)
The synthesis of AMP from IMP is a two-step process that requires energy in the form of guanosine triphosphate (GTP).[4][19]
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the condensation of IMP with the amino acid aspartate to form adenylosuccinate.[14][20] This reaction is driven by the hydrolysis of GTP to GDP and inorganic phosphate.[14]
-
Adenylosuccinate Lyase (ADSL): In the subsequent step, ADSL cleaves fumarate (B1241708) from adenylosuccinate to yield AMP.[19]
Conversion to Guanosine Monophosphate (GMP)
The pathway from IMP to GMP also involves two enzymatic reactions and requires energy from ATP.[4][21]
-
IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine-5'-monophosphate (B1605901) (XMP).[21][22] This is the rate-limiting step in the de novo synthesis of guanine nucleotides.[22]
-
GMP Synthetase (GMPS): GMPS then catalyzes the amination of XMP at the C2 position, using glutamine as the nitrogen donor, to form GMP.[21] This reaction is coupled to the hydrolysis of ATP to AMP and pyrophosphate.
Quantitative Data in Purine Metabolism
The kinetics of the enzymes involved in IMP metabolism and the intracellular concentrations of the purine nucleotides are critical parameters for understanding the regulation and flux of this pathway.
Table 1: Kinetic Parameters of Key Enzymes in IMP Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |
| IMP Dehydrogenase (Type II) | Homo sapiens | IMP | 1.9 | - |
| NAD+ | 2.5 | - | ||
| Adenylosuccinate Synthetase | Escherichia coli | IMP | 20 | 1.35 x 10-3 (mM/min) |
| Aspartate | 300 | |||
| GTP | 23 | |||
| Adenylosuccinate Lyase (R303C) | Homo sapiens | SAICAR | - | - |
Table 2: Intracellular Concentrations of Purine Nucleotides in HeLa Cells
| Condition | IMP (relative abundance) | AMP (relative abundance) | GMP (relative abundance) |
| Purine-rich medium | 1.0 | 8.50 | 1.0 |
| Purine-depleted medium | ~3.0 | 7.82 | ~1.0 |
Data adapted from a study on purinosome formation and represents relative changes in nucleotide pools.[1]
Experimental Protocols
Spectrophotometric Assay for IMP Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of IMP dehydrogenase by monitoring the production of NADH at 340 nm.[13][23][24]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT.
-
Substrate Solution: 10 mM Inosine-5'-monophosphate (IMP) in assay buffer.
-
Cofactor Solution: 10 mM NAD+ in assay buffer.
-
Enzyme Solution: Purified IMPDH or cell lysate containing IMPDH.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or directly in the well of a 96-well plate. For a 200 µL final volume, add:
-
100 µL of 2X Assay Buffer.
-
20 µL of 10 mM IMP (final concentration 1 mM).
-
20 µL of 10 mM NAD+ (final concentration 1 mM).
-
Water to a volume of 180 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the rate of NADH production using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).[25]
Spectrophotometric Assay for Adenylosuccinate Synthetase Activity
This protocol outlines a coupled-enzyme assay to determine the activity of adenylosuccinate synthetase by measuring the oxidation of NADH.
Materials:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2.
-
Substrate Solution 1: 10 mM IMP in assay buffer.
-
Substrate Solution 2: 100 mM L-Aspartate in assay buffer.
-
Energy Source: 10 mM GTP in assay buffer.
-
Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).
-
Coupling Substrates: 50 mM Phosphoenolpyruvate (PEP), 10 mM NADH.
-
Enzyme Solution: Purified ADSS or cell lysate.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing:
-
Assay Buffer.
-
1 mM IMP.
-
10 mM L-Aspartate.
-
1 mM GTP.
-
2 mM PEP.
-
0.2 mM NADH.
-
Excess of PK and LDH (e.g., 5-10 units/mL).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the ADSS enzyme solution.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the rate of GDP production, which is coupled to NADH oxidation in a 1:1 stoichiometry.
Visualizing Purine Metabolism Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships within purine metabolism.
Caption: Central role of IMP in purine metabolism.
Caption: Workflow for Metabolic Flux Analysis.
Conclusion
Inosine-5'-monophosphate is undeniably a linchpin in purine metabolism. Its synthesis through both de novo and salvage pathways, followed by its differential conversion to AMP and GMP, highlights a sophisticated system of metabolic control. For researchers and drug development professionals, a thorough understanding of the enzymes that govern the flux through this critical branch point, such as IMP dehydrogenase and adenylosuccinate synthetase, offers significant opportunities for therapeutic intervention in a range of diseases, including cancer and viral infections. The methodologies and data presented in this guide are intended to serve as a valuable resource for advancing research and development efforts targeting this fundamental aspect of cellular biochemistry.
References
- 1. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. youtube.com [youtube.com]
- 10. uniprot.org [uniprot.org]
- 11. benchchem.com [benchchem.com]
- 12. A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 14. benchchem.com [benchchem.com]
- 15. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest [mdpi.com]
- 18. stackoverflow.com [stackoverflow.com]
- 19. mdpi.com [mdpi.com]
- 20. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bmrservice.com [bmrservice.com]
- 25. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
function of IMP in de novo purine synthesis pathway
An In-depth Technical Guide on the Core Function of Inosine (B1671953) Monophosphate (IMP) in the De Novo Purine (B94841) Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine nucleotides, primarily adenosine (B11128) and guanine (B1146940) nucleotides, are fundamental molecules essential for a myriad of cellular processes. They serve as the monomeric precursors for the synthesis of nucleic acids, DNA and RNA, and are central to cellular energy metabolism in the form of adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). Furthermore, they act as critical components of several coenzymes and function as signaling molecules in various metabolic pathways. Cells can generate purine nucleotides through two main routes: the de novo synthesis pathway, which builds the purine rings from simple precursors, and the salvage pathway, which recycles pre-existing purine bases.
At the heart of the de novo pathway lies Inosine Monophosphate (IMP), the first fully formed purine nucleotide.[1] IMP represents a critical metabolic crossroads, serving as the common precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Understanding the intricate functions and regulation of IMP is paramount for research in metabolic diseases, oncology, and immunology, and is a key focus for the development of novel therapeutics.
The De Novo Purine Synthesis Pathway: The Journey to IMP
The de novo synthesis of IMP is a complex, multi-step process that occurs in the cytosol of the liver and to a lesser extent in the brain and thymus.[1] The pathway commences with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). Through a series of ten enzymatic reactions, the purine ring is assembled on this ribose scaffold using atoms derived from amino acids (glycine, glutamine, and aspartate), one-carbon units from formate (B1220265), and carbon dioxide.[2] In humans, these reactions are catalyzed by six enzymes, some of which are multifunctional. It has been proposed that these enzymes form a dynamic multi-enzyme complex called the "purinosome" to enhance the efficiency of the pathway.
IMP: The Crucial Branch Point
The formation of IMP is a pivotal moment in purine metabolism as it does not accumulate to high concentrations within the cell but is instead rapidly channeled into one of two distinct branches of the pathway.[3] This bifurcation leads to the synthesis of either AMP or GMP, the two primary purine ribonucleotides.[4] The allocation of IMP between these two branches is tightly regulated to ensure a balanced supply of adenine (B156593) and guanine nucleotides, which is crucial for maintaining the integrity of genetic material and cellular function.[4]
The Two Fates of IMP: Synthesis of AMP and GMP
The Pathway to AMP
The conversion of IMP to AMP is a two-step process that introduces an amino group at the C6 position of the purine ring, derived from the amino acid aspartate.
-
Formation of Adenylosuccinate: The first committed step is catalyzed by adenylosuccinate synthetase (ADSS) . This enzyme facilitates the condensation of IMP with aspartate to form adenylosuccinate.[5][6] This reaction is energetically driven by the hydrolysis of GTP to GDP and inorganic phosphate.[5]
-
Formation of AMP: Adenylosuccinate lyase (ADSL) then catalyzes the cleavage of adenylosuccinate, releasing fumarate (B1241708) and yielding AMP.[7] The fumarate produced can enter the citric acid cycle, thus linking purine metabolism with cellular respiration.
The Pathway to GMP
The synthesis of GMP from IMP also involves two enzymatic steps, beginning with an oxidation reaction.
-
Formation of Xanthosine Monophosphate (XMP): Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to XMP.[8] This is the rate-limiting step in the de novo synthesis of guanine nucleotides.[9]
-
Formation of GMP: GMP synthetase then catalyzes the conversion of XMP to GMP. This reaction involves the transfer of an amino group from glutamine and is coupled to the hydrolysis of ATP to AMP and pyrophosphate.[3]
Regulation of Purine Synthesis at the IMP Branch Point
The partitioning of IMP into the AMP and GMP synthesis pathways is a critical regulatory node, ensuring a balanced production of adenine and guanine nucleotides.[4] This regulation is achieved through a sophisticated interplay of feedback inhibition and substrate availability.
-
Reciprocal Energy Requirement: The synthesis of AMP requires GTP, while the synthesis of GMP requires ATP.[3] This reciprocal requirement helps to balance the pools of adenine and guanine nucleotides. An excess of ATP will drive the synthesis of GMP, while an excess of GTP will promote the synthesis of AMP.[3]
-
Feedback Inhibition: The end products of each branch, AMP and GMP, act as feedback inhibitors of the first enzyme in their respective synthesis pathways. AMP is a competitive inhibitor of adenylosuccinate synthetase, while GMP is a competitive inhibitor of IMP dehydrogenase.[4][5] This ensures that the cell does not overproduce one type of purine nucleotide.
Quantitative Insights into IMP Metabolism
The following tables summarize key quantitative data related to IMP metabolism, providing a valuable reference for researchers in the field.
Table 1: Intracellular Concentrations of Purine Nucleotides in HeLa Cells
| Nucleotide | Concentration in Purine-Rich Medium (nmol/10^6 cells) | Concentration in Purine-Depleted Medium (nmol/10^6 cells) |
| IMP | ~0.01 | ~0.03 (3-fold increase)[3][10] |
| AMP | ~0.25 | ~0.27 |
| GMP | ~0.03 | ~0.035 |
| ATP | ~2.33 | ~2.74 |
| GTP | ~0.15 | ~0.18 |
Data adapted from studies on HeLa cells, showing a significant increase in IMP levels under purine-depleted conditions, suggesting an upregulation of the de novo pathway.[3][10]
Table 2: Kinetic Parameters of Human IMP Dehydrogenase 2 (IMPDH2)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |
| IMP | 125 - 250 | Not reported | ~1-2 |
| NAD+ | 100 - 400 | Not reported | ~1-2 |
Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.[11]
Table 3: Kinetic Parameters of Adenylosuccinate Synthetase (from E. coli)
| Substrate | Km (mM) |
| IMP | 0.02 |
| GTP | 0.023 |
| Aspartate | 0.3 |
Data from a mathematical model based on experimental data from E. coli.[12][13]
Table 4: Inhibition Constants (Ki) of Selected IMPDH Inhibitors
| Inhibitor | Target | Ki (µM) | Type of Inhibition |
| Mycophenolic Acid (MPA) | Human IMPDH2 | ~0.02 - 0.04 | Uncompetitive |
| Ribavirin Monophosphate | Human IMPDH2 | ~0.25 | Competitive |
| Mizoribine Monophosphate | Human IMPDH2 | ~0.009 | Uncompetitive |
Ki values are indicative of the potency of the inhibitor, with lower values representing higher potency.
IMP Dehydrogenase (IMPDH) as a Therapeutic Target
The enzyme IMPDH, which catalyzes the first committed step in GMP synthesis, is a well-established target for therapeutic intervention.[12] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides to support DNA and RNA synthesis.[14] Consequently, inhibiting IMPDH can selectively impede the growth of these cells.
-
Immunosuppression: Mycophenolic acid (MPA), a potent inhibitor of IMPDH, is widely used as an immunosuppressant to prevent organ transplant rejection and to treat autoimmune diseases.[12] By depleting guanine nucleotides in T and B lymphocytes, MPA effectively suppresses the immune response.
-
Oncology: The upregulation of IMPDH in various tumor types has made it an attractive target for cancer chemotherapy.[15] Several IMPDH inhibitors are in clinical trials for the treatment of hematological malignancies and solid tumors.[15]
-
Antiviral and Antimicrobial Therapy: Some viruses and microbial pathogens rely on the host's de novo purine synthesis for their replication.[16] Therefore, IMPDH inhibitors are also being investigated as broad-spectrum antiviral and antimicrobial agents.[16][17]
Experimental Protocols for Studying IMP Metabolism
Protocol for IMP Dehydrogenase (IMPDH) Activity Assay (Spectrophotometric)
This assay measures the activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.[18]
Materials:
-
Cell lysate or purified IMPDH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Substrate solution: 250 µM IMP
-
Cofactor solution: 500 µM NAD+
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, IMP solution, and NAD+ solution.
-
Add the cell lysate or purified enzyme to the wells of the microplate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the rate of NADH production from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol for Adenylosuccinate Synthetase (ADSS) Assay (Spectrophotometric)
This assay is based on the decrease in absorbance at 282 nm as adenylosuccinate is formed from IMP.
Materials:
-
Purified ADSS or cell lysate
-
Assay Buffer: 100 mM Tris-acetate (pH 8.0)
-
Substrate solution: 2.5 mM L-aspartate
-
Substrate solution: 0.1 mM IMP
-
Cofactor solution: 0.1 mM GTP
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
In a quartz cuvette, combine the assay buffer, L-aspartate, IMP, and GTP.
-
Initiate the reaction by adding the purified ADSS or cell lysate.
-
Monitor the decrease in absorbance at 282 nm over time.
-
The rate of the reaction can be calculated from the initial linear phase of the absorbance change.
Protocol for Quantification of Intracellular Purine Nucleotides by HPLC
This protocol allows for the separation and quantification of various purine nucleotides from cell extracts.[8]
Materials:
-
Cultured cells
-
Ice-cold 0.4 M perchloric acid (PCA)
-
3.5 M K2CO3
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.
-
Mobile phase: e.g., 0.1 M KH2PO4, pH 6.0, with a methanol (B129727) gradient.
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.4 M PCA and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant with 3.5 M K2CO3 and centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject the filtered extract onto the HPLC column.
-
Separate the nucleotides using a suitable gradient of the mobile phase.
-
Detect the nucleotides by their absorbance at 254 nm.
-
Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.
Protocol for Measuring De Novo Purine Synthesis Rate using [¹⁴C]Formate Incorporation
This method assesses the rate of de novo purine synthesis by measuring the incorporation of radiolabeled formate into the purine ring.[19]
Materials:
-
Cultured cells
-
[¹⁴C]Formate
-
Cell culture medium
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Incubate cultured cells with [¹⁴C]formate in the culture medium for a defined period.
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Precipitate the macromolecules (including nucleic acids) by adding cold TCA.
-
Wash the precipitate to remove any remaining unincorporated [¹⁴C]formate.
-
Hydrolyze the nucleic acids to release the purine bases.
-
Separate and quantify the radiolabeled purines using techniques like HPLC or thin-layer chromatography.
-
Measure the radioactivity of the purine fraction using a scintillation counter to determine the rate of formate incorporation.
Conclusion
Inosine monophosphate stands as a cornerstone of de novo purine biosynthesis, representing the first fully formed purine nucleotide and the critical branch point for the synthesis of AMP and GMP. The intricate regulation at this junction ensures a balanced supply of adenine and guanine nucleotides, which is vital for cellular homeostasis. The enzymes that catalyze the conversion of IMP, particularly IMP dehydrogenase, have emerged as significant targets for the development of therapeutics for a range of diseases, including cancer and autoimmune disorders. A thorough understanding of the function, regulation, and enzymology of the IMP metabolic node continues to be a fertile area of research, with the potential to yield novel strategies for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. cores.emory.edu [cores.emory.edu]
- 9. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 19. Stimulation of incorporation of formate-14C into the adenosine nucleotides of the liver of ethionine-injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Purine Synthesis: A Technical Guide to the Conversion of Inosine-5'-Monophosphate to AMP and GMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of cellular metabolism, the synthesis of purine (B94841) nucleotides stands as a cornerstone process, essential for the formation of nucleic acids, energy currency, and signaling molecules. At the heart of this pathway lies a critical branch point: inosine-5'-monophosphate (IMP). This guide provides an in-depth exploration of the enzymatic conversion of IMP into adenosine-5'-monophosphate (AMP) and guanosine-5'-monophosphate (B10773721) (GMP), the two primary purine ribonucleotides. We will delve into the biochemical reactions, the enzymes that catalyze them, their kinetic properties, and the sophisticated regulatory mechanisms that ensure a balanced supply of these vital molecules. Furthermore, this document offers detailed experimental protocols for the study of these pathways and presents key quantitative data in a clear, tabular format for ease of comparison, making it an invaluable resource for researchers in biochemistry, drug discovery, and molecular biology.
Introduction
De novo purine biosynthesis is a highly conserved and energy-intensive pathway that culminates in the synthesis of inosine-5'-monophosphate (IMP).[1][2][3][4] IMP represents the first fully formed purine nucleotide and serves as the direct precursor for the synthesis of both adenosine-5'-monophosphate (AMP) and guanosine-5'-monophosphate (GMP).[1][2][3][5][6] The subsequent conversion of IMP to AMP and GMP occurs via two distinct, two-step enzymatic pathways. The regulation of these divergent pathways is crucial for maintaining the appropriate balance of adenine (B156593) and guanine (B1146940) nucleotides, which is vital for cellular processes such as DNA and RNA synthesis, signal transduction, and energy transfer.[7][8] Understanding the intricacies of these pathways, the enzymes involved, and their regulation is of paramount importance for the development of therapeutic agents targeting diseases characterized by aberrant cell proliferation, such as cancer and infectious diseases.[1][9][10]
The AMP Synthesis Pathway from IMP
The conversion of IMP to AMP is a two-step process that introduces an amino group at the C6 position of the purine ring, derived from the amino acid aspartate.[5][6] This pathway requires energy in the form of guanosine (B1672433) triphosphate (GTP).[5][6][11]
Step 1: Formation of Adenylosuccinate
The first committed step in AMP synthesis is the conversion of IMP to adenylosuccinate.[5][12] This reaction is catalyzed by the enzyme adenylosuccinate synthetase (ADSS) .
-
Reaction: IMP + Aspartate + GTP → Adenylosuccinate + GDP + Pi[5]
-
Mechanism: The reaction proceeds through a 6-phosphoryl-IMP intermediate, formed by the transfer of the γ-phosphate from GTP to the 6-oxygen of IMP.[12][14] Subsequently, the amino group of aspartate performs a nucleophilic attack on the C6 position of the purine ring, displacing the phosphate (B84403) group.[12]
Step 2: Formation of AMP
The second and final step is the elimination of fumarate (B1241708) from adenylosuccinate to yield AMP. This reaction is catalyzed by adenylosuccinate lyase (ADSL) .
-
Reaction: Adenylosuccinate → AMP + Fumarate[5]
-
Enzyme: Adenylosuccinate Lyase (EC 4.3.2.2)[12]
-
Mechanism: ADSL catalyzes a β-elimination reaction.[12] It is noteworthy that ADSL is an enzyme that participates in two distinct steps of the de novo purine synthesis pathway.[6][12]
The GMP Synthesis Pathway from IMP
The synthesis of GMP from IMP is also a two-step pathway that involves the oxidation of IMP followed by the incorporation of an amino group from glutamine.[5][6][15] This pathway requires energy in the form of adenosine (B11128) triphosphate (ATP).[5][11][16]
Step 1: Formation of Xanthosine (B1684192) Monophosphate (XMP)
The initial and rate-limiting step in GMP synthesis is the oxidation of IMP to xanthosine monophosphate (XMP).[1][2][7][9][17][18] This reaction is catalyzed by inosine-5'-monophosphate dehydrogenase (IMPDH) .
-
Enzyme: Inosine-5'-Monophosphate Dehydrogenase (EC 1.1.1.205)[7]
-
Mechanism: The reaction involves a covalent intermediate where a conserved cysteine residue in the active site of IMPDH attacks the C2 position of the purine ring of IMP.[7] This is followed by a hydride transfer to NAD⁺ to form NADH and the subsequent hydrolysis of the intermediate to release XMP.[7]
Step 2: Formation of GMP
The final step is the conversion of XMP to GMP, which involves the amination of the C2 position of the purine ring. This reaction is catalyzed by GMP synthetase (GMPS) .
-
Reaction: XMP + Glutamine + ATP + H₂O → GMP + Glutamate + AMP + PPi[5][19]
-
Enzyme: GMP Synthetase (EC 6.3.5.2)[4]
-
Mechanism: The reaction is a two-step process that occurs within a single active site. First, the C2 position of XMP is adenylated using ATP, forming an XMP-adenylate intermediate. Subsequently, the amide group of glutamine is transferred to this intermediate, displacing AMP and forming GMP.
Regulation of AMP and GMP Synthesis
The biosynthesis of AMP and GMP from IMP is tightly regulated to ensure a balanced supply of adenine and guanine nucleotides. The primary regulatory mechanism is feedback inhibition , where the end products of the pathways, AMP and GMP, inhibit the first committed enzyme of their own synthesis.[6][11][15][20][21]
-
AMP inhibits Adenylosuccinate Synthetase (ADSS): AMP acts as a competitive inhibitor of ADSS with respect to IMP.[6]
-
GMP inhibits IMP Dehydrogenase (IMPDH): GMP competitively inhibits IMPDH.[6]
This reciprocal regulation ensures that when one purine nucleotide is in excess, its synthesis is curtailed, and the precursor IMP is channeled towards the synthesis of the other purine nucleotide.[11][15][22]
Furthermore, the energy requirements for each pathway contribute to the regulatory network. The synthesis of AMP requires GTP, while the synthesis of GMP requires ATP.[11][15][22] This cross-regulation helps to maintain the balance between the pools of adenine and guanine nucleotides.[12][22]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the conversion of IMP to AMP and GMP. These values can vary depending on the organism and experimental conditions.
Table 1: Kinetic Parameters of Enzymes in the AMP Synthesis Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) |
| Adenylosuccinate Synthetase (ADSS) | E. coli | IMP | 20 | 1.35 x 10⁻³ (mM/min) |
| GTP | 23 | |||
| Aspartate | 300 | |||
| Adenylosuccinate Lyase (ADSL) | Human | Adenylosuccinate | Data not readily available | Data not readily available |
Table 2: Kinetic Parameters of Enzymes in the GMP Synthesis Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) |
| IMP Dehydrogenase (IMPDH) Type II | Human | IMP | Data not readily available | Variable |
| NAD⁺ | Data not readily available | |||
| GMP Synthetase (GMPS) | Human | XMP | Data not readily available | Data not readily available |
| ATP | Data not readily available | |||
| Glutamine | Data not readily available |
Note: Kinetic parameters for human IMPDH and GMPS are highly regulated and can vary significantly based on cellular conditions and the presence of allosteric effectors. The kcat for NAD analogs with IMPDH are similar, suggesting that hydride transfer is not the rate-limiting step.[1][2][9]
Experimental Protocols
Assay for IMP Dehydrogenase (IMPDH) Activity
This protocol is based on the spectrophotometric measurement of NADH production.[24]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA
-
IMP solution (10 mM in Assay Buffer)
-
NAD⁺ solution (10 mM in Assay Buffer)
-
Enzyme preparation (purified IMPDH or cell lysate)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing:
-
Assay Buffer
-
IMP (final concentration 0.1 - 1 mM)
-
NAD⁺ (final concentration 0.2 - 2 mM)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the IMPDH activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Quantification of Intracellular Nucleotide Pools by HPLC
This protocol provides a general framework for the extraction and analysis of intracellular nucleotides using High-Performance Liquid Chromatography (HPLC).[25][26][27][28][29]
Materials:
-
Cell culture or tissue sample
-
Cold 6% Trichloroacetic Acid (TCA) or other suitable extraction buffer (e.g., cold acidic methanol)
-
5 M K₂CO₃ for neutralization
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydroxide)[26]
-
Nucleotide standards (IMP, AMP, GMP, etc.)
Procedure:
-
Extraction:
-
Rapidly harvest cells or tissue and quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Extract the nucleotides by adding cold 6% TCA and vortexing.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the nucleotides.
-
-
Neutralization:
-
Neutralize the acidic extract by adding 5 M K₂CO₃ until the pH is near neutral. This is crucial to prevent nucleotide degradation.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a known volume of the sample onto the HPLC column.
-
Elute the nucleotides using a suitable gradient of the mobile phase.
-
Detect the nucleotides by their UV absorbance at approximately 254 nm.
-
Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.
-
Visualizations
Caption: Biosynthetic pathways of AMP and GMP from IMP.
Caption: Workflow for the IMP Dehydrogenase activity assay.
Caption: Workflow for nucleotide quantification by HPLC.
Conclusion
The conversion of inosine-5'-monophosphate to AMP and GMP represents a pivotal juncture in purine metabolism, ensuring the balanced production of the fundamental building blocks of nucleic acids and key players in cellular bioenergetics and signaling. The enzymes catalyzing these transformations—adenylosuccinate synthetase, adenylosuccinate lyase, IMP dehydrogenase, and GMP synthetase—are subject to intricate regulatory mechanisms, primarily through feedback inhibition by their ultimate products. This tight control underscores the importance of maintaining appropriate intracellular ratios of adenine and guanine nucleotides. The detailed understanding of these pathways, supported by robust experimental methodologies, is not only fundamental to the field of biochemistry but also provides a critical foundation for the rational design of novel therapeutic agents targeting a range of human diseases. This guide serves as a comprehensive resource for professionals dedicated to advancing our knowledge in this vital area of metabolic research.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explanation about conversation of inosine monophosphate to adenosine mono.. [askfilo.com]
- 6. Chapter 27 [columbia.edu]
- 7. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. coconote.app [coconote.app]
- 11. pharmacy180.com [pharmacy180.com]
- 12. benchchem.com [benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Does the conversion of IMP to GMP use or produce ATP either directly or i.. [askfilo.com]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. Reactome | De novo synthesis of GMP [reactome.org]
- 20. news-medical.net [news-medical.net]
- 21. m.youtube.com [m.youtube.com]
- 22. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 23. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
biochemical properties of inosine-5'-monophosphate disodium salt
An In-depth Technical Guide to the Biochemical Properties of Inosine-5'-Monophosphate Disodium (B8443419) Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-5'-monophosphate (IMP), and its commonly used disodium salt, is a pivotal molecule in cellular metabolism. As a naturally occurring purine (B94841) nucleotide, it serves as the central precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of nucleic acids and essential molecules in cellular signaling and energy metabolism.[1][2] This technical guide provides a comprehensive overview of the , its role in metabolic pathways, and its applications in research and drug development, with a focus on quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
Inosine-5'-monophosphate disodium salt is a white or off-white crystalline powder that is soluble in water.[3][4] It is the disodium salt of inosinic acid.[5]
| Property | Value | Reference(s) |
| Synonyms | 5'-IMP·2Na·H2O, 5'-Inosinic acid disodium salt hydrate, Disodium 5'-inosinate, Disodium IMP | [3] |
| CAS Number | 4691-65-0 | [3] |
| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P | [3][5] |
| Molecular Weight | 392.17 g/mol | [4][5] |
| Appearance | White or off-white crystalline powder | [3] |
| Solubility | Soluble in water, sparingly soluble in ethanol, and practically insoluble in ether. | [4][5] |
| pH | 7.0 - 8.5 | [4] |
| Storage Conditions | 0 - 8 °C | [3] |
| Melting Point | 175 °C | [5] |
Biochemical Role and Signaling Pathways
IMP is a cornerstone of de novo purine biosynthesis, representing the first fully formed purine nucleotide in this pathway.[2] It is synthesized from ribose-5-phosphate (B1218738) through a series of eleven enzymatic steps.[2] Once synthesized, IMP stands at a critical metabolic branch point, from which it can be converted into either AMP or GMP.[6][7]
The conversion to GMP is catalyzed by inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme that oxidizes IMP to xanthosine (B1684192) monophosphate (XMP).[4][8] This reaction is NAD⁺-dependent.[8] XMP is then converted to GMP. The pathway to AMP from IMP involves the enzyme adenylosuccinate synthetase.[6] The regulation of these pathways is crucial for maintaining the cellular balance of adenine (B156593) and guanine (B1146940) nucleotides.[2][6]
The degradation of IMP can lead to the formation of hypoxanthine, which is further metabolized to xanthine (B1682287) and finally to uric acid.[3]
Purine Biosynthesis Pathway
The following diagram illustrates the central role of IMP in the de novo purine biosynthesis pathway.
References
- 1. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Inosine-5′-monophosphate dehydrogenase - Wikiwand [wikiwand.com]
- 5. HPLC/tandem ion trap mass detector methods for determination of inosine monophosphate dehydrogenase (IMPDH) and thiopurine methyltransferase (TPMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 8. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
The Discovery and History of Inosine Monophosphate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
Inosine (B1671953) Monophosphate (IMP) stands as a cornerstone of cellular metabolism, a critical intermediate in the biosynthesis of purine (B94841) nucleotides. Its discovery and the subsequent elucidation of its metabolic pathways represent a significant chapter in the history of biochemistry. This technical guide provides a comprehensive overview of the discovery and history of IMP, detailing the key scientific breakthroughs, the brilliant minds behind them, and the experimental methodologies that paved the way for our current understanding. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate details of the de novo and salvage pathways of purine synthesis, presenting quantitative data in structured tables and offering detailed protocols for seminal experiments. Furthermore, signaling pathways and experimental workflows are visualized through meticulously crafted diagrams to facilitate a deeper comprehension of this vital molecule's journey from its initial identification to its central role in cellular life.
A Historical Timeline of Discovery
The journey to understanding Inosine Monophosphate (IMP) was not a singular event but a gradual unfolding of knowledge built upon the work of numerous scientists over several decades.
-
1913: The First Encounter with Inosinic Acid: The story of IMP begins not in the context of cellular metabolism, but in the realm of flavor chemistry. In 1913, Japanese scientist Dr. Shintaro Kodama, a student of Dr. Kikunae Ikeda who had previously identified monosodium glutamate (B1630785) (MSG) as the source of "umami," isolated a new substance from dried bonito flakes that also imparted this savory taste. He identified this compound as the histidine salt of inosinic acid. This marked the first recorded isolation of what we now know as inosine monophosphate.
-
Mid-20th Century: Unraveling the Metabolic Maze: The pivotal role of IMP in biochemistry came to light in the 1950s through the independent and groundbreaking work of two American biochemists: Dr. John M. Buchanan and Dr. G. Robert Greenberg . Their research meticulously mapped the de novo purine biosynthesis pathway, the intricate process by which cells build purine nucleotides from simple precursor molecules.
-
John Buchanan's Isotopic Tracer Studies: Buchanan's elegant experiments, primarily using pigeons as a model system due to their high rate of uric acid excretion (the end product of purine metabolism in birds), were instrumental in identifying the atomic origins of the purine ring. By feeding the pigeons isotopically labeled compounds (e.g., with ¹⁴C and ¹⁵N), he was able to trace the incorporation of these labeled atoms into the purine structure of uric acid. This painstaking work revealed that the purine ring is assembled piece by piece from components derived from amino acids (glycine, glutamine, and aspartate), carbon dioxide, and formate. These studies definitively established that the synthesis of the purine ring occurs on a ribose-5-phosphate (B1218738) backbone and that IMP is the first fully formed purine nucleotide intermediate in this pathway.
-
G. Robert Greenberg's Enzymatic Studies: Working in parallel, Greenberg focused on the enzymatic reactions involved in the de novo pathway. His research with cell-free extracts of pigeon liver allowed for the isolation and characterization of the individual enzymes responsible for each step of the pathway. This work provided the crucial enzymatic evidence that complemented Buchanan's tracer studies, solidifying the understanding of the sequential nature of the reactions leading to IMP.
-
-
The Salvage Pathway Emerges: Following the elucidation of the de novo pathway, research turned to the "salvage" pathways, which recycle pre-existing purine bases and nucleosides from the breakdown of nucleic acids. This more energy-efficient route to nucleotide synthesis was also found to converge on IMP. The key enzymes of this pathway, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Adenine Phosphoribosyltransferase (APRT), were subsequently identified and characterized, highlighting the cell's sophisticated mechanisms for maintaining its purine nucleotide pool.
The Central Role of IMP in Purine Metabolism
Inosine Monophosphate is the metabolic hub of purine nucleotide biosynthesis, serving as the branch point for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of RNA and DNA.
The De Novo Purine Biosynthesis Pathway
The de novo pathway is a ten-step enzymatic process that constructs the purine ring on a molecule of 5-phosphoribosyl-1-pyrophosphate (PRPP).
Diagram of the De Novo Purine Biosynthesis Pathway:
The Cellular Gateway: An In-depth Technical Guide to the Uptake and Transport of Inosine-5'-Monophosphate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inosine-5'-monophosphate (IMP) is a central intermediate in purine (B94841) metabolism, pivotal for the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides. While its intracellular roles are well-documented, its interaction with the cellular membrane and subsequent entry into the cell is a nuanced process. This technical guide elucidates the primary mechanism governing the cellular assimilation of extracellular IMP. Contrary to a direct transport model, compelling evidence indicates that IMP undergoes extracellular dephosphorylation to its nucleoside form, inosine (B1671953), which is then transported into the cell by a dedicated family of nucleoside transporters. This guide provides a comprehensive overview of this process, including the key enzymes and transporters involved, their kinetic properties, regulatory signaling pathways, and detailed experimental protocols for their study.
The Prevailing Paradigm: Extracellular Dephosphorylation Precedes Inosine Transport
Current scientific understanding posits that mammalian cells do not possess a primary active transport system for the direct uptake of inosine-5'-monophosphate. Instead, the cellular acquisition of extracellular IMP is a two-step process:
-
Extracellular Dephosphorylation: IMP is hydrolyzed in the extracellular space by ectonucleotidases, enzymes that have their active sites facing the extracellular milieu. The most prominent of these is ecto-5'-nucleotidase, also known as CD73. This enzymatic action cleaves the phosphate (B84403) group from IMP, yielding the nucleoside inosine.
-
Inosine Transport: The resulting inosine is then transported across the cell membrane by specific nucleoside transporter proteins. These transporters belong to two major families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).
This pathway ensures that the integrity of the intracellular nucleotide pool is maintained, as the direct influx of phosphorylated nucleosides could disrupt cellular metabolism.
Key Molecular Players
Ecto-5'-Nucleotidase (CD73)
CD73 is a glycosylphosphatidylinositol (GPI)-anchored protein located on the outer surface of the plasma membrane. It plays a crucial role in the purinergic signaling pathway by converting extracellular AMP and IMP to their corresponding nucleosides, adenosine and inosine.
Equilibrative Nucleoside Transporters (ENTs)
ENTs are bidirectional transporters that facilitate the movement of nucleosides down their concentration gradient. Two well-characterized isoforms, ENT1 and ENT2, are ubiquitously expressed and exhibit broad substrate specificity, including for inosine.
Concentrative Nucleoside Transporters (CNTs)
CNTs are sodium-dependent symporters that transport nucleosides against their concentration gradient. This active transport mechanism allows cells to accumulate nucleosides from the extracellular environment. CNT2 is a purine-preferring transporter that has a high affinity for inosine.
Quantitative Data on IMP Dephosphorylation and Inosine Transport
The efficiency of the IMP uptake process is determined by the kinetic properties of the involved enzymes and transporters. The following tables summarize key quantitative data available in the literature.
| Enzyme | Substrate | Km (µM) | Source |
| Soluble low-Km 5'-nucleotidase | IMP | 10 - 26 | --INVALID-LINK--[1] |
| Soluble high-Km 5'-nucleotidase | IMP | 300 - 500 | --INVALID-LINK--[1] |
Table 1: Kinetic Parameters for IMP Dephosphorylation
| Transporter | Substrate | Km (µM) | Vmax (pmol/µl cell water/s) | Ki (µM) for NBMPR | Source |
| hENT1 | Inosine | ~170 | Not Reported | ~0.0004 | --INVALID-LINK--[2][3] |
| hENT2 | Inosine | ~43 | Not Reported | ~2.8 | --INVALID-LINK--[2][3] |
| rCNT2 | Inosine | 4 | Not Reported | Not Applicable | --INVALID-LINK--[4] |
| hCNT3 | Inosine | Not Reported | Not Reported | Not Applicable | --INVALID-LINK--[5] |
Table 2: Kinetic Parameters for Inosine Transport by Nucleoside Transporters Note: Vmax values are often cell-type and expression-level dependent and are not always reported in comparative studies. NBMPR (nitrobenzylthioinosine) is a potent inhibitor of ENT1.
Signaling Pathways and Regulation
The expression and activity of nucleoside transporters are subject to regulation by various signaling pathways, allowing cells to adapt to changing metabolic demands.
-
Protein Kinase C (PKC): Acute stimulation of PKC, particularly the delta and epsilon isoforms, has been shown to rapidly increase the activity of hENT1.[2] This suggests a post-translational mechanism for the short-term regulation of inosine uptake.
-
PI3K/Akt and MAPK/ERK Pathways: These central signaling cascades are known to regulate a wide array of cellular processes, including cell proliferation and survival.[6][7][8] While direct regulation of inosine transporters by these pathways is an active area of research, their influence on cell cycle progression and metabolism indirectly impacts the demand for nucleosides and thus the expression of their transporters.
Experimental Protocols
Measurement of Ecto-5'-Nucleotidase (CD73) Activity
This protocol describes a colorimetric assay to measure the activity of CD73 on the cell surface by quantifying the amount of inorganic phosphate released from the hydrolysis of IMP.
Materials:
-
Cultured cells expressing CD73 (e.g., MDA-MB-231 breast cancer cells)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Inosine-5'-monophosphate (IMP) solution (2 mM in assay buffer)
-
Malachite Green Phosphate Assay Kit
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are ~80-90% confluent on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Carefully aspirate the culture medium and wash the cells once with 100 µL of assay buffer.
-
Inhibitor Treatment (Optional): To determine the IC50 of a test compound, add 50 µL of serially diluted inhibitor or vehicle control to the respective wells. Incubate at 37°C for 1 hour.
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of the 2 mM IMP solution to each well (final concentration of 1 mM).
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may require optimization.
-
Phosphate Detection: Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at ~620 nm. After subtracting the background from a "no cell" control, the amount of phosphate produced is proportional to the CD73 activity. For inhibitor studies, plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[9][10][11][12]
Radiolabeled Inosine Uptake Assay
This protocol details a highly sensitive method to directly quantify the uptake of inosine into cultured cells using a radiolabeled tracer.
Materials:
-
[³H]-Inosine (radiolabeled inosine)
-
Unlabeled inosine
-
Selected cell line cultured in 24- or 96-well plates
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Pre-incubation: Add uptake buffer to each well and incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add uptake buffer containing a known concentration of [³H]-Inosine to initiate the transport. For competition assays, include varying concentrations of unlabeled inosine or inhibitors.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the initial linear range of uptake.
-
Stop Uptake: Terminate the transport by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of inosine transported into the cells. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various inosine concentrations and fitting the data to the Michaelis-Menten equation.
Implications for Drug Development
A thorough understanding of the IMP-to-inosine conversion and subsequent transport is critical for the development of therapeutics that target purine metabolism.
-
Prodrug Strategies: Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their efficacy is dependent on their transport into the target cells. Knowledge of the substrate specificity of ENTs and CNTs can inform the design of novel nucleoside drugs with improved uptake.
-
Targeting Ectonucleotidases: The inhibition of CD73 is a promising strategy in cancer immunotherapy. By preventing the production of immunosuppressive adenosine (and inosine), CD73 inhibitors can enhance the anti-tumor immune response.
-
Modulating Nucleoside Transporters: The development of specific inhibitors for ENT1 and ENT2 can be used to modulate the extracellular concentration of inosine and adenosine, which has therapeutic potential in cardiovascular and neurological disorders.
Conclusion
The cellular uptake of inosine-5'-monophosphate is a sophisticated, multi-step process that highlights the intricate regulation of cellular metabolism and signaling. By understanding the key roles of ectonucleotidases and nucleoside transporters, researchers and drug development professionals can better design and evaluate therapeutic strategies that target the vital pathways of purine metabolism. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for advancing research in this critical area of cell biology.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PKC regulation of the human equilibrative nucleoside transporter, hENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-Sensitive K+ Channels Regulate the Concentrative Adenosine Transporter CNT2 following Activation by A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Inosine-5'-Monophosphate (IMP) in Neuronal Cell Function
This guide provides a comprehensive overview of the role of inosine-5'-monophosphate (IMP), a key intermediate in purine (B94841) metabolism, in the function of neuronal cells. It covers IMP's metabolic pathways, its influence on signaling cascades, its therapeutic potential in neurological disorders, and detailed experimental protocols for its study.
Introduction to Inosine-5'-Monophosphate (IMP)
Inosine-5'-monophosphate (IMP) is a purine ribonucleotide that serves as a central metabolic intermediate. It is formed during the de novo synthesis of purines and can also be generated through the salvage pathway. In neuronal cells, IMP is a critical precursor for the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides, which are essential for DNA/RNA synthesis, cellular energy storage (ATP, GTP), and signaling. While much of the research has focused on its deaminated product, inosine (B1671953), and its final metabolite, uric acid, direct administration of IMP has been shown to elicit specific neuroprotective and modulatory effects.[1][2] IMP's position at a metabolic crossroads makes it a molecule of significant interest for understanding and potentially treating a range of neurological conditions.
IMP Metabolism in Neurons
Purine synthesis in neurons, as in other cells, occurs via two main pathways: the de novo pathway and the salvage pathway, both of which converge at the synthesis of IMP.[3][4]
-
De Novo Synthesis: This pathway builds the purine ring from simpler precursors, such as amino acids, bicarbonate, and formate. It is an energy-intensive process that is particularly active in proliferating cells, including neural stem/progenitor cells during brain development.[3][4]
-
Salvage Pathway: This is the primary pathway in mature, non-dividing cells like neurons. It recycles purine bases (hypoxanthine, guanine (B1146940), adenine) from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts hypoxanthine (B114508) into IMP.[3][4]
From IMP, the metabolic pathway branches to form other crucial purine nucleotides. IMP dehydrogenase oxidizes IMP to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine nucleotides.[5] Alternatively, IMP can be dephosphorylated by 5'-nucleotidase to form inosine.[6][7] Inosine is then further metabolized to hypoxanthine, xanthine, and ultimately to uric acid, a potent antioxidant.[6][8]
IMP in Neuronal Signaling and Function
While often studied as a precursor to inosine, IMP itself has been shown to influence key neuronal signaling pathways. Administration of IMP can directly modulate intracellular processes, leading to neuroprotective outcomes.
Regulation of Neuronal Nitric Oxide Synthase (nNOS)
Studies have shown that IMP administration can decrease the levels of neuronal nitric oxide synthase (nNOS) in specific brain regions, such as the ventral hippocampus and cerebellum.[1] nNOS is a key messenger molecule, and its downregulation is often associated with improved brain function.[1] This effect of IMP is correlated with an upregulation in the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal plasticity, learning, and memory.[1][9]
The phosphorylation of nNOS is known to be regulated by the PI3K/Akt pathway.[1] While IMP treatment has been observed to induce minor changes in Akt phosphorylation, nNOS phosphorylation itself remained unchanged, suggesting that IMP's effect on nNOS levels may occur through a different mechanism, possibly at the transcriptional or translational level, potentially mediated by CREB.[1]
Role as a Precursor to Neuroactive Molecules
IMP's most extensively studied role is as the direct precursor to inosine, which has well-documented neuroprotective, anti-inflammatory, and axogenic (axon-promoting) properties.[6][10]
-
Inosine: Promotes axon outgrowth and collateral sprouting after injury, making it a candidate for treating spinal cord injury and stroke.[5][6] It can activate adenosine receptors (A1, A2A) and has been shown to prevent memory deficits and reduce neuroinflammation in models of Alzheimer's disease.[2][8]
-
Uric Acid: The final product of IMP metabolism, uric acid, is a powerful antioxidant.[2] Low levels of uric acid have been associated with neurodegenerative disorders, and raising these levels via inosine or IMP administration is a therapeutic strategy being explored for conditions like Parkinson's disease and multiple sclerosis.[2][11]
Role of IMP in Neurological Disorders
The administration of IMP or its metabolite inosine is being investigated as a therapeutic strategy for several neurological and neurodegenerative diseases.
| Disorder | Proposed Mechanism of Action via IMP/Inosine | Key Findings | Citations |
| Multiple System Atrophy (MSA) | Urate elevation (antioxidant) | A clinical trial (NCT03403309) found that IMP treatment was generally safe and well-tolerated. | [2] |
| Alzheimer's Disease (AD) | Antioxidant effects, prevention of cholinergic enzyme changes, reduction of neuroinflammation via A2A receptor modulation. | In animal models, inosine (derived from IMP) prevented memory impairment and protected against synaptic protein loss in the hippocampus. | [2][8] |
| Parkinson's Disease (PD) | Urate elevation (antioxidant), anti-inflammatory and trophic effects on dopaminergic neurons (astrocyte-dependent). | Low urate levels are an inverse risk factor for PD. Inosine treatment shows protective effects in cellular and animal models. | [11] |
| Stroke & Spinal Cord Injury | Promotes axonal rewiring and outgrowth, anti-inflammatory effects. | Inosine has been shown to promote axon collateral growth from undamaged neurons in preclinical models of neurologic injury. | [5][6] |
| Depression & Anxiety | Activation of adenosine A1/A2A receptors, modulation of CREB, PI3K/Akt, and other signaling pathways. | Inosine administration produces antidepressant-like effects in mice. IMP's effect on nNOS and CREB suggests potential anxiolytic effects. | [1][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of IMP in neuronal function.
Primary Neuronal Cell Culture
Culturing primary neurons from rodent brains is a fundamental technique for studying neuronal processes in a controlled environment.[12][13]
Methodology:
-
Tissue Dissection: Euthanize embryonic (E18) rats or mice. Under sterile conditions, dissect the desired brain region (e.g., hippocampus, cortex).[14]
-
Dissociation:
-
Mechanical: Gently triturate the tissue using fire-polished Pasteur pipettes in a dissociation medium (e.g., Hanks' Balanced Salt Solution).[12]
-
Enzymatic: For some tissues like the hippocampus, incubate with an enzyme such as papain (20 U/ml) for 15-30 minutes at 37°C to aid dissociation, followed by gentle trituration.[12]
-
-
Cell Plating: Centrifuge the cell suspension, resuspend in plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and penicillin-streptomycin), and count viable cells using a hemocytometer and trypan blue. Plate cells onto culture dishes pre-coated with an adhesion substrate like poly-D-lysine.
-
Maintenance: Incubate at 37°C in a humidified 5% CO2 incubator. After 24 hours, replace half of the medium with fresh maintenance medium. Continue to replace half of the medium every 3-4 days. Cultures are typically viable for 3-4 weeks.[12]
Quantification of IMP in Brain Tissue
Accurately measuring metabolite levels like IMP requires rapid inactivation of metabolic processes to reflect the in vivo state.[15] High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard analytical methods.
Methodology:
-
Tissue Collection: Euthanize the animal via a method that minimizes post-mortem metabolic changes (e.g., microwave fixation or funnel freezing). For standard decapitation, the brain must be removed and frozen with extreme rapidity.
-
Rapid Freezing: Immediately freeze the dissected brain tissue in liquid nitrogen or using pre-cooled Wollenberger clamps to halt enzymatic activity in <1 second.[15] Store at -80°C.
-
Homogenization: Pulverize the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.
-
Metabolite Extraction: Homogenize the tissue powder in a cold extraction buffer (e.g., 0.4 M perchloric acid). Centrifuge at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.
-
Neutralization & Preparation: Neutralize the supernatant (containing the metabolites) with a base (e.g., potassium carbonate). Centrifuge to remove the salt precipitate. The resulting supernatant is ready for analysis.
-
Analysis: Inject the prepared sample into an HPLC or LC-MS system equipped with a suitable column (e.g., C18 reverse-phase) and detection method (e.g., UV absorbance at 254 nm for purines or mass spectrometry for higher specificity and sensitivity) to separate and quantify IMP against a known standard.
Western Blotting for Signaling Proteins
To assess how IMP treatment affects the levels and phosphorylation states of proteins like nNOS and CREB, Western blotting is the standard technique.
Methodology:
-
Sample Preparation: Lyse cultured neurons or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-nNOS, anti-pCREB, anti-CREB, anti-Actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., Actin or GAPDH). For phosphorylation, normalize the phosphorylated protein signal to the total protein signal (e.g., pCREB/CREB).
References
- 1. Effects of inosine monophosphate and exercise training on neuronal nitric oxide synthase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Inosine - Wikipedia [en.wikipedia.org]
- 6. Inosine – a multifunctional treatment for complications of neurologic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral administration of inosine produces antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection by inosine in a cellular model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. Video: Primary Neuronal Cultures and Electrophysiology [jove.com]
- 15. Measuring In Vivo Metabolite Levels in Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Inosine Monophosphate in Immune Cell Activation and Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Inosine (B1671953) monophosphate (IMP) stands at a critical metabolic nexus, influencing the activation, proliferation, and effector functions of immune cells. Its pivotal role is primarily dictated by its conversion to guanine (B1146940) nucleotides through the rate-limiting enzyme inosine monophosphate dehydrogenase (IMPDH). This pathway is essential for meeting the high bioenergetic and biosynthetic demands of activated lymphocytes. Furthermore, extracellular IMP and its metabolites, such as inosine, exert direct immunomodulatory effects, shaping the nature of the immune response. This technical guide provides an in-depth exploration of the multifaceted role of IMP in immunology, presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Core Principles: IMP Metabolism and Immune Function
The adaptive immune response necessitates the rapid clonal expansion of T and B lymphocytes upon antigen recognition. This proliferation is critically dependent on the de novo synthesis of purine (B94841) nucleotides, as the salvage pathway is insufficient to meet the increased demand for DNA and RNA synthesis.[1] IMPDH catalyzes the NAD-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), the first and rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).[1] Consequently, the activity of IMPDH is tightly linked to lymphocyte activation and proliferation.
Inhibitors of IMPDH, such as mycophenolic acid (MPA), are potent immunosuppressive agents used in organ transplantation and for treating autoimmune diseases.[2][3] Their mechanism of action relies on depleting guanine nucleotide pools, thereby arresting the proliferation of T and B lymphocytes.[3] This highlights the indispensable role of the IMP-to-guanine nucleotide pathway in mounting an effective immune response.
Beyond its role as a metabolic intermediate, extracellular IMP and its derivative inosine can modulate immune responses. IMP can be converted to inosine by the ecto-5'-nucleotidase (CD73).[4] Inosine has been shown to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) while augmenting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[4][5] Moreover, under conditions of glucose restriction, such as those found in the tumor microenvironment, effector T cells can utilize inosine as an alternative carbon source to fuel their metabolic needs and sustain their anti-tumor functions.[6][7]
Signaling Pathways in T Cell Activation and IMPDH Regulation
T cell activation, initiated by T cell receptor (TCR) engagement, triggers a cascade of signaling events that lead to increased IMPDH expression and the assembly of IMPDH into filamentous structures.[8][9] This assembly is a post-transcriptional event controlled by the mTOR and calcium signaling pathways.[8][10]
Upon TCR stimulation, an increase in intracellular calcium, mediated by the endoplasmic reticulum (ER) calcium sensor STIM1, along with mTOR signaling, promotes the polymerization of IMPDH enzymes into micron-scale filaments.[8][9] This filamentous structure is thought to be a more active form of the enzyme, possibly more resistant to feedback inhibition by guanine nucleotides, thus ensuring a sustained supply of GTP required for T cell proliferation.[8][10] This convergence of three major signaling pathways (TCR, mTOR, and calcium signaling) on IMPDH underscores its central role in T cell activation.[8][9]
Quantitative Data on the Role of IMP and its Metabolites in Immune Modulation
The following tables summarize key quantitative findings from studies investigating the effects of IMP and its derivatives on immune cell function.
Table 1: Effect of IMP and Inosine on Cytokine Production in Murine Endotoxemia
| Treatment Group | TNF-α (pg/mL) in Plasma | IL-10 (pg/mL) in Plasma |
|---|---|---|
| Control (Endotoxemic Mice) | ~2500 | ~500 |
| IMP Treated (Endotoxemic Mice) | ~1000 | ~1500 |
Data abstracted from figures in Lovászi et al., 2021, showing a significant decrease in TNF-α and an increase in IL-10 upon IMP treatment in a mouse model of endotoxemia.[5]
Table 2: IMPDH Activity and mRNA Levels Following T Cell Activation
| Time Post-Stimulation | IMPDH Activity (fold increase) | IMPDH Type I mRNA (fold increase) | IMPDH Type II mRNA (fold increase) |
|---|---|---|---|
| 24 hours | Not specified | ~10 | Not specified |
| 48 hours | Not specified | Not specified | ~10 |
| 72 hours | ~15 | Not specified | Not specified |
Data from stimulation of human peripheral blood CD28+ T cells with PMA and ionomycin, as described in a study on the effects of T lymphocyte activation on IMPDH expression.[11]
Experimental Protocols
Protocol 1: Measurement of Cytokine Production in Response to IMP in a Murine Endotoxemia Model
-
Objective: To determine the effect of inosine monophosphate on the systemic inflammatory response in mice challenged with lipopolysaccharide (LPS).
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Mice are intraperitoneally injected with a sublethal dose of LPS (e.g., 10 mg/kg) to induce endotoxemia.
-
A separate group of mice receives an intraperitoneal injection of IMP (e.g., 100 mg/kg) either before or concurrently with the LPS challenge. A control group receives saline.
-
At a specified time point post-injection (e.g., 2-4 hours), blood is collected via cardiac puncture into heparinized tubes.
-
Plasma is separated by centrifugation.
-
The concentrations of cytokines such as TNF-α and IL-10 in the plasma are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: Cytokine concentrations between the control and IMP-treated groups are compared using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Protocol 2: Analysis of IMPDH Filament Assembly in Activated T Cells by Immunofluorescence Microscopy
-
Objective: To visualize the subcellular localization and assembly of IMPDH into filamentous structures in T cells following activation.
-
Cell Culture: Primary T lymphocytes isolated from mouse spleens or human peripheral blood.
-
Procedure:
-
Isolated T cells are cultured on coverslips coated with anti-CD3 and anti-CD28 antibodies to stimulate TCR engagement and activation. Unstimulated cells serve as a control.
-
At various time points (e.g., 0, 24, 48 hours), the cells are fixed with 4% paraformaldehyde.
-
The fixed cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Non-specific antibody binding is blocked using a blocking buffer (e.g., PBS with 5% bovine serum albumin).
-
Cells are incubated with a primary antibody specific for IMPDH.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Images are acquired using a fluorescence or confocal microscope.
-
-
Data Analysis: The percentage of cells exhibiting filamentous IMPDH structures is quantified. The length and number of filaments per cell can also be measured using image analysis software.
Concluding Remarks
Inosine monophosphate is a linchpin in the metabolic reprogramming that underpins immune cell activation and function. The IMPDH-catalyzed synthesis of guanine nucleotides is a critical checkpoint for lymphocyte proliferation, making it a prime target for immunosuppressive therapies.[2][12] The intricate regulation of IMPDH activity through signaling pathways initiated by T cell activation highlights the tight coupling between cellular signaling and metabolic state.[8][9] Furthermore, the immunomodulatory actions of extracellular IMP and inosine reveal an additional layer of regulation in the immune response, with potential therapeutic implications for inflammatory diseases.[4] A thorough understanding of the multifaceted roles of IMP is essential for the development of novel therapeutic strategies targeting immune-mediated disorders.
References
- 1. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]
- 2. A novel series of non-nucleoside inhibitors of inosine 5'-monophosphate dehydrogenase with immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction [cancer.fr]
- 7. biorxiv.org [biorxiv.org]
- 8. T cell activation triggers reversible inosine-5′-monophosphate dehydrogenase assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. T cell activation triggers reversible inosine-5'-monophosphate dehydrogenase assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of human T lymphocyte activation on inosine monophosphate dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of Inosine-5'-Monophosphate (IMP) in Mammals: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inosine-5'-monophosphate (IMP) is a central precursor in the biosynthesis of purine (B94841) nucleotides, which are fundamental for a myriad of cellular processes, including DNA and RNA synthesis, cellular energy metabolism, and signaling cascades. Mammalian cells generate IMP through two primary endogenous pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway assembles IMP from simpler metabolic precursors, an energy-intensive process that is crucial for proliferating cells. In contrast, the salvage pathway recycles pre-existing purine bases and nucleosides, offering a more energy-efficient route for nucleotide supply, which is favored by differentiated, quiescent cells. Understanding the intricate regulation and relative contribution of these pathways in different tissues and pathological states, such as cancer, is paramount for the development of targeted therapeutics. This guide provides a comprehensive technical overview of the endogenous sources of IMP, detailing the enzymatic steps, presenting quantitative data on pathway utilization, and outlining key experimental methodologies.
The De Novo Synthesis Pathway: Building Purines from the Ground Up
The de novo synthesis of IMP is a highly conserved and energy-dependent pathway that occurs in the cytoplasm of most mammalian cells.[1] This intricate process involves a series of ten enzymatic steps, converting phosphoribosyl pyrophosphate (PRPP) into IMP.[2] In mammals, six enzymes, some of which are multifunctional, catalyze these reactions.[2] There is evidence that these enzymes can assemble into a dynamic, transient multi-enzyme complex known as the "purinosome," which is thought to enhance catalytic efficiency and substrate channeling.[2]
The key enzymes involved in the de novo synthesis of IMP are:
-
Phosphoribosyl pyrophosphate amidotransferase (PPAT)
-
Trifunctional GART enzyme (Glycinamide ribonucleotide synthetase, Glycinamide ribonucleotide transformylase, and Aminoimidazole ribonucleotide synthetase)
-
Formylglycinamide ribonucleotide synthetase (FGAMS)
-
Bifunctional PAICS enzyme (Phosphoribosylaminoimidazole carboxylase and Phosphoribosylaminoimidazole succinocarboxamide synthetase)[3]
-
Adenylosuccinate lyase (ADSL)
-
Bifunctional ATIC enzyme (Aminoimidazole carboxamide ribonucleotide transformylase and IMP cyclohydrolase)[2]
Signaling Pathway for De Novo IMP Synthesis
The de novo synthesis pathway is a linear progression of enzymatic reactions leading to the formation of IMP.
The Salvage Pathway: An Economical Route to Purine Nucleotides
The salvage pathway provides an energetically favorable alternative to de novo synthesis by recycling purine bases (hypoxanthine, guanine, and adenine) and nucleosides derived from the breakdown of nucleic acids or from the diet.[4] This pathway is particularly crucial in tissues with high energy demands and limited de novo synthesis capacity, such as the brain and bone marrow.[5]
The key enzyme responsible for the conversion of hypoxanthine (B114508) to IMP is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine, yielding IMP.[5]
Signaling Pathway for IMP Salvage
The salvage pathway for IMP synthesis is a more direct route compared to the de novo pathway.
Quantitative Contribution of De Novo and Salvage Pathways
The relative reliance on the de novo versus the salvage pathway for IMP synthesis varies significantly across different mammalian tissues and is influenced by the proliferative state of the cells.[6] Recent studies employing in vivo stable isotope tracing have provided quantitative insights into the contributions of these pathways.
| Tissue/Cell Type | De Novo Contribution (%) | Salvage Contribution (%) | Reference |
| Mouse Liver | ~50 | ~50 | [6] |
| Mouse Spleen | >90 | <10 | [6] |
| Mouse Small Intestine | >90 | <10 | [6] |
| Mouse Lung Tumor (Xenograft) | Variable | Significant | [6] |
| Embryonic Brain (NSPCs) | High | Low | [7][8] |
| Postnatal/Adult Brain | Low | High | [7][8] |
Note: The values presented are approximations derived from isotope tracing studies and can vary based on the specific experimental conditions and metabolic state of the organism.
Experimental Protocols
Measurement of Inosine-5'-monophosphate (IMP) Levels in Mammalian Tissues by HPLC-MS/MS
This protocol outlines a general workflow for the quantification of IMP in tissue samples.
Methodology:
-
Tissue Homogenization: Snap-frozen tissue samples are weighed and homogenized in a cold extraction solvent, typically a methanol/water mixture, to quench enzymatic activity.[9]
-
Metabolite Extraction: A common method involves a biphasic extraction using chloroform, methanol, and water to separate polar metabolites (including IMP) into the aqueous phase.[9]
-
Sample Preparation: The aqueous phase containing the polar metabolites is collected and dried, for instance, under a stream of nitrogen or by vacuum centrifugation. The dried extract is then reconstituted in a solvent compatible with the HPLC-MS/MS system.[10]
-
HPLC-MS/MS Analysis: The reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer (MS/MS). Separation is typically achieved using a reversed-phase or HILIC column with a gradient elution. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of IMP and an internal standard.[10][11]
-
Quantification: The concentration of IMP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of IMP.[10]
Enzyme Activity Assays
This assay measures the activity of HGPRT by monitoring the change in absorbance as hypoxanthine is converted to IMP.
Principle: The conversion of hypoxanthine to IMP results in a decrease in absorbance at 249 nm.
Reagents:
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
PRPP
-
Hypoxanthine
-
Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding hypoxanthine.
-
Monitor the decrease in absorbance at 249 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the HGPRT activity.
Assaying the individual enzymes of the de novo pathway can be more complex due to the nature of their substrates and products. Spectrophotometric and HPLC-based methods are commonly employed.
-
GART (Glycinamide Ribonucleotide Transformylase) Assay: The activity can be monitored by the formation of 5,8-dideazafolate at 295 nm in the presence of the folate analog substrate.[12]
-
FGAMS (Formylglycinamide Ribonucleotide Synthetase) Assay: The synthesis of FGAM can be monitored using a modified Bratton-Marshall assay after chemical conversion of the product.[13]
-
PAICS (Phosphoribosylaminoimidazole Carboxylase/Succinocarboxamide Synthetase) Assay: The activity of the two domains can be assessed by monitoring the consumption of substrates (AIR for the carboxylase and CAIR/Asp/ATP for the synthetase) or the formation of products using HPLC-based methods.[14]
-
ATIC (Aminoimidazole Carboxamide Ribonucleotide Transformylase/IMP Cyclohydrolase) Assay: The transformylase activity can be measured by monitoring the increase in absorbance at 298 nm due to the formation of THF. The cyclohydrolase activity can be assayed by monitoring the conversion of FAICAR to IMP via HPLC.[15]
Conclusion
The de novo and salvage pathways represent two fundamental and interconnected routes for the endogenous synthesis of IMP in mammals. Their relative importance is tissue-specific and dynamically regulated to meet the metabolic demands of the cell. A thorough understanding of these pathways, their regulation, and the methodologies to study them is critical for advancing our knowledge of purine metabolism in health and disease. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore and therapeutically target purine biosynthesis. Future research, particularly employing advanced techniques like stable isotope tracing and metabolomics, will continue to unravel the complexities of IMP metabolism and its role in various physiological and pathological processes.
References
- 1. De novo and salvage purine synthesis pathways across tissues and tumors. - DKFZ [inrepo02.dkfz.de]
- 2. researchgate.net [researchgate.net]
- 3. Gene - PAICS [maayanlab.cloud]
- 4. De novo and salvage pathway of purines | PDF [slideshare.net]
- 5. differencebetween.com [differencebetween.com]
- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 10. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formylglycinamide Ribonucleotide Amidotransferase from Thermotoga maritima: Structural Insights into Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads: An In-depth Technical Guide to the Fate of Extracellular Inosine-5'-Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides and nucleosides have emerged as critical signaling molecules, modulating a vast array of physiological and pathological processes. Among these, inosine-5'-monophosphate (IMP) occupies a key position in the purinergic signaling cascade. While often considered an intermediate in intracellular purine (B94841) metabolism, the presence of IMP in the extracellular space initiates a cascade of events with significant implications for cellular function, particularly in the contexts of inflammation, immunity, and ischemia. This technical guide provides a comprehensive overview of the metabolic fate of extracellular IMP, detailing its enzymatic degradation, the transport of its metabolites, and the subsequent signaling pathways these molecules initiate.
Enzymatic Degradation of Extracellular IMP
The primary and rate-limiting step in the metabolism of extracellular IMP is its hydrolysis to inosine (B1671953). This reaction is predominantly catalyzed by ecto-5'-nucleotidase (CD73), a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme.[1][2] CD73 exhibits broad substrate specificity for 5'-nucleoside monophosphates, though with varying efficiencies.[3][4]
Ecto-5'-Nucleotidase (CD73)
CD73 is a homodimeric protein that dephosphorylates extracellular nucleoside monophosphates to their corresponding nucleosides.[1] While adenosine (B11128) monophosphate (AMP) is considered its primary substrate, CD73 also efficiently hydrolyzes IMP.[3][4] The product of IMP hydrolysis, inosine, is a stable purine nucleoside that can then be further metabolized or act as a signaling molecule itself.
The overall reaction is as follows:
Inosine-5'-Monophosphate (IMP) + H₂O → Inosine + Phosphate
A diagram illustrating the enzymatic degradation of extracellular IMP is provided below.
Figure 1: Enzymatic conversion of extracellular IMP to inosine by ecto-5'-nucleotidase (CD73).
Quantitative Data: Enzyme Kinetics
The kinetic parameters of ecto-5'-nucleotidase (CD73) for various substrates are crucial for understanding the relative flux through different metabolic pathways. While AMP is generally the preferred substrate, IMP is also hydrolyzed with significant efficiency.
| Enzyme | Substrate | Km (μM) | Vmax (relative to AMP) | Source Organism/Cell Type | Reference |
| Ecto-5'-Nucleotidase (CD73) | AMP | 10.5 | 100% | Human | [3] |
| Ecto-5'-Nucleotidase (CD73) | IMP | - | 40.3% | Human | [3] |
| Ecto-5'-Nucleotidase (CD73) | GMP | - | 33.2% | Human | [3] |
| Ecto-5'-Nucleotidase (CD73) | UMP | - | 87.1% | Human | [3] |
| Ecto-5'-Nucleotidase (CD73) | CMP | - | 73.4% | Human | [3] |
Note: Direct Vmax values for IMP are not always reported; the relative activity compared to AMP is a common metric.
Further Metabolism and Transport of Inosine and Hypoxanthine (B114508)
Following its generation from IMP, extracellular inosine can be further metabolized to hypoxanthine by purine nucleoside phosphorylase (PNP). Both inosine and hypoxanthine can then be transported into the cell through specific nucleoside and nucleobase transporters.
Conversion of Inosine to Hypoxanthine
Extracellular inosine can be converted to hypoxanthine and ribose-1-phosphate (B8699412) by the enzyme purine nucleoside phosphorylase (PNP).
Inosine + Pᵢ ↔ Hypoxanthine + Ribose-1-phosphate
Cellular Uptake of Inosine and Hypoxanthine
The transport of inosine and hypoxanthine across the cell membrane is a critical step in their metabolic fate and is mediated by two major families of transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides and nucleobases down their concentration gradient. ENT1 and ENT2 are the most well-characterized members.[5]
-
Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient, a process coupled to the sodium ion gradient. CNT2 is a purine-preferring transporter that can uptake inosine.
The workflow for the metabolism and transport of IMP-derived products is depicted below.
Figure 2: Metabolism and transport of extracellular IMP-derived products.
Quantitative Data: Transporter Kinetics
The affinity (Km) of transporters for inosine and hypoxanthine determines the efficiency of their cellular uptake.
| Transporter | Substrate | Km (μM) | Organism/Cell Type | Reference |
| ENT1 | Inosine | ~100-800 (general range) | Mammalian | [5] |
| ENT2 | Inosine | High Affinity | Human | |
| CNT2 | Inosine | 4 | Rat | [6] |
| ENT2 | Hypoxanthine | 300 | Rat Microvascular Endothelial Cells | [7] |
| - | Hypoxanthine | 20.72 | Sheep Choroid Plexus | [8] |
Signaling Pathways Activated by Inosine
Extracellular inosine, a product of IMP hydrolysis, can act as a signaling molecule, primarily through its interaction with adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs).[9][10] There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[11] Inosine has been shown to be a functional agonist, particularly at the A₂ₐ receptor.[9][12]
Adenosine A₁ Receptor (A₁R) Signaling
Activation of A₁R, which couples to Gᵢ/Gₒ proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway can also involve the activation of phospholipase C (PLC) and modulation of ion channels.
Figure 3: Adenosine A₁ receptor signaling pathway initiated by inosine.
Adenosine A₂ₐ Receptor (A₂ₐR) Signaling
The A₂ₐR couples to Gₛ proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB.
Figure 4: Adenosine A₂ₐ receptor signaling pathway initiated by inosine.
Adenosine A₂ₑ Receptor (A₂ₑR) Signaling
Similar to the A₂ₐR, the A₂ₑR also couples to Gₛ proteins, activating adenylyl cyclase and increasing cAMP levels. However, it can also couple to Gᵩ proteins, leading to the activation of PLC.
References
- 1. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecto-5’-nucleotidase: Structure function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coexpression of ecto-5′-nucleotidase/CD73 with specific NTPDases differentially regulates adenosine formation in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxanthine uptake and release by equilibrative nucleoside transporter 2 (ENT2) of rat microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of hypoxanthine transport across the perfused choroid plexus of the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IMPDH Assay Using Inosine-5'-Monophosphate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] It catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the first and rate-limiting step in this pathway.[3][4] Guanine nucleotides are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, IMPDH is a well-established target for the development of immunosuppressive, antiviral, anticancer, and antiparasitic therapies.[3][4]
The activity of IMPDH is particularly elevated in rapidly proliferating cells, such as activated lymphocytes and cancer cells, which have a high demand for guanine nucleotides that cannot be met by salvage pathways alone.[5] This makes IMPDH an attractive target for therapeutic intervention. Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), is a potent, non-competitive inhibitor of IMPDH and serves as a benchmark for inhibitor screening.[6]
Assaying the activity of IMPDH is fundamental for screening and characterizing potential inhibitors. A common and reliable method involves monitoring the production of NADH, a product of the enzymatic reaction, which can be detected spectrophotometrically by the increase in absorbance at 340 nm.[5][7][8] Alternatively, a coupled enzymatic assay can be employed where the generated NADH reduces a tetrazolium salt, such as INT (iodonitrotetrazolium violet), to a colored formazan (B1609692) product, which can be measured at a different wavelength (e.g., 492 nm).[1][6][9] This application note provides detailed protocols for both direct and coupled IMPDH assays using its natural substrate, IMP.
Biochemical Pathway
The following diagram illustrates the reaction catalyzed by IMPDH.
Caption: The enzymatic conversion of IMP to XMP by IMPDH.
Experimental Protocols
Direct Spectrophotometric Assay (340 nm)
This protocol describes the measurement of IMPDH activity by directly monitoring the production of NADH at 340 nm.
a. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT. Prepare fresh and keep on ice.[7][8]
-
Enzyme Solution: Recombinant human IMPDH2 or purified IMPDH from another source. Dilute to the desired concentration in Assay Buffer. The final concentration will need to be optimized, but a starting point is 20-50 nM.[8]
-
IMP Stock Solution: Prepare a 10 mM stock solution of inosine-5'-monophosphate sodium salt in deionized water.
-
NAD+ Stock Solution: Prepare a 10 mM stock solution of β-Nicotinamide adenine (B156593) dinucleotide in deionized water.
-
Inhibitor Stock Solution (Optional): Prepare a stock solution of a known inhibitor, such as Mycophenolic Acid (MPA), in DMSO.
b. Assay Procedure
-
In a 96-well UV-transparent microplate, add the following components in order:
-
Pre-incubate the plate at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding the enzyme solution (e.g., 20 µL) to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 30-60 minutes at 37°C.
c. Data Analysis
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.
-
Convert the rate from absorbance units per minute to moles of NADH produced per minute using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.
Coupled Spectrophotometric Assay (492 nm)
This protocol utilizes a coupled reaction where the NADH produced reduces a tetrazolium salt to a colored formazan product. This can be useful for high-throughput screening.
a. Reagent Preparation
-
IMPDH Assay Solution: A commercially available solution or a self-prepared mixture containing buffer, diaphorase, and a tetrazolium salt like INT.[6]
-
IMPDH Substrate Mix: A solution containing both IMP and NAD+.
-
Enzyme Source: Cell lysate or purified IMPDH.
-
Cell Lysis Solution (if using cell lysates): A buffer compatible with the assay, often containing a non-ionic detergent.
b. Assay Procedure
-
If using cell lysates, prepare the lysate according to standard protocols and determine the protein concentration.[6]
-
In a 96-well clear microplate, add the enzyme source (purified enzyme or a standardized amount of cell lysate protein).[6]
-
Prepare a reaction mixture by combining the IMPDH Assay Solution and the IMPDH Substrate Mix.[9]
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.[6][9]
c. Data Analysis
-
Calculate the rate of formazan production by determining the slope of the linear portion of the absorbance versus time curve.
-
If using cell lysates, normalize the activity to the protein concentration of the lysate.
-
For inhibitor screening, calculate the percentage of inhibition relative to an untreated control.
Experimental Workflow
The following diagram outlines the general workflow for an IMPDH inhibitor screening assay.
Caption: A generalized workflow for IMPDH inhibitor screening.
Data Presentation
The following table summarizes typical kinetic parameters for human IMPDH2 with its substrates. These values are important for designing experiments with appropriate substrate concentrations, typically at or above the Km value.
| Substrate | Parameter | Reported Value (µM) | Species/Isoform | Reference |
| IMP | Km | 5.4 | Human IMPDH2 | [7] |
| NAD+ | Km | 8.9 | Human IMPDH2 | [7] |
| IMP | Km | 13.7 | C. parvum IMPDH | [7] |
| NAD+ | Km | 103 | C. parvum IMPDH | [7] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, ionic strength). It is recommended to determine these values under your specific experimental conditions. The binding of substrates can be random, and conformational changes in the enzyme occur upon substrate binding.[3][4][11] Hydride transfer is generally not the rate-limiting step in the reaction.[3][4][11]
References
- 1. bmrservice.com [bmrservice.com]
- 2. LDH Assay Kit [acsu.buffalo.edu]
- 3. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of Tritrichomonas foetus inosine 5'-monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enzymatic activity of inosine 5’-monophosphate dehydrogenase may not be a vulnerable target for Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrservice.com [bmrservice.com]
- 10. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Inosine-5'-monophosphate (IMP) Quantification by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-5'-monophosphate (IMP) is a pivotal intermediate in purine (B94841) metabolism.[1] As a precursor for the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides, its quantification is crucial in various fields of research, including drug development, metabolic studies, and food science. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the accurate determination of IMP levels in diverse biological and chemical matrices. This document provides a detailed protocol for the quantification of IMP using reversed-phase HPLC with UV detection, including sample preparation, method validation, and data analysis.
Principle of the Method
This protocol employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate IMP from other cellular components. Due to the polar nature of nucleotides, ion-pairing agents are often utilized in the mobile phase to enhance retention on the non-polar stationary phase of a C18 column.[2] The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Quantification is achieved by detecting the UV absorbance of IMP at its maximum wavelength (around 250-254 nm) and comparing the peak area to a standard curve generated from known concentrations of IMP.
Experimental Protocols
Materials and Reagents
-
Inosine-5'-monophosphate (IMP) sodium salt (≥99% purity)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Sodium heptanesulfonate (or other suitable ion-pairing agent)
-
Perchloric acid (HClO4)
-
Potassium hydroxide (B78521) (KOH)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm or 0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 10 mM potassium phosphate buffer by dissolving the appropriate amounts of KH2PO4 and K2HPO4 in ultrapure water to achieve the desired pH (typically around 6.0). Add 5 mM sodium heptanesulfonate as an ion-pairing agent. Filter the buffer through a 0.22 µm membrane filter and degas.
-
Mobile Phase B (Organic Solvent): HPLC-grade methanol or acetonitrile.
-
IMP Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of IMP sodium salt and dissolve it in 10 mL of ultrapure water. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.5 to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method depends on the matrix. Below are protocols for common sample types.
For Cell Cultures:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a known volume of ice-cold 0.6 M perchloric acid.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with ice-cold potassium hydroxide.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
For Tissue Samples:
-
Homogenize the tissue sample in ice-cold 0.6 M perchloric acid.
-
Follow steps 4-8 from the cell culture protocol.
For Food Samples (e.g., Meat, Soy Sauce):
-
Homogenize a known weight of the sample in ultrapure water.
-
For protein-rich samples, precipitate proteins by adding an equal volume of methanol or perchloric acid.
-
Centrifuge to pellet the precipitate.
-
If necessary, decolorize and decontaminate the sample using a C18 solid-phase extraction (SPE) column.
-
Filter the final extract through a 0.45 µm syringe filter before injection.[3]
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution can be used. A typical gradient is as follows:
-
0-10 min: 100% Mobile Phase A
-
10-20 min: Linear gradient to 80% Mobile Phase A and 20% Mobile Phase B
-
20-25 min: Hold at 80% Mobile Phase A and 20% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm or 254 nm
-
Injection Volume: 20 µL
Data Analysis and Quantification
-
Standard Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 indicates good linearity.
-
Sample Analysis: Inject the prepared samples and record the peak areas for IMP.
-
Quantification: Use the calibration curve equation to calculate the concentration of IMP in the samples.
Data Presentation
The following table summarizes typical quantitative data for IMP analysis by HPLC, compiled from various sources.
| Parameter | Value | Reference |
| Retention Time | ~13.8 min | [3] |
| Linearity Range | 5.00 - 50.00 mg/L | [3] |
| Correlation Coefficient (R²) | > 0.9999 | [3] |
| Limit of Detection (LOD) | 0.23 mg/L | [3] |
| Limit of Quantification (LOQ) | 0.77 mg/L | [3] |
| Recovery | 90.0% - 105.0% | [3] |
| Precision (RSD) | 1.83% | [3] |
Visualizations
Caption: Experimental workflow for IMP quantification by HPLC.
Caption: Principle of ion-pair reversed-phase HPLC for IMP separation.
References
Application Notes and Protocols: Inosine-5'-Monophosphate Disodium Salt in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-5'-monophosphate (IMP) disodium (B8443419) salt is a critical intermediate in the de novo synthesis of purine (B94841) nucleotides.[1] As the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), IMP is fundamental to numerous cellular processes, including DNA and RNA synthesis, cellular energy metabolism, and signal transduction.[1] The disodium salt of IMP is a stable, water-soluble form that can be readily incorporated into cell culture media as a supplement.
These application notes provide detailed protocols for the use of inosine-5'-monophosphate disodium salt in various cell culture applications, with a focus on enhancing recombinant protein production in Chinese Hamster Ovary (CHO) cells, improving hybridoma cell culture performance, and modulating lymphocyte activity.
Core Applications and Benefits
Supplementation of cell culture media with this compound can offer several advantages:
-
Enhanced Cell Growth and Viability: By providing a direct precursor for nucleotide synthesis, IMP can support robust cell proliferation and maintain high cell viability, particularly in high-density cultures or under conditions of metabolic stress.
-
Increased Protein and Antibody Production: Nucleotide availability is crucial for transcription and translation. Supplementing with IMP can potentially boost the specific productivity of recombinant proteins and monoclonal antibodies in CHO and hybridoma cells, respectively.[2]
-
Immunomodulation: Extracellular IMP can be metabolized to inosine, which acts as a signaling molecule, primarily through interaction with adenosine receptors on immune cells.[1] This can influence lymphocyte activation, proliferation, and cytokine production, making it a valuable tool for immunology research.[1]
-
Support for Myeloid Cell Differentiation: IMP has been shown to play a role in myelopoiesis and can be used to study and influence the differentiation of myeloid progenitor cells.
Data Presentation
The following tables summarize representative data on the effects of IMP supplementation on various cell culture parameters. The actual results may vary depending on the cell line, basal medium, and specific culture conditions.
Table 1: Representative Effect of IMP Disodium Salt on CHO Cell Growth and Recombinant Protein Production
| IMP Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Cell Viability (%) | Specific Productivity (pg/cell/day) | Titer (mg/L) |
| 0 (Control) | 8.2 | 92 | 25 | 450 |
| 0.5 | 9.5 | 94 | 28 | 580 |
| 1.0 | 10.8 | 95 | 32 | 720 |
| 2.0 | 10.5 | 93 | 30 | 690 |
| 5.0 | 8.9 | 88 | 26 | 510 |
Table 2: Representative Effect of IMP Disodium Salt on Hybridoma Cell Growth and Monoclonal Antibody Production
| IMP Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Cell Viability (%) | Specific Antibody Productivity (pg/cell/day) | Antibody Titer (mg/L) |
| 0 (Control) | 2.1 | 89 | 15 | 80 |
| 0.25 | 2.5 | 91 | 18 | 110 |
| 0.5 | 2.8 | 93 | 22 | 150 |
| 1.0 | 2.6 | 90 | 20 | 135 |
| 2.0 | 2.2 | 85 | 16 | 95 |
Table 3: Representative Effect of IMP Disodium Salt on Lymphocyte Proliferation
| IMP Concentration (µM) | Stimulation Index (Antigen-Stimulated vs. Unstimulated) |
| 0 (Control) | 15.2 |
| 10 | 18.5 |
| 50 | 25.8 |
| 100 | 22.1 |
| 200 | 16.3 |
Experimental Protocols
Protocol 1: Supplementation of CHO Cell Culture Media with IMP Disodium Salt for Enhanced Recombinant Protein Production
1. Materials:
- CHO cell line producing a recombinant protein
- Basal CHO cell culture medium (e.g., DMEM/F-12, CHO-S-SFM II)
- Fetal Bovine Serum (FBS), if required for the specific cell line
- This compound (cell culture grade)
- Sterile, deionized water
- Sterile 0.22 µm syringe filters
- Culture vessels (e.g., T-flasks, shake flasks, bioreactors)
- Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, microscope)
2. Preparation of IMP Stock Solution: a. Prepare a 100 mM stock solution of IMP disodium salt by dissolving the appropriate amount in sterile, deionized water. b. Sterile-filter the stock solution through a 0.22 µm syringe filter. c. Aliquot the stock solution into sterile tubes and store at -20°C.
3. Experimental Setup: a. Seed CHO cells into culture vessels at a density of 0.5 x 10^6 viable cells/mL in the desired volume of culture medium. b. Prepare different treatment groups by supplementing the culture medium with the IMP stock solution to achieve final concentrations of 0, 0.5, 1.0, 2.0, and 5.0 mM. Ensure the volume of added stock solution is minimal to avoid significant dilution of the medium. c. Culture the cells under standard conditions (e.g., 37°C, 5% CO2, humidified atmosphere, with appropriate agitation for suspension cultures).
4. Monitoring and Data Collection: a. Monitor viable cell density and viability every 24 hours using a hemocytometer and trypan blue exclusion or an automated cell counter. b. Collect culture supernatant samples daily for titer analysis. c. At the end of the culture (e.g., day 7 or when viability drops below 80%), perform final measurements.
5. Analysis: a. Calculate the specific productivity (qP) of the recombinant protein. b. Determine the final protein titer using an appropriate method (e.g., ELISA, HPLC). c. Plot cell growth curves, viability profiles, and protein production over time for each condition.
Protocol 2: Evaluation of IMP Disodium Salt on Hybridoma Cell Viability and Antibody Titer
1. Materials:
- Hybridoma cell line producing a monoclonal antibody
- Basal hybridoma culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS
- This compound (cell culture grade)
- Sterile, deionized water
- Sterile 0.22 µm syringe filters
- 96-well flat-bottom cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- ELISA reagents for antibody quantification
2. Experimental Procedure: a. Prepare a 100 mM stock solution of IMP as described in Protocol 1. b. Seed hybridoma cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. c. Add 100 µL of medium containing serial dilutions of IMP to achieve final concentrations of 0, 0.25, 0.5, 1.0, and 2.0 mM. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Cell Viability Assessment (MTT Assay): a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature. d. Measure the absorbance at 570 nm using a microplate reader.
4. Antibody Titer Measurement (ELISA): a. Before adding the MTT reagent, carefully collect a small aliquot of the culture supernatant from each well. b. Perform a standard sandwich or indirect ELISA to quantify the concentration of the monoclonal antibody in the supernatants.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the control (0 mM IMP). b. Determine the antibody concentration for each IMP treatment. c. Correlate cell viability with antibody production at different IMP concentrations.
Visualizations
Caption: Purine Metabolism and Signaling Pathway.
Caption: Experimental Workflow for Evaluating IMP.
Caption: Logical Relationships of IMP Benefits.
References
- 1. Effect of amino acid supplementation on titer and glycosylation distribution in hybridoma cell cultures-Systems biology-based interpretation using genome-scale metabolic flux balance model and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the impact of cell culture media on CHO cell growth and protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assay of Inosine-5'-Monophosphate (IMP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the enzymatic measurement of inosine-5'-monophosphate (IMP), a key intermediate in purine (B94841) metabolism.[1][2][3] Accurate quantification of IMP levels is crucial for studying cellular energy status, nucleotide biosynthesis, and the effects of drugs targeting enzymes involved in purine metabolism.
Introduction
Inosine-5'-monophosphate (IMP) is a central molecule in the de novo synthesis of purine nucleotides, serving as the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3] The enzyme IMP dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides by converting IMP to xanthosine (B1684192) monophosphate (XMP).[4][5][6] Consequently, IMPDH is a significant target for the development of antiviral, anticancer, and immunosuppressive therapies.[4] The accurate measurement of intracellular IMP levels is therefore essential for understanding the metabolic state of cells and for screening potential drug candidates that modulate purine biosynthesis.
Enzymatic assays offer a sensitive and specific method for quantifying IMP in various biological samples. These assays are typically based on the enzymatic conversion of IMP to a product that can be easily detected, most commonly through spectrophotometry or fluorometry.
Principle of the Assay
The most common enzymatic assays for IMP are based on the activity of IMP dehydrogenase (IMPDH). In the presence of NAD+, IMPDH oxidizes IMP to XMP, with the concomitant reduction of NAD+ to NADH.[5] The production of NADH can be monitored by measuring the increase in absorbance at 340 nm.[4]
An alternative and more specific method involves a coupled enzyme reaction. First, IMP is converted to inosine (B1671953) by 5'-nucleotidase. The resulting inosine is then converted to hypoxanthine (B114508) by purine nucleoside phosphorylase (PNP). Finally, hypoxanthine is oxidized to uric acid by xanthine (B1682287) oxidase (XO), which results in an increase in absorbance at 293 nm.[7] To enhance the specificity of this assay, coformycin (B1669288), a potent inhibitor of adenosine deaminase, can be included to prevent interference from adenosine and its derivatives.[8][9]
Signaling Pathway Involving IMP
The following diagram illustrates the central role of IMP in the de novo purine biosynthesis pathway.
Caption: De novo purine biosynthesis pathway highlighting the central role of IMP.
Experimental Workflow
The general workflow for an enzymatic assay to measure IMP levels is depicted below.
Caption: General experimental workflow for the enzymatic assay of IMP.
Protocols
Protocol 1: IMP Dehydrogenase (IMPDH) Activity Assay
This protocol measures the activity of IMPDH, which is directly proportional to the concentration of IMP in the sample, assuming IMP is the limiting substrate. The assay is based on the reduction of a tetrazolium salt, INT, in a NADH-coupled reaction to formazan (B1609692), which can be measured colorimetrically.[6][10][11]
Materials:
-
IMPDH Assay Solution (containing INT)
-
50x IMPDH Substrate (containing IMP and NAD+)
-
10x Cell Lysis Solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 492 nm
-
Incubator at 37°C
-
BCA Protein Assay Kit
Procedure:
-
Sample Preparation:
-
Prepare 1x Cell Lysis Solution by diluting the 10x stock with ice-cold deionized water.
-
For cultured cells, wash approximately 10^5 cells with PBS and lyse in 50-100 µL of ice-cold 1x Cell Lysis Solution.
-
For tissues, homogenize 10-20 mg of tissue in 0.5 mL of ice-cold 1x Cell Lysis Solution.
-
Centrifuge the lysate at ~14,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay. A suggested protein concentration range is 0.5–2 mg/mL.[10] Keep lysates on ice.
-
-
Reagent Preparation:
-
Thaw the IMPDH Assay Solution and 50x IMPDH Substrate and keep them on ice, protected from light.
-
Reaction Solution: Prepare by mixing 1 part of 50x IMPDH Substrate with 50 parts of IMPDH Assay Solution (e.g., 10 µL of substrate with 500 µL of assay solution). Prepare fresh and keep on ice.
-
Control Solution: Prepare by mixing 1 part of deionized water with 50 parts of IMPDH Assay Solution (e.g., 10 µL of water with 500 µL of assay solution). Keep on ice.
-
-
Enzyme Assay:
-
Add 20 µL of each protein sample in duplicate to a 96-well plate on ice.
-
To one set of wells for each sample, add 50 µL of the Control Solution.
-
To the other set of wells, add 50 µL of the Reaction Solution.
-
Mix gently by agitation for 10 seconds.
-
Cover the plate and incubate at 37°C for 30–60 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the control (without substrate) from the absorbance of the reaction wells.
-
The IMPDH activity can be calculated based on the extinction coefficient of formazan (18 mM⁻¹cm⁻¹).[10]
-
Protocol 2: Specific Enzymatic Assay for IMP using 5'-Nucleotidase and Xanthine Oxidase
This protocol provides a more specific measurement of IMP by minimizing interference from other nucleotides.[7][8]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XO)
-
Coformycin (adenosine deaminase inhibitor)
-
IMP standard solutions
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Sample Preparation:
-
Prepare tissue or cell extracts as described in Protocol 1. The extracts should be deproteinized, for example, by perchloric acid precipitation followed by neutralization with KOH.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.4
-
Sufficient activity of 5'-Nucleotidase, PNP, and XO
-
0.05 µg/mL Coformycin[8]
-
-
-
Assay Procedure:
-
Add the deproteinized sample or IMP standard to the wells of the microplate.
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate at room temperature and monitor the increase in absorbance at 293 nm until the reaction is complete.
-
The final absorbance reading is used to determine the amount of uric acid formed.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values obtained from the IMP standard solutions.
-
Determine the IMP concentration in the samples by interpolating their absorbance values on the standard curve. The amount of uric acid formed is stoichiometric with the initial amount of IMP.[7]
-
Data Presentation
The following tables summarize representative quantitative data for IMP levels and IMPDH activity in different biological contexts.
Table 1: IMP Concentrations in Different Cell Types
| Cell Type | Condition | IMP Concentration (pmol/10⁶ cells) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Baseline | 30.6 (± 25.9) | [12] |
| Red Blood Cells (RBCs) | Baseline | - | |
| Immortalized Adipocytes | Browning stimulation | Increased | [13] |
| Pancreatic β-cell lines (β-HC, βTC, β-TC-tet, INS-1) | Basal | Readily detectable | [14] |
Table 2: IMPDH Activity in Different Biological Samples
| Sample Type | Condition | IMPDH Activity | Reference |
| Human Lymphocytes | Healthy individuals | Varies between individuals | [15] |
| Human Lymphocytes | Mycophenolic acid (MPA) treatment | Inhibition observed | [15] |
| Pancreatic β-cell lines | Glucose stimulation | Increased | [14] |
| Pancreatic β-cell lines | Serum or ketoisocaproate | Increased | [14] |
| Intact pancreatic islets | Basal | 4772 ± 946 cpm/islet | [14] |
Troubleshooting and Considerations
-
Assay Specificity: The presence of other nucleotides and nucleosides can interfere with the assay. The use of 5'-nucleotidase instead of alkaline phosphatase and the inclusion of coformycin can significantly improve specificity by eliminating cross-reactivity with ATP, ADP, AMP, and adenosine.[7][8]
-
Enzyme Purity: Contamination of commercial enzyme preparations can lead to inaccurate results. For example, adenosine deaminase contamination in purine-nucleoside phosphorylase or xanthine oxidase can cause interference.[8]
-
Sample Preparation: Proper and consistent sample preparation is critical. Deproteinization of samples is often necessary to prevent interference from endogenous enzymes.
-
Standard Curve: A fresh standard curve should be generated for each experiment to ensure accurate quantification.
-
Kinetic Measurements: For activity assays, it is important to ensure that the measurements are taken within the linear range of the reaction.
Conclusion
The enzymatic assays described provide robust and sensitive methods for the quantification of IMP levels and IMPDH activity in a variety of biological samples. The choice of assay will depend on the specific research question, the available equipment, and the required level of specificity. These protocols and application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of purine metabolism and drug discovery.
References
- 1. inosine-5'-phosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmrservice.com [bmrservice.com]
- 7. researchgate.net [researchgate.net]
- 8. An enzymatic inosine 5'-monophosphate assay of increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzymatic method for inosine 5'-monophosphate in the femtomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmrservice.com [bmrservice.com]
- 11. LDH Assay Kit [acsu.buffalo.edu]
- 12. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomics reveals inosine 5′-monophosphate is increased during mice adipocyte browning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Inosine-5'-Monophosphate: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In response to the growing interest in the metabolic and signaling roles of inosine-5'-monophosphate (IMP), this document provides detailed application notes and protocols for its analysis using mass spectrometry. Tailored for researchers, scientists, and drug development professionals, these guidelines offer a comprehensive resource for the accurate quantification and characterization of IMP in biological samples.
Introduction
Inosine-5'-monophosphate (IMP) is a pivotal intermediate in the de novo synthesis of purine (B94841) nucleotides, serving as the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Beyond its fundamental role in cellular metabolism, emerging evidence highlights IMP's involvement in extracellular signaling, including taste sensation and immunomodulation. Consequently, the precise and robust analysis of IMP is crucial for understanding its physiological and pathological significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity.
Application Notes
The quantitative analysis of IMP by LC-MS/MS is applicable across various research and development areas:
-
Metabolomics and Disease Biomarker Discovery: Aberrant IMP levels have been associated with various diseases, including cancer. Profiling IMP concentrations in different cellular states can provide insights into metabolic reprogramming and identify potential biomarkers.
-
Pharmacodynamics and Drug Development: IMP dehydrogenase (IMPDH) is a key enzyme in GMP synthesis and a target for immunosuppressive and anti-cancer drugs. Measuring IMP levels can aid in assessing the efficacy and mechanism of action of IMPDH inhibitors.
-
Cellular Physiology and Signaling: Investigating the dynamics of IMP pools is essential for elucidating its role in cellular energy status, proliferation, and signaling pathways.
Experimental Protocols
The following protocols provide a framework for the mass spectrometry-based analysis of IMP in mammalian cells.
Protocol 1: Extraction of Intracellular Inosine-5'-Monophosphate from Adherent Mammalian Cells
This protocol is adapted from established methods for metabolite extraction from mammalian cells.
Materials:
-
Ice-cold 80% Methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of >13,000 x g and 4°C)
-
Phosphate-buffered saline (PBS), 37°C
Procedure:
-
Cell Culture: Grow adherent cells in appropriate culture vessels to ~80-90% confluency.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with 5 mL of 37°C PBS to remove extracellular contaminants.
-
Quenching and Extraction:
-
Immediately after washing, add 1 mL of ice-cold 80% methanol to the culture dish.
-
Place the dish on ice for 5-10 minutes to quench metabolic activity and lyse the cells.
-
Using a cell scraper, scrape the cells into the cold methanol solution.
-
-
Collection: Transfer the cell lysate and methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tube at 13,000 x g for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites including IMP, to a new clean, pre-chilled microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Caption: Workflow for IMP extraction and analysis.
Protocol 2: LC-MS/MS Analysis of Inosine-5'-Monophosphate
This protocol provides a starting point for developing a targeted LC-MS/MS method for IMP. Instrument-specific optimization is recommended.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm) or a HILIC column for polar compounds
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
IMP analytical standard
Procedure:
-
Sample Preparation: Prior to injection, thaw the metabolite extracts on ice and centrifuge again to pellet any precipitates. Transfer the supernatant to LC-MS vials.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is a common choice.
-
Gradient: Develop a gradient elution profile. For example:
-
0-2.5 min: 2% B
-
2.5-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-15 min: 95% B
-
15.1-20 min: 2% B (re-equilibration)
-
-
Flow Rate: A typical flow rate for UHPLC is 0.3-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use negative electrospray ionization (ESI-) mode for the detection of phosphorylated species like IMP.
-
Scan Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for IMP using an analytical standard. A common precursor ion for IMP in negative mode is [M-H]⁻ at m/z 347.1. Product ions can be generated by collision-induced dissociation (CID). A characteristic product ion is often the phosphate (B84403) group at m/z 79.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage to achieve maximal signal intensity for IMP.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of how to present calibration curve data and sample quantification results.
Table 1: Example Calibration Curve for IMP Quantification
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,980 |
| 50 | 258,900 |
| 100 | 521,300 |
| 500 | 2,605,000 |
| 1000 | 5,199,000 |
| Linearity (R²) | 0.9995 |
Table 2: Example Quantification of IMP in Different Cancer Cell Lines
| Cell Line | IMP Concentration (pmol/10⁶ cells) | Standard Deviation |
| HCT116 (Colon Cancer) | 150.2 | 12.5 |
| A549 (Lung Cancer) | 98.7 | 8.9 |
| MCF7 (Breast Cancer) | 210.5 | 18.3 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Signaling Pathways Involving Inosine and IMP
IMP is a central node in purine metabolism, and its downstream products, as well as its precursor inosine, are involved in various signaling cascades.
Intracellular Signaling Pathway of Inosine
Inosine, which can be formed from IMP, has been shown to elicit biological effects by activating intracellular signaling pathways, often through its interaction with adenosine receptors. The diagram below illustrates a potential signaling cascade initiated by inosine.
Caption: Inosine-activated intracellular signaling.
Extracellular Signaling of IMP in Taste Perception
IMP is known to act as an umami taste enhancer. It does so by binding to the TAS1R1/TAS1R3 taste receptor, a G-protein coupled receptor (GPCR), and potentiating the response to glutamate. The diagram below illustrates this relationship.
Application Note: Structural Analysis of Inosine-5'-monophosphate (IMP) using NMR Spectroscopy
Introduction
Inosine-5'-monophosphate (IMP) is a pivotal intermediate in the metabolism of purines.[1] It serves as the precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are essential building blocks for DNA and RNA.[1][2] Given its central role in cellular proliferation and energy transfer, enzymes involved in the IMP metabolic pathway, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), are significant targets for immunosuppressive and cancer therapies.[2][3] A thorough understanding of IMP's three-dimensional structure and conformational dynamics is therefore critical for drug design and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information on the structure, dynamics, and interactions of molecules in solution.[4][5] Unlike X-ray crystallography, NMR allows for the study of molecules in a solution state that more closely mimics their physiological environment.[6] This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of IMP.
Quantitative NMR Data for Inosine-5'-monophosphate
The following tables summarize the chemical shifts and coupling constants for IMP, providing a reference for structural verification. The data is primarily referenced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000175.[7]
Table 1: ¹H and ¹³C Chemical Shifts of IMP
Conditions: 100mM sample in D₂O, pH 7.4, Temperature 298K. ¹H chemical shifts referenced to DSS at 0.0 ppm.[7]
| Atom Name (Purine) | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| H2 | 8.187 | - |
| C2 | - | 149.099 |
| C4 | - | 151.479 |
| C5 | - | 126.225 |
| C6 | - | 161.422 |
| H8 | 8.554 | - |
| C8 | - | 142.649 |
| Atom Name (Ribose) | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| H1' | 6.115 | - |
| C1' | - | 90.051 |
| H2' | 4.773 | - |
| C2' | - | 77.474 |
| H3' | 4.517 | - |
| C3' | - | 73.338 |
| H4' | 4.373 | - |
| C4' | - | 87.55 |
| H5', H5'' | 4.033 | - |
| C5' | - | 66.154 |
Table 2: ³¹P Chemical Shift of IMP
The chemical shift of the phosphate (B84403) group is sensitive to pH and the presence of divalent cations.[8][9]
| Atom Name | ³¹P Shift (ppm) | Conditions |
| P5' | ~3.5 - 4.5 | Neutral pH, referenced to 85% H₃PO₄ |
Table 3: Selected ¹H-¹H J-Coupling Constants for the Ribose Moiety
Coupling constants provide valuable information about the dihedral angles and thus the conformation of the ribose ring.[10][11]
| Coupled Nuclei | J-Coupling (Hz) |
| J(H1'-H2') | ~5.0 - 6.0 |
| J(H2'-H3') | ~4.5 - 5.5 |
| J(H3'-H4') | ~2.5 - 3.5 |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic context of IMP and the experimental workflow for its analysis.
References
- 1. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. people.bu.edu [people.bu.edu]
- 5. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]
- 6. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 7. bmse000175 Inosine 5'-monophosphate at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. J-coupling - Wikipedia [en.wikipedia.org]
- 11. acdlabs.com [acdlabs.com]
Application Notes and Protocols: Preparation of Inosine-5'-Monophosphate (IMP) Stock Solutions for Experimental Use
Introduction
Inosine-5'-monophosphate (IMP) is a pivotal intermediate in the metabolic pathway of purine (B94841) nucleotides.[1] It serves as a precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are essential building blocks for RNA and DNA.[2] IMP is also a key substrate for the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH), a validated target for antiviral and anticancer drug development.[3] Furthermore, IMP is recognized for its role as an umami tastant, contributing to the savory flavor of foods.[4]
Accurate and reproducible experimental results rely on the correct preparation and storage of reagent stock solutions. These application notes provide detailed protocols for the preparation, sterilization, and storage of IMP stock solutions for use in various research applications, including enzyme kinetics, cell culture, and drug discovery.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for the preparation and use of inosine-5'-monophosphate solutions.
Table 1: Solubility of Inosine-5'-Monophosphate
| Solvent | Form | Solubility | Appearance |
| Water | Free Acid | 100 mg/mL[4][5] | Clear to slightly hazy, colorless to almost colorless[4][5] |
| Water | Disodium (B8443419) Salt | 50 mg/mL[6][7] | Clear, colorless[6] |
| PBS (pH 7.2) | Sodium Salt Hydrate (B1144303) | 10 mg/mL[3] | Not specified |
| Ethanol | Disodium Salt Hydrate | Sparingly soluble[8] | Not specified |
| Ether | Disodium Salt Hydrate | Practically insoluble[8] | Not specified |
Table 2: Storage and Stability of Inosine-5'-Monophosphate
| Form | Condition | Duration | Notes |
| Solid Powder | -20°C[4][5] | ≥ 4 years[3] | Store in a cool, dry, well-ventilated area.[9] |
| Solid Powder | 2-8°C[6] | Not specified | Alternative storage for some forms. |
| Aqueous Stock Solution | -20°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles.[10] |
| Aqueous Stock Solution | 4°C | Up to one week[10] | For short-term use. |
Table 3: Typical Experimental Concentrations of Inosine-5'-Monophosphate
| Application | Concentration Range |
| Cell Culture (e.g., HL-60 differentiation) | 10 µM - 500 µM[10] |
| General in vitro screening assays | Start with 5 µM - 30 µM[11] |
| Umami taste threshold studies | 0.30 mM[12] |
| Food supplementation studies (in meat) | 0.30 mM - 0.60 mM[12] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of IMP
This protocol describes the preparation of a high-concentration aqueous stock solution of IMP, suitable for dilution into various experimental buffers and media.
Materials:
-
Inosine-5'-monophosphate (free acid or disodium salt) powder
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile pipette tips
-
0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
Procedure:
-
Calculate the required mass: Determine the mass of IMP powder needed to prepare the desired volume of a 100 mM stock solution. The molecular weight will vary depending on the form (e.g., free acid: 348.21 g/mol , disodium salt hydrate: check the manufacturer's specifications).
-
Weigh the IMP powder: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of IMP powder using an analytical balance.
-
Dissolve the powder: Transfer the weighed powder to a sterile conical tube. Add a portion of the nuclease-free water to the tube, cap it securely, and vortex until the powder is completely dissolved. The solution should be clear to slightly hazy.[4][5]
-
Adjust to final volume: Add nuclease-free water to reach the final desired volume and mix thoroughly.
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile container.[10] IMP is a nucleotide and may be susceptible to degradation at high temperatures, so filter sterilization is recommended over autoclaving.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent contamination and to avoid repeated freeze-thaw cycles which can degrade the IMP.[10] Store the aliquots at -20°C for long-term use. For short-term use, the solution can be kept at 4°C for up to one week.[10]
Protocol 2: Preparation of a 10 mg/mL IMP Stock Solution in PBS (pH 7.2)
This protocol is suitable for applications requiring IMP to be in a buffered solution at a physiological pH.
Materials:
-
Inosine-5'-monophosphate sodium salt hydrate powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile pipette tips
-
0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
Procedure:
-
Weigh the IMP powder: In a sterile environment, weigh out the desired amount of IMP sodium salt hydrate powder. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolve in PBS: Transfer the powder to a sterile conical tube. Add approximately 8 mL of sterile PBS (pH 7.2). Vortex thoroughly to dissolve the powder.
-
Adjust to final volume: Once dissolved, add sterile PBS to bring the final volume to 10 mL. Mix the solution well.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile tube to ensure it is free from microbial contamination.
-
Storage: Aliquot the sterile solution into appropriate volumes for your experiments and store at -20°C for long-term stability.
Visualizations
IMP Stock Solution Preparation Workflow
Caption: Workflow for preparing a sterile IMP stock solution.
Inosine-5'-Monophosphate in the Purine Biosynthesis Pathway
References
- 1. Inosinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Inosine 5 -monophosphate = 98 131-99-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 肌苷-5′-单磷酸 二钠盐 水合物 from yeast, Grade III, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. mpbio.com [mpbio.com]
- 9. Inosine 5'-monophosphate disodium salt(4691-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Conformational changes and stabilization of inosine 5'-monophosphate dehydrogenase associated with ligand binding and inhibition by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Inosine Monophosphate (IMP) in Studying Nucleotide Salvage Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953) Monophosphate (IMP) is a pivotal intermediate in purine (B94841) metabolism, serving as the branch-point precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1][2] Cellular purine pools are maintained through two main routes: the de novo synthesis pathway and the salvage pathways. The salvage pathways are crucial for recycling purine bases from the degradation of nucleic acids, a metabolically efficient process that conserves energy.[3][4][5] Inosine monophosphate is central to these salvage operations, primarily through the action of enzymes like Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
This document provides detailed application notes and protocols for utilizing IMP and its associated enzymes as tools to investigate nucleotide salvage pathways, with a focus on their relevance in disease and as targets for therapeutic intervention.
Key Enzymes and Their Significance
Two enzymes are of particular importance when studying the role of IMP in nucleotide salvage pathways:
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This key enzyme of the purine salvage pathway catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to IMP and GMP, respectively, using phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[3][6][7] Deficiency in HGPRT activity leads to Lesch-Nyhan syndrome, a severe neurological disorder, highlighting the critical role of this salvage pathway.[3][7]
-
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the NAD-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), which is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides.[8][9][10][11] As such, IMPDH is a major target for immunosuppressive, antiviral, and anticancer drugs.[12][13][14]
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in Nucleotide Salvage
| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | Organism/Cell Type | Reference |
| Human HGPRT | Hypoxanthine | Varied (2-200) | - | Human | [15] |
| Human HGPRT | Guanine | Varied (2-200) | - | Human | [15] |
| Human HGPRT | PRPP | Varied | - | Human | [15] |
| Hungateiclostridium thermocellum HGPRT | IMP | Not influenced by guanine activator | - | Bacteria | [16] |
Note: Specific values for Km and kcat can vary significantly based on experimental conditions.
Table 2: Cellular Nucleotide Pool Changes in Response to Pathway Modulation
| Cell Line / Organism | Condition | ATP Pool Change | GTP Pool Change | Reference |
| E. coli MP101 (IMPDH CBS subdomain deleted) | Baseline | Substantially elevated | Slightly reduced | [8][10] |
| E. coli MP101 | Guanine addition (10 min) | 3-fold reduction | 4-fold increase | [8][10] |
| HCT116 (human colorectal cancer) | Inosine treatment (5-time) | - | - | [17] |
| HCT116 (human colorectal cancer) | IMP treatment (5-time) | - | - | [17] |
Changes in S-phase and G2-phase of the cell cycle were also observed in HCT116 cells upon inosine and IMP treatment, indicating an impact on cell proliferation.[17]
Signaling Pathways and Experimental Workflows
Purine Nucleotide Biosynthesis and Salvage Pathways
The following diagram illustrates the central role of IMP in both de novo and salvage pathways for purine nucleotide synthesis.
Caption: Central Role of IMP in Purine Metabolism.
Experimental Workflow for Measuring HGPRT Activity
This diagram outlines a typical workflow for determining HGPRT enzyme activity from cell lysates.
Caption: HGPRT Activity Measurement Workflow.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for HGPRT Activity
This protocol is adapted from methodologies used for steady-state kinetic analysis of HGPRT.[15]
Materials:
-
Cell or tissue lysate
-
96-well UV-compatible microplate
-
Spectrophotometer capable of kinetic measurements at 245 nm and 257 nm
-
Reaction Buffer: 100 mM Tris-HCl, 12 mM MgCl₂, pH 7.4
-
Substrates:
-
Phosphoribosyl pyrophosphate (PRPP) solution (e.g., 10 mM stock)
-
Hypoxanthine solution (e.g., 2 mM stock)
-
Guanine solution (e.g., 2 mM stock)
-
Procedure:
-
Prepare Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells (e.g., by sonication).
-
Centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant and determine the protein concentration using a standard method like BCA or Bradford assay.[18] Keep the lysate on ice.
-
-
Set up the Reaction:
-
In a 96-well UV-compatible plate, add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Prepare a reaction mixture containing the Reaction Buffer and PRPP (final concentration of 1 mM).
-
To initiate the reaction, add varying concentrations of hypoxanthine or guanine (e.g., from 2 to 200 µM). The final reaction volume should be 200 µL.
-
-
Measure Enzyme Activity:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance in kinetic mode.
-
For the conversion of hypoxanthine to IMP, measure at 245 nm.
-
For the conversion of guanine to GMP, measure at 257 nm.
-
-
Record readings at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of product formation (IMP or GMP) using the appropriate change in extinction coefficient (Δε):
-
Normalize the enzyme activity to the amount of protein in the lysate (e.g., in nmol/min/mg protein).
-
Protocol 2: Colorimetric Assay for IMPDH Activity
This protocol is based on a coupled enzymatic reaction where NADH produced from the IMPDH reaction reduces a tetrazolium salt (INT) to a colored formazan (B1609692) product.[13][18]
Materials:
-
Cell or tissue lysate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 492 nm
-
IMPDH Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT[13]
-
Reaction Mixture Components:
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide adenine dinucleotide (NAD⁺) solution
-
Diaphorase
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
Procedure:
-
Prepare Cell Lysate:
-
Follow the same procedure as in Protocol 1 for cell lysis and protein quantification.
-
-
Set up the Reaction:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate to triplicate wells.
-
Prepare a master reaction mixture containing IMPDH Assay Buffer, IMP, NAD⁺, diaphorase, and INT.
-
To initiate the reaction, add the reaction mixture to each well.
-
Include a control well for each sample containing the reaction mixture without the substrate (IMP) to measure background NADH production.
-
-
Measure Enzyme Activity:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of formazan production (change in absorbance per minute) for each sample and control.
-
Subtract the background rate (from the no-IMP control) from the sample rate.
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
-
Protocol 3: Isotopic Labeling to Study Purine Salvage Flux
Metabolic labeling with stable isotopes is a powerful technique to quantify the flux through the purine salvage pathway.[19]
Materials:
-
Cell line of interest
-
Guanine-deficient cell culture medium
-
Isotopically labeled 5'-GMP (e.g., ¹³C or ¹⁵N-labeled)
-
Ice-cold PBS
-
Metabolite extraction buffer (e.g., 80% methanol)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing the guanine-deficient medium with a known concentration of isotopic 5'-GMP.
-
Aspirate the standard growth medium, wash cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.[19]
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label.[19]
-
-
Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction buffer to the cells and incubate on ice.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Monitor the mass isotopologues of GMP, GDP, GTP, and other relevant purine metabolites to determine the extent of label incorporation.
-
-
Data Analysis:
-
Calculate the fractional labeling of each metabolite at each time point.
-
Use this data to model the metabolic flux through the purine salvage pathway.
-
Conclusion
The study of IMP and its associated enzymes, HGPRT and IMPDH, provides a powerful lens through which to investigate the nucleotide salvage pathways. The protocols and data presented here offer a framework for researchers to probe the intricacies of purine metabolism. A thorough understanding of these pathways is essential for elucidating their roles in various diseases and for the development of targeted therapeutic strategies. The use of spectrophotometric and colorimetric assays, combined with advanced techniques like stable isotope labeling, will continue to yield valuable insights into this fundamental area of cell biology.
References
- 1. fiveable.me [fiveable.me]
- 2. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 27 [columbia.edu]
- 6. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 7. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CBS subdomain of inosine 5'-monophosphate dehydrogenase regulates purine nucleotide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CBS subdomain of inosine 5’-monophosphate dehydrogenase regulates purine nucleotide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Genotype-Phenotype Correlations in Lesch-Nyhan Disease: MOVING BEYOND THE GENE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxanthine-guanine phosphoribosyltransferase is activated via positive cooperativity between guanine and IMP [pubmed.ncbi.nlm.nih.gov]
- 17. Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest | MDPI [mdpi.com]
- 18. bmrservice.com [bmrservice.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Metabolic Tracing with Radiolabeled Inosine-5'-Monophosphate (IMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-5'-monophosphate (IMP) is a critical intermediate in the biosynthesis of purine (B94841) nucleotides. As the branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the metabolic fate of IMP is tightly regulated and often altered in pathological states, particularly in cancer and immune disorders. The enzymes involved in IMP metabolism, such as IMP dehydrogenase (IMPDH), are significant targets for drug development. Metabolic tracing using radiolabeled IMP provides a powerful method to quantitatively assess the flux through the de novo and salvage pathways of purine synthesis, offering deep insights into cellular metabolism and the mechanism of action of targeted therapeutics.
Radiolabeled isotopes, such as Carbon-14 (¹⁴C) and Tritium (³H), are instrumental in these studies due to the high sensitivity of detection, allowing for the tracing of picomolar to micromolar concentrations of metabolites. This document provides detailed application notes and experimental protocols for the use of radiolabeled IMP in metabolic tracing studies.
Key Applications
-
Quantification of Purine Biosynthesis Flux: Elucidate the relative contributions of the de novo and salvage pathways to the purine nucleotide pool in various cell types and conditions. Cancer cells, for instance, often exhibit increased de novo purine synthesis to support their high proliferation rates.
-
Target Validation and Drug Efficacy Studies: Assess the in-cell or in-vivo efficacy of inhibitors targeting enzymes in the purine synthesis pathway, such as IMPDH inhibitors used as immunosuppressants and anti-cancer agents.
-
Understanding Metabolic Reprogramming: Investigate how cells adapt their purine metabolism in response to environmental cues, such as nutrient deprivation or hypoxia, which are common features of the tumor microenvironment.
-
Diagnostic and Biomarker Discovery: Altered IMP metabolism can serve as a biomarker for certain diseases. Tracing studies can help in identifying and validating such metabolic signatures.
Data Presentation
The following tables summarize representative quantitative data from metabolic tracing experiments using radiolabeled precursors of IMP or radiolabeled IMP itself.
Table 1: IMP Dehydrogenase (IMPDH) Activity in Murine Tissues
| Tissue Type | Specific Activity (nmol XMP formed/min/mg protein) |
| EMT6 Tumor | 0.303 |
| Spleen | 0.029 |
| Brain | 0.022 |
| Kidney | 0.015 |
| Lung | 0.009 |
| Liver | 0.008 |
| Heart | <0.004 |
| Skeletal Muscle | <0.004 |
This data demonstrates the significantly higher IMPDH activity in a murine tumor model compared to various normal tissues, highlighting the increased demand for guanine (B1146940) nucleotides in cancer cells.[1]
Table 2: De Novo Purine Synthesis Flux in HeLa Cells
| Culture Condition | Initial Rate of [¹⁵N]Glycine Incorporation (% increase relative to purine-rich) |
| Purine-depleted | +47% |
| Purine-rich | Baseline |
This table illustrates the upregulation of the de novo purine synthesis pathway, measured by the incorporation of a radiolabeled precursor into IMP, in response to purine depletion in the culture medium.[2]
Table 3: Incorporation of [¹⁴C]Hypoxanthine into Adenine (B156593) Nucleotides in Rat Hearts
| Condition | [¹⁴C]ATP (cpm/μmol) | [¹⁴C]ADP (cpm/μmol) | [¹⁴C]AMP (cpm/μmol) |
| Aerobic Perfusion (Young) | 1500 | 800 | 400 |
| Post-ischemic Reperfusion (Young) | 4380 (+192%) | 2608 (+226%) | 1600 (+300%) |
| Aerobic Perfusion (Aged) | 2500 | 1200 | 600 |
| Post-ischemic Reperfusion (Aged) | 2500 (no change) | 1500 (+25%) | 800 (+33%) |
This data shows the dynamic changes in the purine salvage pathway, where hypoxanthine (B114508) is converted to IMP and subsequently to adenine nucleotides, in response to ischemia-reperfusion and aging in cardiac tissue.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways involving IMP and a general workflow for a metabolic tracing experiment.
Caption: The central role of IMP in purine metabolism.
Caption: A generalized workflow for metabolic tracing.
Experimental Protocols
Protocol 1: Radiolabeled IMP Incorporation Assay in Cultured Cells
This protocol describes a method to measure the incorporation of radiolabeled IMP into downstream purine nucleotides (AMP and GMP) in cultured cells.
Materials:
-
Cell line of interest (e.g., cancer cell line, immune cells)
-
Complete cell culture medium
-
Radiolabeled Inosine-5'-Monophosphate (e.g., [¹⁴C]IMP or [³H]IMP)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
TLC developing solvent (e.g., 0.75 M Tris, 0.45 M HCl)
-
Scintillation counter and scintillation fluid
-
High-performance liquid chromatography (HPLC) system with a radiodetector (optional, for more precise quantification)
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Prepare labeling medium by supplementing standard medium with radiolabeled IMP (final concentration and specific activity to be optimized for the cell line, typically in the range of 1-10 µCi/mL).
-
Remove the standard medium, wash cells once with warm PBS, and add the labeling medium.
-
Incubate for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to measure the rate of incorporation.
-
-
Metabolite Extraction:
-
To stop the labeling, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolic activity.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble metabolites.
-
-
Separation of Nucleotides by TLC:
-
Spot a small volume of the metabolite extract onto a TLC plate.
-
Also spot standards of non-radiolabeled IMP, AMP, and GMP.
-
Develop the TLC plate in an appropriate solvent system to separate the nucleotides.
-
Visualize the standards under UV light to identify the positions of IMP, AMP, and GMP.
-
-
Quantification of Radioactivity:
-
Excise the spots corresponding to IMP, AMP, and GMP from the TLC plate.
-
Place each spot in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of the cell lysate.
-
-
Data Analysis:
-
Plot the radioactivity (CPM/mg protein) for each nucleotide over time to determine the rate of incorporation.
-
Compare the rates between different experimental conditions (e.g., with and without a drug).
-
Protocol 2: IMP Dehydrogenase (IMPDH) Activity Assay
This protocol is adapted from a sensitive radiochemical assay for measuring IMPDH activity in tissue or cell extracts.[1]
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
[¹⁴C]IMP
-
NAD⁺
-
Mycophenolic acid (IMPDH inhibitor, for control)
-
TLC plates (PEI-cellulose)
-
TLC developing solvent (e.g., saturated ammonium (B1175870) sulfate/1 M sodium acetate/isopropanol, 80:18:2, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Cell/Tissue Extracts:
-
Homogenize cells or tissues in a suitable lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Enzyme Reaction:
-
Set up reaction tubes containing the assay buffer, NAD⁺, and the cell/tissue extract.
-
Include a control tube with mycophenolic acid to measure background.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]IMP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding perchloric acid or by heating.
-
-
Separation of Substrate and Product:
-
Spot the reaction mixture onto a TLC plate.
-
Develop the plate to separate the substrate ([¹⁴C]IMP) from the product ([¹⁴C]XMP).
-
-
Quantification:
-
Visualize the spots (if non-radiolabeled standards are co-spotted) and excise the areas corresponding to IMP and XMP.
-
Quantify the radioactivity in each spot using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of [¹⁴C]XMP formed based on the specific activity of the [¹⁴C]IMP.
-
Express the IMPDH activity as nmol of XMP formed per minute per mg of protein.
-
Conclusion
The use of radiolabeled inosine-5'-monophosphate in metabolic tracing is an invaluable tool for researchers in both academic and industrial settings. The protocols and application notes provided herein offer a framework for designing and executing experiments to probe the intricacies of purine metabolism. Such studies are crucial for advancing our understanding of various diseases and for the development of novel therapeutic interventions that target metabolic vulnerabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of [14C]hypoxanthine into cardiac adenine nucleotides: effect of aging and post-ischemic reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inosine-5'-monophosphate (IMP) as a Supplement in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of industrial microbiology, optimizing fermentation processes to enhance the yield and productivity of desired metabolites, such as antibiotics, amino acids, and recombinant proteins, is a perpetual objective. Nutrient supplementation is a key strategy to alleviate metabolic bottlenecks and support robust microbial growth and product synthesis. Inosine-5'-monophosphate (IMP), a central intermediate in the de novo and salvage pathways of purine (B94841) biosynthesis, presents a compelling but underexplored option as a fermentation supplement.[1][2] Purine nucleotides are fundamental to cellular bioenergetics, nucleic acid synthesis, and cellular signaling.[1][3] Supplementing fermentation media with exogenous IMP may therefore bypass energy-intensive biosynthetic steps, provide immediate precursors for ATP and GTP, and potentially redirect metabolic flux towards the production of valuable compounds.
These application notes provide a comprehensive overview of the rationale, experimental protocols, and analytical methods for evaluating the efficacy of IMP as a supplement in microbial fermentation.
Rationale for IMP Supplementation
Microbial cells can synthesize purine nucleotides de novo or recycle them through the salvage pathway.[1][2] The de novo synthesis of IMP is a complex and energetically expensive process, consuming significant amounts of ATP and precursor metabolites from central carbon metabolism.[1] In industrial fermentation settings, where high productivity is paramount, this energetic drain can limit the overall yield of the target product.
By providing an external source of IMP, it is hypothesized that:
-
Energy and Precursor Burden is Reduced: Cells can utilize the salvage pathway to convert exogenous IMP into AMP and GMP, saving the energy and precursors required for de novo synthesis.
-
Metabolic Flux is Redirected: The availability of readily usable purines may free up key central metabolic intermediates, such as PRPP (5-phosphoribosyl-1-pyrophosphate), allowing them to be channeled towards the biosynthesis of other valuable products.
-
Cellular Stress is Mitigated: Under conditions of high metabolic demand, such as in recombinant protein production or high-titer antibiotic synthesis, the demand for nucleotides can be substantial. Supplementation may prevent nucleotide depletion, which can trigger stress responses and inhibit growth and production.
Key Metabolic Pathways
The central role of IMP in purine metabolism is illustrated in the following pathway diagram. Exogenous IMP can be taken up by the cell and enter the purine salvage pathway, directly feeding into the pools of AMP and GMP.
Caption: The central role of IMP in purine metabolism.
Application in Microbial Fermentation
Enhancing Amino Acid Production in Corynebacterium glutamicum
Corynebacterium glutamicum is a key industrial microorganism for the production of amino acids such as L-glutamate and L-lysine.[4] Metabolic engineering studies have shown that manipulating the purine biosynthetic pathway can lead to increased intracellular pools of IMP.[3] While these studies focused on producing IMP itself, the findings suggest that supplementing with exogenous IMP could have a similar effect of enriching the intracellular purine pool, potentially freeing up precursors for amino acid synthesis.
Quantitative Data from Metabolic Engineering Studies:
The following table summarizes data from a study where C. glutamicum was genetically engineered to increase intracellular IMP. While not a direct supplementation study, it demonstrates the potential for increasing the IMP pool and its metabolic consequences.
| Strain | Genetic Modification | Intracellular IMP (μmol/g CDW) | Intracellular Hypoxanthine (μmol/g CDW) |
| Wild Type | - | 0.5 | 1 |
| Mutant 1 | ΔpurA ΔguaB2 | 22 | 25 |
| Mutant 2 | ΔpurA ΔguaB2 Δpgi | 13 | 102 |
| CDW: Cell Dry Weight. Data adapted from a study on metabolic engineering of C. glutamicum.[3] |
Proposed Experimental Protocol for IMP Supplementation in C. glutamicum
-
Strain and Pre-culture: Use a suitable C. glutamicum strain (e.g., a lysine (B10760008) or glutamate (B1630785) producer). Prepare a pre-culture in a standard rich medium (e.g., BHI) and grow overnight at 30°C with shaking.
-
Fermentation Medium: Prepare a defined fermentation medium for amino acid production. A typical medium might contain glucose, ammonium (B1175870) sulfate, phosphate (B84403), and essential vitamins and trace elements.
-
Inoculation and IMP Supplementation: Inoculate the fermentation medium with the pre-culture to a starting OD600 of ~0.1. Prepare a sterile stock solution of inosine-5'-monophosphate disodium (B8443419) salt. Add the IMP stock solution to the fermentation flasks to final concentrations ranging from 0.1 g/L to 5 g/L. Include a control group with no IMP supplementation.
-
Fermentation Conditions: Incubate the cultures at 30°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours.
-
Sampling and Analysis:
-
Monitor cell growth by measuring OD600 at regular intervals.
-
At the end of the fermentation, harvest the broth.
-
Separate the supernatant and cell pellet by centrifugation.
-
Analyze the supernatant for amino acid concentration using HPLC.
-
Optionally, quench the cell metabolism and extract intracellular metabolites to measure intracellular IMP, ATP, and GTP pools using LC-MS/MS.
-
Increasing Antibiotic Production in Streptomyces Species
Streptomyces species are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of these complex molecules is energetically demanding and often linked to primary metabolism. The link between purine metabolism and antibiotic production in Streptomyces is an area of active research.[5] It is plausible that by alleviating the metabolic burden of de novo purine synthesis, IMP supplementation could enhance the production of antibiotics.
Proposed Experimental Protocol for IMP Supplementation in Streptomyces
-
Strain and Spore Suspension: Use a known antibiotic-producing strain of Streptomyces (e.g., S. coelicolor or S. lividans). Prepare a spore suspension from a mature culture grown on a suitable agar (B569324) medium.
-
Fermentation Medium: Prepare a production medium known to support antibiotic synthesis for the chosen strain. This is often a complex medium containing sources of carbon, nitrogen, and minerals.
-
Inoculation and IMP Supplementation: Inoculate the fermentation medium with the spore suspension. Add a sterile stock solution of IMP to achieve final concentrations in the range of 0.1 g/L to 2 g/L. Include a non-supplemented control.
-
Fermentation Conditions: Incubate the cultures under conditions optimal for antibiotic production (e.g., 28-30°C, with shaking at 200-250 rpm) for 5-7 days.
-
Sampling and Analysis:
-
Monitor mycelial growth (e.g., by measuring dry cell weight).
-
Extract the antibiotic from the culture broth or mycelium at the end of the fermentation.
-
Quantify the antibiotic yield using HPLC or a bioassay.
-
Enhancing Recombinant Protein Production in Escherichia coli
High-level expression of recombinant proteins in E. coli imposes a significant metabolic burden on the host cell, including a high demand for energy (ATP, GTP) and biosynthetic precursors, including nucleotides.[6][7] Supplementing the culture medium with IMP could provide a direct source for ATP and GTP, potentially increasing the efficiency of transcription and translation, and ultimately leading to higher yields of the target protein.
Proposed Experimental Protocol for IMP Supplementation in E. coli
-
Strain and Plasmid: Use a suitable E. coli expression host (e.g., BL21(DE3)) transformed with a plasmid encoding the recombinant protein of interest under an inducible promoter (e.g., T7).
-
Culture Medium: Prepare a defined or complex medium (e.g., M9 minimal medium or LB broth) supplemented with the appropriate antibiotic for plasmid maintenance.
-
Cultivation and Induction: Grow the culture at 37°C with shaking. When the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), add the inducer (e.g., IPTG).
-
IMP Supplementation: At the time of induction, add a sterile stock solution of IMP to final concentrations ranging from 0.2 g/L to 1.0 g/L.
-
Protein Expression: Continue the cultivation at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and proper folding.
-
Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions.
-
Analyze the protein expression levels in both fractions using SDS-PAGE and quantify by densitometry or Western blotting.
-
Experimental Workflow and Analytical Methods
A generalized workflow for evaluating the effect of IMP supplementation is depicted below.
Caption: Generalized workflow for evaluating IMP supplementation.
Analytical Protocols:
-
Quantification of IMP in Fermentation Broth:
-
Method: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase can be a gradient of a phosphate buffer and methanol.
-
Detection: Monitor the absorbance at approximately 254 nm.
-
Quantification: Use a standard curve of known IMP concentrations.
-
-
Analysis of Intracellular Metabolites:
-
Quenching: Rapidly cool the cell culture to halt metabolic activity. This can be achieved by mixing the cell suspension with a cold quenching solution (e.g., -20°C methanol).
-
Extraction: After separating the cells from the quenching solution, extract the intracellular metabolites using a suitable solvent mixture (e.g., a cold acetonitrile/methanol/water mixture).[8]
-
Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the targeted quantification of IMP, ATP, GTP, and other relevant metabolites.[8]
-
Conclusion
While direct, comprehensive studies on the application of exogenous IMP as a supplement to boost product yield in microbial fermentation are still emerging, the foundational knowledge of purine metabolism provides a strong rationale for its potential benefits. The protocols and workflows outlined in these application notes offer a systematic approach for researchers and drug development professionals to investigate the efficacy of IMP supplementation in their specific microbial systems. By carefully designing experiments and employing robust analytical techniques, the impact of IMP on microbial growth, product yield, and metabolic flux can be quantitatively assessed, potentially unlocking a new strategy for fermentation optimization.
References
- 1. Metabolic engineering of the purine biosynthetic pathway in Corynebacterium glutamicum results in increased intracellular pool sizes of IMP and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Metabolic engineering of the purine biosynthetic pathway in Corynebacterium glutamicum results in increased intracellular pool sizes of IMP and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Genome engineering for improved recombinant protein expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin production in industrial strain Penicillium chrysogenum P2niaD18 is not dependent on the copy number of biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of inosine-5'-monophosphate disodium salt in aqueous solution
Welcome to the technical support center for inosine-5'-monophosphate disodium (B8443419) salt (IMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of IMP in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for IMP in aqueous solutions?
A1: The primary degradation pathway for inosine-5'-monophosphate (IMP) in aqueous solution is the hydrolysis of the phosphate (B84403) ester bond. This reaction yields inosine (B1671953) and phosphoric acid. Further degradation can occur through the hydrolysis of the glycosidic bond in inosine, which results in the formation of hypoxanthine (B114508) and ribose.[1] This degradation process is influenced by factors such as pH and temperature.[1]
Q2: How do pH and temperature affect the stability of IMP in aqueous solutions?
A2: The stability of IMP is significantly dependent on both pH and temperature.[1] Generally, the degradation of IMP follows first-order kinetics.[1] The rate of degradation increases at higher temperatures and in more acidic conditions.[1][2] For instance, at 100°C, the half-life of IMP is considerably shorter at pH 4.0 compared to pH 7.0 or 9.0.[1] Similarly, at a canning temperature of 121°C, extensive hydrolysis of the phosphate bond occurs, with even greater rates at a lower pH of 3 due to the simultaneous hydrolysis of both the phosphate and glycosidic bonds.[2]
Q3: What are the expected degradation products of IMP in an aqueous solution?
A3: The main degradation products of IMP in an aqueous solution are inosine and phosphoric acid, resulting from the hydrolysis of the phosphate ester bond.[1] Subsequent degradation of inosine can lead to the formation of hypoxanthine and ribose.[1][3]
Q4: What are the recommended storage conditions for an aqueous stock solution of IMP?
A4: To ensure the stability of an aqueous stock solution of inosine-5'-monophosphate disodium salt, it is recommended to prepare the solution using a sterile, endotoxin-free solvent such as water for injection (WFI) or phosphate-buffered saline (PBS).[4] The solution should be filter-sterilized using a 0.22 µm filter.[4] For long-term storage, it is advisable to aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles and store them at -20°C.[4] For short-term use, the solution can be kept at 4°C for up to one week.[4]
Troubleshooting Guides
Issue 1: Inconsistent experimental results when using an IMP solution.
-
Possible Cause: Degradation of the IMP stock solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at -20°C and that the number of freeze-thaw cycles has been minimized.[4]
-
Check Solution Age: If the solution was prepared more than a week ago and stored at 4°C, consider preparing a fresh stock.[4]
-
pH of the Experimental Buffer: Assess the pH of your experimental buffer. Acidic conditions can accelerate IMP degradation.[1][2] Consider buffering your solution to a neutral or slightly alkaline pH if the experimental conditions allow.
-
Analyze for Degradation Products: If possible, use an analytical technique like HPLC to check for the presence of inosine and hypoxanthine in your IMP solution, which would indicate degradation.[3][5]
-
Issue 2: Precipitation is observed in the IMP solution upon thawing or during an experiment.
-
Possible Cause: The solubility of IMP can be affected by temperature and the presence of other salts in the solution.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing the stock solution, ensure the IMP powder is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Check Concentration: Verify that the concentration of your IMP solution does not exceed its solubility limit in the specific buffer and at the experimental temperature.
-
Buffer Composition: High concentrations of certain salts in your buffer could potentially lead to the precipitation of the disodium salt of IMP. Consider preparing the IMP stock in deionized water before adding it to your final experimental buffer.
-
Data on IMP Stability
The stability of this compound is quantitatively affected by pH and temperature. The following tables summarize the degradation kinetics.
Table 1: Half-life of IMP at 100°C at Various pH Levels
| pH | Half-life (hours) |
| 4.0 | 8.7[1] |
| 7.0 | 13.1[1] |
| 9.0 | 46.2[1] |
Table 2: Half-life of IMP and Other Purine (B94841) Nucleotides at 121°C and pH 5
| Nucleotide | Half-life (minutes) |
| IMP | 63[2] |
| GMP | 41[2] |
| AMP | 51[2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of IMP
This protocol details the steps for preparing a stable, sterile stock solution of this compound for use in cell culture or other sensitive applications.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile container.
-
Dissolving: Reconstitute the powder with a suitable sterile, endotoxin-free solvent such as water for injection (WFI) or phosphate-buffered saline (PBS) to the desired stock concentration (e.g., 100 mM).[4]
-
Sterilization: Filter-sterilize the reconstituted solution through a 0.22 µm syringe filter into a new sterile container.[4]
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[4] For immediate or short-term use (up to one week), the solution can be stored at 4°C.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Analyzing IMP and its Degradation Products
This protocol outlines a general HPLC method for the separation and quantification of IMP and its primary degradation products, inosine (IN) and hypoxanthine (HP). This method can be used to assess the stability of IMP solutions.[3][5]
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A suitable mobile phase for separating purine compounds. An example could be a mixture of acetonitrile, methanol, and a buffer such as 0.1% acetic acid or a phosphate buffer.[5] The exact composition may require optimization.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength suitable for purines, typically around 254 nm.
-
Sample Preparation: Dilute the IMP solution to be analyzed with the mobile phase to an appropriate concentration for injection.
-
Standard Preparation: Prepare standard solutions of IMP, inosine, and hypoxanthine of known concentrations to generate a standard curve for quantification.
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify and quantify the peaks corresponding to IMP, inosine, and hypoxanthine by comparing their retention times and peak areas to the standards.
Visualizations
Caption: Degradation pathway of Inosine-5'-monophosphate in aqueous solution.
Caption: Troubleshooting workflow for inconsistent experimental results with IMP solutions.
References
Technical Support Center: Inosine-5'-Monophosphate (IMP) Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inosine-5'-monophosphate (IMP). The following sections detail the degradation products of IMP under various pH conditions, provide experimental protocols for analysis, and offer troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of inosine-5'-monophosphate (IMP)?
A1: The primary degradation products of IMP are inosine (B1671953), hypoxanthine (B114508), and ribose.[1] The degradation typically follows a sequential pathway where IMP is first dephosphorylated to inosine, which is then further hydrolyzed to hypoxanthine and ribose.[1]
Q2: How does pH affect the stability of IMP?
A2: The stability of IMP is significantly influenced by pH. Both acidic and alkaline conditions can accelerate its degradation.[2][3] Under acidic conditions (e.g., pH 3), hydrolysis of both the phosphate (B84403) bond and the glycosidic bond can occur simultaneously, leading to a faster degradation rate.[2] In general, the rate of hydrolysis is greater at lower pH values.[2][3]
Q3: At what pH is IMP most stable?
A3: Based on kinetic studies, IMP shows greater stability at a neutral to slightly alkaline pH. For instance, at 100°C, the half-life of IMP is significantly longer at pH 9.0 (46.2 hours) compared to pH 7.0 (13.1 hours) and pH 4.0 (8.7 hours).[2]
Q4: What is the primary degradation pathway of IMP?
A4: The main degradation pathway involves the enzymatic or chemical hydrolysis of the phosphate group from IMP to form inosine. Subsequently, the glycosidic bond in inosine is cleaved, yielding hypoxanthine and ribose.[1] The rate of these conversions is dependent on factors like pH, temperature, and enzymatic activity.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of IMP in solution | - Inappropriate pH of the buffer: Both acidic and alkaline conditions accelerate IMP degradation.[2] - High storage temperature: Thermal degradation increases with temperature.[2][3] - Microbial contamination: Microorganisms can produce enzymes like 5′-nucleotidase and alkaline phosphatase that degrade IMP.[4] | - Ensure the pH of your solution is in the neutral to slightly alkaline range (pH 7-9) for better stability.[2] - Store IMP solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize thermal degradation. - Use sterile buffers and aseptic techniques to prevent microbial growth. Consider adding a bacteriostatic agent if appropriate for your experiment. |
| Unexpected peaks in HPLC chromatogram | - Formation of degradation products: The unexpected peaks are likely inosine and hypoxanthine. - Contamination of the sample or mobile phase. | - Confirm the identity of the peaks by running standards of inosine and hypoxanthine. - Prepare fresh mobile phase and ensure all glassware and vials are clean. Filter all solutions before use. |
| Inconsistent quantification of IMP | - Incomplete sample dissolution. - Variable degradation during sample preparation. - Instability of IMP in the analytical mobile phase. | - Ensure complete dissolution of IMP powder before analysis. - Standardize sample preparation procedures, minimizing the time samples are kept at room temperature. Process samples on ice if possible. - Check the pH of your mobile phase. If it is acidic, degradation may occur in the autosampler. |
Quantitative Data on IMP Degradation
The rate of IMP degradation is highly dependent on pH and temperature. The following table summarizes the half-life of IMP under different conditions.
| Temperature (°C) | pH | Half-life (hours) | Reference |
| 100 | 4.0 | 8.7 | [2] |
| 100 | 7.0 | 13.1 | [2] |
| 100 | 9.0 | 46.2 | [2] |
| 121 | 3 | Rate of hydrolysis is high | [2] |
| 121 | 5 | 1.05 | [2] |
Experimental Protocols
Analysis of IMP and its Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of IMP, inosine, and hypoxanthine. Researchers may need to optimize the conditions for their specific instrumentation and experimental needs.
1. Materials and Reagents:
-
Inosine-5'-monophosphate sodium salt
-
Inosine
-
Hypoxanthine
-
Potassium phosphate monobasic
-
Potassium phosphate dibasic
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 50 mM potassium phosphate buffer. Adjust the pH to the desired level (e.g., pH 6.0) using phosphoric acid or potassium hydroxide. The mobile phase can be an isocratic mixture of the phosphate buffer and a small percentage of methanol (e.g., 95:5 v/v). Filter the mobile phase through a 0.45 µm filter and degas before use.
-
Standard Solutions: Prepare stock solutions of IMP, inosine, and hypoxanthine (e.g., 1 mg/mL) in deionized water. From these stock solutions, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the experimental samples to fall within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 50 mM Potassium Phosphate Buffer (pH 6.0) with 5% Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 25°C
5. Data Analysis:
-
Identify the peaks for IMP, inosine, and hypoxanthine by comparing their retention times with those of the standards.
-
Construct a calibration curve for each analyte by plotting the peak area versus the concentration.
-
Quantify the amount of each compound in the samples using the calibration curves.
Visualizations
Caption: Degradation pathways of IMP under different pH conditions.
Caption: Experimental workflow for HPLC analysis of IMP degradation.
References
- 1. Development of inosine monophosphate and its degradation products during aging of pork of different qualities in relation to basic taste and retronasal flavor perception of the meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IMP Concentration for In Vitro Enzyme Kinetics
Welcome to the technical support center for optimizing inosine (B1671953) monophosphate (IMP) concentration in your in vitro enzyme kinetics experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing IMP concentration for my enzyme assay?
A1: The crucial first step is to determine the Michaelis-Menten constant (Kₘ) of your enzyme for IMP. The Kₘ represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).[1] This value provides a critical benchmark for selecting the appropriate IMP concentration range for your specific experimental goals.
Q2: How do I choose the right IMP concentration once I know the Kₘ?
A2: The optimal IMP concentration depends on your experimental objective:
-
To determine maximum enzyme activity (Vₘₐₓ): Use a saturating concentration of IMP, typically 10-20 times higher than the Kₘ value. This ensures that the enzyme's active sites are saturated, and the reaction rate is limited only by the enzyme's catalytic speed.
-
For inhibitor screening (IC₅₀ determination): It is often recommended to use an IMP concentration that is at or near its Kₘ value. This condition provides a sensitive system for detecting competitive inhibitors.
-
To measure IMP concentration: If you are using the enzyme to quantify the amount of IMP in a sample, the IMP concentration must be the limiting factor. Therefore, you should use a concentration well below the Kₘ.
Q3: What are the common enzymes that use IMP as a substrate?
A3: Two key enzymes in purine (B94841) metabolism utilize IMP as a substrate:
-
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[2][3][4]
-
Purine Nucleoside Phosphorylase (PNP): While primarily acting on nucleosides like inosine, under certain conditions or with specific enzyme variants, it can be involved in reactions related to purine metabolism.
Q4: Is IMP stable in solution? How should I prepare and store IMP stock solutions?
A4: IMP is generally stable, but its stability is pH and temperature-dependent. At 100°C, the half-life of IMP is approximately 13.1 hours at pH 7.0, but decreases to 8.7 hours at pH 4.0.[5] For experimental use, IMP is very stable at room temperature.[6] It is best practice to prepare concentrated stock solutions (e.g., 10x or 100x) in high-purity water or a suitable buffer.[7] These stocks should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, thaw the stock aliquot and dilute it in the final assay buffer.
Troubleshooting Guides
Guide 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal IMP Concentration | The IMP concentration may be too low, limiting the reaction rate. Perform a substrate titration experiment, testing a wide range of IMP concentrations around the expected Kₘ. |
| IMP Degradation | IMP solution may have degraded due to improper storage or pH. Prepare a fresh stock solution of IMP from a solid powder. Ensure the pH of your assay buffer is within a stable range for IMP (ideally neutral to slightly alkaline).[5] |
| Incorrect Buffer Conditions | The buffer pH, ionic strength, or composition may be inhibiting the enzyme. Verify that the buffer's pKa is close to the desired assay pH.[9] Common buffers for IMPDH assays include Tris-HCl and potassium phosphate (B84403).[2][3][8] Note that phosphate can sometimes inhibit certain enzymes. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it has been stored at the correct temperature, often with a cryoprotectant like glycerol.[8] |
Guide 2: High Background Signal or Non-Linear Kinetics
| Potential Cause | Troubleshooting Steps |
| Substrate Inhibition | At very high concentrations, IMP itself may inhibit the enzyme, causing the reaction rate to decrease.[10] This is a common phenomenon for about 25% of known enzymes.[8] If you observe a decrease in velocity at higher IMP concentrations, you are likely seeing substrate inhibition. To confirm, perform a full substrate titration curve and fit the data to a substrate inhibition model. The optimal concentration will be below the point where inhibition begins. |
| Contaminated Reagents | The IMP stock or other assay components may be contaminated. Prepare all solutions with high-purity water and reagents. Filter-sterilize buffer solutions for long-term storage.[9] |
| Spontaneous IMP Hydrolysis | While slow at room temperature, IMP can hydrolyze, especially under harsh pH or high-temperature conditions, releasing products that might interfere with the assay.[5][6][11] Run a "no-enzyme" control (containing IMP and all other reagents except the enzyme) to measure the rate of non-enzymatic substrate degradation. |
Data Presentation: Kinetic Parameters for IMP
The following tables summarize key kinetic parameters for enzymes that utilize IMP or its corresponding nucleoside, inosine. These values can serve as a starting point for designing your experiments.
Table 1: Kₘ Values for IMP with IMP Dehydrogenase (IMPDH)
| Enzyme Source | Kₘ for IMP (µM) | Assay Conditions |
| Human IMPDH Type I | 18 | pH not specified, 37°C |
| Human IMPDH Type II | 9.3 | pH not specified, 37°C |
| Human IMPDH Type II | 250 (approx.) | 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 25°C |
| Cryptosporidium parvum IMPDH | 250 (approx.) | 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 30°C |
Data compiled from multiple sources.[1][8]
Table 2: Kₘ Values for Inosine with Purine Nucleoside Phosphorylase (PNP)
| Enzyme Source | Kₘ for Inosine (µM) |
| Human Erythrocyte PNP | 1260 |
| Calf Spleen PNP | 1520 |
| E. coli PNP | 640 |
Data for the nucleoside inosine, the precursor to IMP in some pathways.[12]
Table 3: IMP Stability in Aqueous Solution at 100°C
| pH | Half-life (hours) |
| 4.0 | 8.7 |
| 7.0 | 13.1 |
| 9.0 | 46.2 |
Data highlights the increased stability of IMP at neutral to alkaline pH under high temperatures.[5]
Experimental Protocols
Protocol 1: Preparation of IMP Stock Solution
Objective: To prepare a stable, concentrated stock solution of inosine 5'-monophosphate.
Materials:
-
Inosine 5'-monophosphate sodium salt (powder)
-
High-purity, nuclease-free water
-
Sterile microcentrifuge tubes or glass vials with screw caps[13]
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculate Mass: Determine the mass of IMP powder required to make a stock solution of the desired concentration (e.g., 100 mM). Use the molecular weight provided by the manufacturer.
-
Weighing: Accurately weigh the IMP powder using an analytical balance.
-
Dissolving: Add the powder to a sterile container. Add a portion of the total required volume of high-purity water and mix thoroughly to dissolve. A vortex mixer can be used.
-
Adjusting Volume: Once fully dissolved, add water to reach the final desired volume.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Determining Optimal IMP Concentration via Substrate Titration
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) for an enzyme using IMP as a substrate.
Materials:
-
Purified enzyme of interest
-
IMP stock solution (e.g., 100 mM)
-
Appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)[2][8]
-
Co-substrate if required (e.g., NAD⁺ for IMPDH)[8]
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Prepare IMP Dilutions: Create a series of IMP dilutions in the assay buffer. A good starting range is typically from 0.1 × Kₘ to 20 × Kₘ (if Kₘ is known or estimated). If Kₘ is unknown, test a broad range (e.g., 1 µM to 5 mM).
-
Set up Reactions: In each well of the microplate, combine the assay buffer, a fixed concentration of the enzyme, and the co-substrate (if applicable).
-
Initiate Reaction: Start the reaction by adding the varying concentrations of IMP to the wells.
-
Measure Reaction Rate: Immediately begin measuring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for NADH production in the IMPDH assay).[8][14] The initial, linear portion of the progress curve represents the initial velocity (v₀).
-
Data Analysis:
-
Calculate the initial velocity for each IMP concentration.
-
Plot the initial velocity (v₀) versus the IMP concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (or a substrate inhibition equation if necessary) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Visualizations
Caption: A logical workflow for determining and selecting the optimal IMP concentration.
Caption: A systematic approach to diagnosing issues in IMP-based enzyme assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bacterial active IMPDH [novocib.com]
- 4. Inosine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. faieafrikanart.com [faieafrikanart.com]
- 11. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enfanos.com [enfanos.com]
- 14. Active Human IMPDH Type 2 Enzyme [novocib.com]
troubleshooting inosine-5'-monophosphate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving inosine-5'-monophosphate (IMP).
Frequently Asked Questions (FAQs) - Troubleshooting IMP Solubility
Q1: My inosine-5'-monophosphate (IMP) is not dissolving in water. What could be the issue?
A1: Several factors can affect the solubility of IMP in water. Here are a few troubleshooting steps:
-
Check the form of IMP: You may be using the free acid form of inosine (B1671953) monophosphate, which has lower water solubility. The disodium (B8443419) salt of IMP is more readily soluble in water.
-
pH of the solution: IMP is a weak acid, and its solubility is significantly influenced by pH. Solubility is generally lower in acidic conditions and increases in neutral to slightly basic conditions. Try adjusting the pH of your solution to 7.0 or slightly above.
-
Temperature: Increasing the temperature of the solvent can help dissolve IMP. Gentle warming of the solution while stirring can be effective. However, be cautious with high temperatures as it can lead to degradation over extended periods.[1]
-
Purity of IMP: Impurities in the IMP powder can sometimes affect its solubility. Ensure you are using a high-purity grade of IMP.
Q2: I've dissolved my IMP, but it precipitates out of solution upon standing or refrigeration. How can I prevent this?
A2: Precipitation of a dissolved compound is often due to supersaturation or changes in temperature and pH.
-
Avoid supersaturation: Do not exceed the solubility limit of IMP in your chosen solvent at a given temperature. If you heated the solution to dissolve the IMP, it might precipitate as it cools to room temperature. You may need to work with a lower concentration or maintain a slightly elevated temperature if your experiment allows.
-
pH stability: Ensure the pH of your stock solution is stable. Use a buffered solution to maintain the desired pH. Changes in pH, perhaps due to absorption of atmospheric CO2, can decrease the solubility of IMP.
-
Storage conditions: For long-term storage, it is often recommended to prepare aliquots of your stock solution and store them at -20°C or -80°C to prevent freeze-thaw cycles which can affect stability and solubility.
Q3: What is the best solvent to use for preparing a stock solution of IMP?
A3: The choice of solvent depends on the requirements of your experiment.
-
Water: For many applications, sterile, purified water is a suitable solvent, especially for the disodium salt of IMP. Adjusting the pH to neutral or slightly alkaline can aid dissolution.
-
Buffers: Using a biological buffer (e.g., PBS, Tris) can help maintain a stable pH and improve the long-term stability of the IMP solution. The solubility of the disodium salt of IMP in PBS (pH 7.2) is reported to be 10 mg/mL.[2]
-
Dimethyl Sulfoxide (DMSO): IMP is also soluble in DMSO.[3][4] This is a common choice for preparing high-concentration stock solutions for cell culture experiments. Remember to consider the final concentration of DMSO in your experiment, as it can be toxic to cells at higher concentrations.
Q4: How can I avoid degradation of IMP in my solutions?
A4: IMP can degrade, primarily through hydrolysis of the phosphate (B84403) ester bond, and this degradation is influenced by temperature and pH.[1]
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
-
pH: The stability of IMP is pH-dependent. At 100°C, IMP is most stable at a pH of 9.0 and degrades more rapidly at acidic pH (e.g., pH 4.0).[1] For long-term storage at room temperature, a neutral to slightly alkaline pH is advisable.
-
Divalent metal ions: The presence of divalent metal ions like Ca2+ and Mg2+ can in some cases suppress the thermal degradation of the phosphoric ester bond.[1]
Quantitative Data: Solubility of Inosine-5'-monophosphate Disodium Salt
The following table summarizes the mole fraction solubility of this compound in various solvents at different temperatures.
| Temperature (K) | Water | Methanol | Ethanol | Acetone |
| 293.15 | 0.0438 | 0.000181 | 0.000035 | 0.000012 |
| 298.15 | 0.0476 | 0.000203 | 0.000039 | 0.000014 |
| 303.15 | 0.0517 | 0.000227 | 0.000044 | 0.000016 |
| 308.15 | 0.0561 | 0.000254 | 0.000049 | 0.000018 |
| 313.15 | 0.0608 | 0.000283 | 0.000055 | 0.000021 |
Data is presented as mole fraction (x1) and has been compiled from a study on the experimental measurement and modeling of the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of IMP (Disodium Salt)
Objective: To prepare a sterile, aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., nuclease-free water)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of IMP disodium salt powder.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary to aid dissolution.
-
Once dissolved, add sterile water to reach the final desired concentration.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of IMP in a specific solvent.
Materials:
-
Inosine-5'-monophosphate (solid, pure form)
-
Solvent of interest (e.g., water, buffer, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of solid IMP to a series of vials containing the chosen solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining solid particles, either centrifuge the sample at high speed and collect the supernatant, or filter the supernatant through a syringe filter that does not bind the compound.
-
Dilute the clear, saturated solution with an appropriate solvent.
-
Analyze the concentration of IMP in the diluted samples using a validated analytical method such as HPLC.
-
Calculate the solubility based on the concentration of the saturated solution. Perform the experiment in triplicate for each condition to ensure accuracy.
Visualizations
Caption: Overview of IMP's central role in purine (B94841) metabolism.
Caption: A logical workflow for troubleshooting IMP solubility.
References
Technical Support Center: Interference in Enzymatic Assays using Inosine-5'-Monophosphate (IMP)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference from inosine-5'-monophosphate (IMP) in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is inosine-5'-monophosphate (IMP)?
Inosine-5'-monophosphate is a purine (B94841) nucleotide that serves as a crucial intermediate in the metabolism of nucleic acids. It is a precursor to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). IMP itself is the substrate for the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key target in immunosuppressive and antimicrobial drug development.[1][2]
Q2: Can IMP interfere with my enzymatic assay?
While IMP is not classified as a common pan-assay interference compound (PAIN), it can cause interference in specific contexts.[3][4] Direct, non-specific interference across a wide range of assays is not widely documented. However, interference is possible through several mechanisms, including substrate cross-reactivity in certain assays, product inhibition in its own biosynthetic pathways, or by affecting components of the assay buffer.
Q3: In which types of assays is IMP interference a known issue?
The most clearly documented cases of interference occur in enzymatic assays designed for the quantification of IMP itself.[5] Classical methods can be highly non-specific, showing stoichiometric reactions with other nucleotides like ATP, ADP, AMP, and ITP.[5] There is also a theoretical basis for potential interference in coupled assays involving nucleotide-metabolizing enzymes and in assays that are sensitive to nucleotide concentrations or the presence of divalent metal cations.
Q4: What are the potential mechanisms of IMP interference?
Several potential mechanisms could lead to assay artifacts in the presence of IMP:
-
Substrate/Product Specificity: The most direct form of "interference" is when IMP acts as an intended or unintended substrate or inhibitor for an enzyme in the assay. For instance, in a coupled assay, a secondary enzyme may exhibit unexpected activity on or inhibition by IMP.[6][7]
-
Contamination of Coupling Enzymes: In enzymatic assays for IMP, commercial preparations of coupling enzymes like alkaline phosphatase or xanthine (B1682287) oxidase can be contaminated with other enzymes (e.g., adenosine deaminase), leading to false signals from other nucleotides.[5]
-
Competition at Nucleotide-Binding Sites: In assays involving ATP-dependent enzymes, such as firefly luciferase, high concentrations of structurally similar molecules like IMP could potentially compete with ATP at the active site. Adenosine monophosphate (AMP), a close analog of IMP, is a known inhibitor of firefly luciferase.[8]
-
Chelation of Divalent Cations: Like other nucleotides, IMP has the potential to chelate divalent cations such as magnesium (Mg²⁺) or manganese (Mn²⁺).[9][10] Since many enzymes, particularly kinases and polymerases, require these cations as essential cofactors, their sequestration by IMP could lead to apparent inhibition.
Troubleshooting Guides
Guide 1: Troubleshooting Enzymatic Assays for IMP Quantification
Issue: My enzymatic assay for quantifying IMP is giving inaccurate readings, high background, or shows a signal in negative controls containing other nucleotides.
This is a well-documented issue arising from the lack of specificity in some assay methods.[5]
Table 1: Cross-Reactivity in the Classical IMP Enzymatic Assay
| Interfering Nucleotide | Cause of Interference |
|---|---|
| ITP, ATP, ADP | Tri- and diphosphatase activity of Alkaline Phosphatase (AP) used in the assay.[5] |
| AMP, Adenosine | Contamination of assay enzymes (e.g., AP, purine-nucleoside phosphorylase) with adenosine deaminase or AMP deaminase.[5] |
This modified protocol enhances specificity by replacing non-specific enzymes and inhibiting contaminating activities.[5]
-
Enzyme Substitution: Replace Alkaline Phosphatase (AP) with 5'-Nucleotidase . This change prevents reactivity with ATP, ADP, and ITP.[5]
-
Inhibitor Addition: Include Coformycin (0.05 µg/mL) in the assay buffer. Coformycin is a potent inhibitor of adenosine deaminase and will eliminate cross-reactivity from AMP and adenosine.[5]
-
Assay Principle:
-
5'-Nucleotidase specifically converts IMP to inosine.
-
Inosine is then converted to hypoxanthine (B114508) by purine-nucleoside phosphorylase (PNP).
-
Hypoxanthine is oxidized to uric acid by xanthine oxidase (XOD).
-
The formation of uric acid is monitored spectrophotometrically by the increase in absorbance at 293 nm.[11]
-
-
Control Reactions: Always run parallel control reactions containing potentially interfering nucleotides (e.g., a mix of ATP, ADP, AMP at relevant concentrations) but lacking IMP to confirm the specificity of your modified assay setup.
Figure 1. Workflow for a specific IMP assay and common interference points.
Guide 2: Troubleshooting Coupled Enzymatic Assays
Issue: I observe unexpected inhibition or non-linear kinetics in my coupled assay when a sample containing IMP is introduced.
Coupled assays are susceptible to interference when one of the coupling enzymes interacts with a component in the sample.[6]
Figure 2. Logic diagram for diagnosing IMP interference in a coupled assay.
-
Prepare a Control Reaction: Set up your standard assay reaction but omit the primary enzyme of interest .
-
Add IMP: Add IMP to this control reaction at the same concentration present in your experimental sample.
-
Monitor Signal: Monitor the reaction readout (e.g., absorbance, fluorescence) over time.
-
Analyze:
-
If a signal is generated: This indicates that IMP is acting as a substrate for, or is otherwise affecting the activity of, one of your coupling enzymes. The coupling system is not suitable for your sample conditions.
-
If no signal is generated: The coupling system is likely not the source of interference. The observed effect is more probably due to IMP's interaction with the primary enzyme (e.g., product inhibition).
-
Guide 3: Troubleshooting Assays Requiring Divalent Cations (e.g., Kinases)
Issue: I observe apparent inhibition in my kinase (or other Mg²⁺/Mn²⁺-dependent) assay when IMP is present, but the effect does not seem specific.
This may be due to the chelation of essential divalent cations by IMP, reducing their bioavailability for the enzyme.
-
Establish Inhibition: Confirm the inhibitory effect of a fixed concentration of IMP on your enzyme under standard assay conditions.
-
Create a Cation Titration: Set up a series of reactions, each containing the enzyme, substrate, and the fixed inhibitory concentration of IMP.
-
Vary Divalent Cation Concentration: Add increasing concentrations of the essential divalent cation (e.g., MgCl₂) to the reactions, spanning a range from below to well above the standard assay concentration.
-
Measure Activity: Measure the enzyme activity in each reaction.
-
Analyze: Plot enzyme activity against the concentration of the divalent cation. If the inhibitory effect of IMP is progressively overcome by the addition of more cations, it strongly suggests that the mechanism of interference is cation chelation.
Guide 4: Troubleshooting Luciferase-Based Reporter Assays
Issue: In my ATP-dependent firefly luciferase assay, the signal is unexpectedly low in samples containing IMP.
Given that the structurally similar nucleotide AMP is a known inhibitor of firefly luciferase, it is plausible that IMP could exert a similar effect.[8]
-
Prepare a Simple Reaction: Set up a reaction containing only the firefly luciferase enzyme, its substrate (D-luciferin), and a concentration of ATP that gives a robust signal.
-
Add IMP: To a parallel set of reactions, add IMP at the concentration found in your experimental samples.
-
Measure Luminescence: Measure the light output from both sets of reactions.
-
Analyze: A significant reduction in luminescence in the presence of IMP indicates direct inhibition of the luciferase reporter enzyme. This is a common assay artifact. If this occurs, consider using an alternative reporter system (e.g., a Renilla luciferase-based assay, which is ATP-independent) for your primary experiment.[12][13]
References
- 1. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. An enzymatic inosine 5'-monophosphate assay of increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2018119253A1 - Modulation of enzymatic polynucleotide synthesis using chelated divalent cations - Google Patents [patents.google.com]
- 10. divalent cation chelator: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Inosine-5'-Monophosphate (IMP) Stability
Welcome to the technical support center for Inosine-5'-Monophosphate (IMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of IMP during storage and experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is inosine-5'-monophosphate (IMP) and why is its stability important?
A1: Inosine-5'-monophosphate is a crucial intermediate in the metabolism of purines. Its stability is critical for accurate experimental results, particularly in studies of enzyme kinetics, cellular signaling, and as a quality marker in the food industry. Degradation of IMP can lead to the formation of inosine (B1671953) and hypoxanthine (B114508), which can interfere with analytical measurements and alter the biological or sensory properties of a sample.
Q2: What are the primary causes of IMP degradation during storage?
A2: IMP degradation primarily occurs through two pathways:
-
Enzymatic Hydrolysis: In biological samples, enzymes such as 5'-nucleotidases, alkaline phosphatases (ALP), and acid phosphatases (ACP) can rapidly hydrolyze the phosphate (B84403) group from IMP to form inosine.[1][2]
-
Chemical Hydrolysis: This non-enzymatic process involves the cleavage of the phosphate bond and is significantly influenced by temperature and pH. High temperatures and both acidic and alkaline conditions can accelerate the rate of hydrolysis.[3][4][5] At a low pH, the glycosidic bond can also be cleaved.[3]
Q3: What are the ideal storage conditions for solid IMP?
A3: For long-term stability, solid inosine-5'-monophosphate should be stored in a tightly sealed container in a dry environment, protected from light. Recommended storage temperatures are typically 2-8°C for short-term and -20°C for long-term storage.
Q4: What about storing IMP in solution?
A4: Storing IMP in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If short-term storage in solution is necessary, it is crucial to use a sterile, nuclease-free buffer at an appropriate pH, store it at -20°C or -80°C, and use it as quickly as possible. Aliquoting the solution to avoid multiple freeze-thaw cycles is also recommended.
Troubleshooting Guides
Issue 1: Rapid loss of IMP in my biological sample (cell lysate, tissue homogenate).
-
Potential Cause: Enzymatic degradation by endogenous phosphatases.
-
Solution:
-
Work at low temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
Add phosphatase inhibitors: Supplement your lysis or storage buffer with a broad-spectrum phosphatase inhibitor cocktail. These cocktails typically contain a mixture of inhibitors that target various types of phosphatases.
-
Issue 2: My IMP standard solution shows degradation peaks (inosine, hypoxanthine) on the HPLC chromatogram after a few days of storage at 4°C.
-
Potential Cause 1: Inappropriate pH of the storage solution.
-
Solution 1: Ensure the pH of your IMP solution is between 7.0 and 8.0. The rate of chemical hydrolysis is significantly higher in acidic conditions. Prepare your standard in a suitable buffer, such as a phosphate buffer, to maintain a stable pH.
-
Potential Cause 2: Microbial contamination.
-
Solution 2: Prepare your IMP solutions using sterile, nuclease-free water and buffers. Filter-sterilize the final solution through a 0.22 µm filter before storage. Store in sterile containers at -20°C or -80°C.
Issue 3: I observe significant IMP degradation after a heating step in my protocol.
-
Potential Cause: Thermal degradation.
-
Solution: Minimize the duration and temperature of any heating steps. If possible, explore alternative methods that do not require high temperatures. If heating is unavoidable, ensure the pH is as close to neutral as possible to mitigate the acceleration of hydrolysis.
Data Presentation
Table 1: Effect of Temperature and pH on the Half-life of Inosine-5'-Monophosphate (IMP)
| Temperature (°C) | pH | Half-life | Reference(s) |
| 121 | 5 | 63 minutes | [3] |
| 100 | 4.0 | 8.7 hours | [5] |
| 100 | 7.0 | 13.1 hours | [5] |
| 100 | 9.0 | 46.2 hours | [5] |
| 23 | 5 | 36 years (estimated) | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable IMP Stock Solution
-
Materials:
-
Inosine-5'-monophosphate sodium salt (solid)
-
Nuclease-free water
-
1 M Phosphate buffer, pH 7.4 (sterile)
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment, weigh the desired amount of solid IMP.
-
Dissolve the IMP in nuclease-free water to a concentration slightly higher than the target.
-
Add the 1 M phosphate buffer to a final concentration of 10-20 mM and adjust the final volume with nuclease-free water to achieve the desired IMP concentration. Verify that the final pH is between 7.0 and 7.4.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Protocol 2: Inhibition of Enzymatic Degradation of IMP in Biological Samples
-
Materials:
-
Lysis buffer appropriate for your application
-
Broad-spectrum phosphatase inhibitor cocktail (commercial cocktails are recommended)
-
-
Procedure:
-
Prepare your chosen lysis buffer and keep it on ice.
-
Immediately before use, add the phosphatase inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration (e.g., 1X).
-
Proceed with your cell lysis or tissue homogenization protocol, ensuring all steps are carried out on ice or at 4°C.
-
After clarification of the lysate/homogenate, store the samples at -80°C if not being used immediately.
-
Protocol 3: Stability-Indicating HPLC-UV Method for IMP Analysis
This protocol is designed to separate IMP from its primary degradation products, inosine and hypoxanthine.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Methanol
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A, 15% B
-
15-20 min: Hold at 85% A, 15% B
-
20-25 min: Linear gradient back to 100% A
-
25-30 min: Hold at 100% A (re-equilibration)
-
-
-
Sample Preparation:
-
Dilute samples in the mobile phase A to a concentration within the linear range of the assay.
-
Centrifuge samples at >10,000 x g for 5 minutes to remove any particulate matter before injection.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatase Inhibitor Cocktail [sigmaaldrich.com]
- 3. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
- 5. Determination of adenosine, inosine and hypoxanthine in human plasma by high performance liquid chromatography | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 6. selleckchem.com [selleckchem.com]
Inosine-5'-Monophosphate (IMP) Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of inosine-5'-monophosphate (IMP) during experimental procedures, with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How stable is Inosine-5'-monophosphate (IMP) in solution?
The stability of IMP in an aqueous solution is significantly dependent on pH and temperature.[1][2] Generally, IMP is more stable at neutral or alkaline pH and less stable in acidic conditions.[1][2] At room temperature and a pH of 5, the half-life of IMP has been estimated to be as long as 36 years, indicating high stability under proper storage conditions.[1] However, stability decreases dramatically at elevated temperatures.[1][2]
Q2: What are the primary degradation products of IMP?
IMP degradation typically occurs through hydrolysis. The main pathway involves the loss of the phosphate (B84403) group to form inosine (B1671953).[1][2][3] Inosine can be further broken down into hypoxanthine (B114508) and ribose.[1][2][3] The presence of these compounds in your sample can indicate the degradation of your IMP stock.
Q3: Can I subject my IMP solution to multiple freeze-thaw cycles?
Q4: What are the recommended storage conditions for IMP solutions?
For long-term storage, IMP solutions should be kept at -20°C or -80°C.[4][7][8] Storing solutions in a buffered solution, such as TE buffer (pH 7.5-8.0), can improve stability compared to storage in nuclease-free water, as slightly acidic water can promote hydrolysis.[4] For short-term storage, 4°C is acceptable for up to a year for many nucleotides.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of IMP stock solution. | 1. Verify the integrity of your IMP stock using an analytical method like HPLC.[9][10] 2. Prepare fresh IMP solution from a powder. 3. In the future, aliquot stock solutions to avoid multiple freeze-thaw cycles.[6] |
| Visible precipitate in the solution after thawing. | Poor solubility or concentration changes during freezing. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate persists, centrifuge the tube and use the supernatant, but re-quantify the concentration. 3. Consider using a buffer to improve solubility. |
| Observed activity of IMP-dependent enzymes is lower than expected. | Loss of active IMP due to degradation. | 1. Confirm the concentration and purity of your IMP stock. 2. Run a positive control with a fresh, validated batch of IMP. 3. Check for the presence of degradation products like inosine or hypoxanthine.[11] |
Data Presentation
While specific quantitative data on IMP degradation per freeze-thaw cycle is not available in the cited literature, the following table provides general stability guidelines for nucleotides based on storage temperature, which can be used as a conservative estimate.
Table 1: Approximate Shelf-Life of Nucleotide Solutions Under Various Storage Conditions.
| Storage Condition | Dry | In TE Buffer (pH 7.5-8.0) | In Nuclease-Free Water |
| -20°C (Freezer) | ~24 months | ~24 months | ~24 months |
| 4°C (Refrigerator) | ~12 months | >12 months | ~12 months |
| Room Temperature | 3-6 months | 3-6 months | Less stable |
Data adapted from general stability guidelines for DNA oligonucleotides, which share structural similarities with IMP.[4][7] It is best practice to assume that repeated freeze-thaw cycles will reduce these estimated shelf-life durations.
Experimental Protocols
Protocol: Assessment of IMP Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify IMP and its primary degradation product, inosine, to assess the stability of a solution.
1. Objective: To determine the concentration of IMP and inosine in a sample subjected to experimental conditions (e.g., multiple freeze-thaw cycles).
2. Materials:
- IMP solution (sample to be tested)
- IMP, Inosine, and Hypoxanthine analytical standards
- Mobile phase (e.g., a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate)[10]
- HPLC system with a C18 column and a UV detector (set to ~250 nm)[10]
- Nuclease-free water
- 0.22 µm syringe filters
3. Standard Preparation: a. Prepare a stock solution of IMP, inosine, and hypoxanthine standards (e.g., 1 mg/mL) in nuclease-free water. b. Create a series of dilutions from the stock solution to generate a standard curve (e.g., ranging from 1 µg/mL to 100 µg/mL).
4. Sample Preparation: a. Thaw your IMP test solution under the desired conditions. b. Dilute the sample with the mobile phase to fall within the range of the standard curve. c. Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. HPLC Analysis: a. Equilibrate the C18 column with the mobile phase until a stable baseline is achieved. b. Inject the prepared standards, starting with the lowest concentration, to generate a standard curve. c. Inject the prepared sample(s). d. Record the peak areas for IMP, inosine, and hypoxanthine.
6. Data Analysis: a. Plot the peak area versus concentration for the standards to create a linear regression curve. b. Use the equation of the line to calculate the concentration of IMP and its degradation products in your test sample. c. Compare the IMP concentration to a control sample (e.g., a freshly prepared solution or a sample not subjected to freeze-thaw cycles) to determine the percentage of degradation.
Visualizations
Caption: The primary degradation pathway of IMP via hydrolysis.
Caption: Experimental workflow for assessing IMP freeze-thaw stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 寡核苷酸的操作处理和稳定性 [sigmaaldrich.com]
- 5. Hints and Tips - Microsynth AG [microsynth.com]
- 6. idtdna.com [idtdna.com]
- 7. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Optimization and application of an HPLC method for quantification of inosine-5'-monophosphate dehydrogenase activity as a pharmacodynamic biomarker of mycophenolic acid in Chinese renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]
- 11. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Experiments with IMP Disodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental buffer conditions when working with Inosine (B1671953) 5'-monophosphate (IMP) disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: What is IMP disodium salt and what are its common applications in research?
Inosine 5'-monophosphate (IMP) disodium salt is a purine (B94841) nucleotide. In research, it is widely used in studies related to nucleotide metabolism, as a substrate for enzymes like IMP dehydrogenase (IMPDH), in cellular signaling pathway investigations, and as a supplement in cell culture media.[1][2][3][4] It also has applications in the pharmaceutical and sports nutrition industries.[1]
Q2: What are the key properties and stability considerations for IMP disodium salt?
IMP disodium salt is a white, crystalline powder that is soluble in water.[1][5][6] It is stable under cool and dry storage conditions (0-8°C).[1][7] Aqueous solutions are most stable at a neutral to slightly alkaline pH. It is important to avoid acidic conditions, especially when heating, as this can lead to rapid decomposition.[5] Phosphatase enzymes can also break down IMP.[5] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, with protection from light.[8]
Q3: What is the recommended pH range for buffers used with IMP disodium salt?
To ensure the stability of IMP disodium salt, it is recommended to use buffers with a pH in the neutral to slightly alkaline range. A pH of 7.0 to 8.5 is generally suitable for a solution of IMP disodium salt.[9] The stability of IMP is significantly affected by pH, with greater stability observed at a higher pH. For instance, at 100°C, the half-life of IMP is considerably longer at pH 9.0 compared to pH 7.0 or 4.0.[10]
Q4: Which common biological buffers are compatible with IMP disodium salt?
Phosphate-based buffers are frequently used in experiments involving IMP.[11][12] However, when using any buffer, it is crucial to consider its compatibility with other components in your experimental system. Buffers like Tris, HEPES, and MOPS, while widely used, have been reported to interfere with certain biological processes, such as calcium-dependent responses.[13] Therefore, the choice of buffer should always be validated for your specific application. For cell culture applications, HEPES is a common choice due to its strong buffering capacity in the optimal pH range for cell growth (7.2-7.6).[14]
Troubleshooting Guides
Issue 1: Precipitation in the Buffer Solution
Symptoms:
-
The buffer solution containing IMP disodium salt appears cloudy or contains visible particulate matter.
-
Precipitate forms after adding other reagents or changing the temperature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Temperature | Some buffer components, including IMP disodium salt, may have lower solubility at colder temperatures. Warm the solution to room temperature and mix gently to see if the precipitate redissolves.[15] |
| High Concentration of Salts | High concentrations of salts, such as sodium chloride, can lead to the "salting out" of other components, causing them to precipitate.[16] Consider reducing the salt concentration if your protocol allows. |
| Incorrect Order of Reagent Addition | When preparing complex solutions like cell culture media, the order of adding components is critical. For instance, adding calcium and phosphate (B84403) salts together can lead to the formation of insoluble calcium phosphate.[17] Always follow the recommended protocol for reagent addition. |
| pH Shift | A significant change in the pH of the buffer can affect the solubility of IMP disodium salt and other components. Verify the pH of your final solution and adjust if necessary. |
| Evaporation | In open systems or during long incubations, evaporation can increase the concentration of solutes, leading to precipitation.[17] Ensure proper sealing of vessels and maintain humidity in incubators. |
| Interaction with Other Components | IMP disodium salt may interact with other molecules in your experiment, leading to precipitation. If you suspect an interaction, try to identify the component causing the issue by systematically removing and adding back individual reagents. |
Issue 2: Unexpected Experimental Results (e.g., in Enzyme Assays)
Symptoms:
-
Enzyme activity is lower or higher than expected.
-
Inconsistent or non-reproducible results.
-
Apparent off-target effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| IMP Degradation | As IMP is sensitive to acidic pH and high temperatures, it may have degraded.[5][10] Prepare fresh solutions of IMP disodium salt in a neutral or slightly alkaline buffer and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | The chosen buffer or its components may be interfering with the assay. For example, some buffers can chelate metal ions that are essential for enzyme activity. Review the literature for buffer recommendations for your specific enzyme or assay. |
| Off-Target Effects of Other Reagents | Other compounds in your assay might be affecting the enzyme of interest. For example, a study found that a PARP-1 inhibitor, which is an NAD+ analog, also inhibited IMP dehydrogenase, an enzyme that uses NAD+ as a cofactor.[12] Use appropriate controls to test for such off-target effects. |
| Sub-optimal Substrate Concentration | The concentration of IMP disodium salt may not be optimal for the experiment. Perform a concentration-response curve to determine the ideal working concentration for your specific assay. |
| General Experimental Error | To rule out general errors, it is recommended to repeat the experiment. Incorporate positive and negative controls to validate your assay. It can also be helpful to save samples from each step of the protocol to pinpoint where a potential issue may have occurred. |
Data Presentation
Table 1: Solubility and Stability of IMP Disodium Salt
| Parameter | Value/Condition | Reference |
| Appearance | White crystalline powder | [1][5] |
| Solubility | Soluble in water | [1][6] |
| pH of 1 in 20 solution | 7.0 - 8.5 | [9] |
| Recommended Storage | 0 - 8 °C (dry) | [1][7] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months), protect from light | [8] |
| Stability in Aqueous Solution | Stable at neutral pH, decomposes in acidic conditions | [5] |
Table 2: Half-life of IMP at 100°C at Different pH Values
| pH | Half-life (hours) | Reference |
| 4.0 | 8.7 | [10] |
| 7.0 | 13.1 | [10] |
| 9.0 | 46.2 | [10] |
Experimental Protocols
Protocol: Inosine-5'-monophosphate Dehydrogenase (IMPDH) Activity Assay
This protocol is a general guideline for measuring the activity of IMPDH, which catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP) with the concurrent reduction of NAD+ to NADH.[12][18]
Materials:
-
Purified IMP Dehydrogenase (IMPDH) enzyme
-
IMP disodium salt
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM EDTA)
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of IMP disodium salt (e.g., 100 mM) in the assay buffer.
-
Prepare a stock solution of NAD+ (e.g., 50 mM) in the assay buffer.
-
Dilute the purified IMPDH enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Set up the Assay:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Assay Buffer
-
IMP disodium salt solution (to achieve the desired final concentration)
-
NAD+ solution (to achieve the desired final concentration)
-
-
Include control wells:
-
No-enzyme control: All components except the enzyme.
-
No-IMP control: All components except IMP.
-
No-NAD+ control: All components except NAD+.
-
-
-
Initiate the Reaction:
-
Start the reaction by adding the diluted IMPDH enzyme to each well.
-
-
Measure Activity:
-
Immediately place the microplate in the plate reader.
-
Measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADH.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit of time) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production.
-
Enzyme activity can be expressed in units such as µmol of NADH produced per minute per mg of enzyme.
-
Visualizations
Caption: The central role of IMP in purine nucleotide metabolism.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. IMP metabolic process | SGD [yeastgenome.org]
- 4. researchgate.net [researchgate.net]
- 5. 'Rod and ring' formation from IMP dehydrogenase is regulated through the one-carbon metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics reveals inosine 5′-monophosphate is increased during mice adipocyte browning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. Probing the active site of human IMP dehydrogenase using halogenated purine riboside 5'-monophosphates and covalent modification reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adverse effects of Tris. HEPES and MOPS buffers on contractile responses of arterial and venous smooth muscle induced by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Common Additives in Cell Culture Media: An Overview - HuanKai Group - HuanKai Group [huankaigroup.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. bmrservice.com [bmrservice.com]
Technical Support Center: Quantifying Intact Molecular Proteins (IMPs)
Welcome to the technical support center for the quantification of Intact Molecular Proteins (IMPs) in complex biological samples. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the complexities of intact protein analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying IMPs in complex biological samples?
A1: Quantifying intact proteins presents a significant analytical challenge due to a combination of factors related to the sample matrix, the protein itself, and instrumental limitations. Unlike traditional bottom-up proteomics, which analyzes smaller surrogate peptides, intact protein analysis provides crucial information about post-translational modifications (PTMs) and proteoforms.[1][2] However, this approach is more demanding.
Key challenges include:
-
Sample Complexity and Dynamic Range: Biological samples like plasma or tissue lysates contain thousands of proteins with a vast range of concentrations, making it difficult to detect low-abundance IMPs.[2]
-
Ion Suppression: The presence of salts, detergents, and other molecules in the sample matrix can interfere with the ionization of the target IMP in the mass spectrometer, leading to reduced signal intensity and inaccurate quantification.[3][4][5]
-
Protein Solubility and Stability: IMPs can be prone to aggregation and precipitation, especially at high concentrations or in non-native environments, leading to sample loss and poor data quality.[6][7][8]
-
Mass Spectrometry Signal Spreading: During electrospray ionization (ESI), a single protein generates a distribution of multiply charged ions. This spreads the signal across a range of mass-to-charge (m/z) values, which can decrease sensitivity, especially for large proteins.[3][9][10]
-
Data Analysis Complexity: Deconvoluting the complex spectra of multiply charged ions to determine the neutral mass and quantify the protein is computationally intensive and requires specialized software.[11][12][13]
Q2: Why is sample preparation so critical for IMP analysis?
A2: Rigorous sample preparation is arguably the most critical factor for successful IMP quantification. The goal is to reduce sample complexity and remove interfering substances that can compromise the analysis.[2][3] Common interfering substances include salts, detergents, lipids, and highly abundant proteins, which can cause ion suppression and obscure the signal from the protein of interest.[3][14] Effective sample preparation, such as using molecular weight cut-off (MWCO) filtration, precipitation, or various chromatography techniques, is essential to clean up the sample and enrich the target IMP.[3][14]
Q3: How do I choose between denaturing and native mass spectrometry for my IMP?
A3: The choice depends on the experimental goal.
-
Denaturing Mass Spectrometry is performed using solvents (e.g., acetonitrile (B52724), formic acid) that unfold the protein.[3][12] This typically results in a higher number of charges on the protein, shifting the m/z values into the optimal range for most mass analyzers. It is the standard method for determining the precise molecular weight and identifying proteoforms based on mass.
-
Native Mass Spectrometry aims to preserve the protein's folded, non-covalent structure. This technique is ideal for studying protein complexes, ligand binding, and stoichiometry.[15][16] It results in fewer charges and a higher m/z range, which can be challenging for some instruments.[3]
Q4: What are the main sources of poor quantification reproducibility?
A4: Poor reproducibility in IMP quantification can stem from multiple sources throughout the workflow. Inconsistent sample preparation is a primary cause, leading to variable sample loss and matrix effects.[5] Chromatographic issues, such as peak tailing or shifts in retention time, can also significantly impact quantification.[17] Furthermore, variations in instrument performance and the complexity of data processing, including the choice of deconvolution algorithms, can introduce variability.[11][13]
Troubleshooting Guides
This section addresses specific problems encountered during IMP quantification experiments.
Problem: Poor or No Signal Intensity for the Target IMP
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} caption: "Troubleshooting workflow for low signal intensity."
| Possible Cause | Recommended Solution |
| Protein Aggregation/Precipitation | Proteins can be poorly soluble or aggregate, preventing analysis.[6][7] Optimize the sample buffer by adjusting pH or ionic strength.[6][8] Consider adding solubilizing agents like glycerol (B35011) (up to 10%) or mild, MS-compatible detergents.[6][8] |
| Ion Suppression from Matrix | Salts, detergents (like SDS), and chaotropes can severely reduce ionization efficiency.[3][4][5] Ensure thorough sample cleanup. Use desalting columns, molecular weight cut-off (MWCO) filters, or protein precipitation methods to remove interfering substances.[3][14] |
| Poor Ionization Efficiency | The protein may not ionize well under the chosen conditions. Trifluoroacetic acid (TFA) is known to cause signal suppression; use 0.1% formic acid (FA) instead.[18] Optimize ESI source parameters like spray voltage and gas temperatures. |
| Poor Recovery from LC Column | Large proteins can adsorb irreversibly to the column. Use a column with a wider pore size (e.g., 300Å). For proteins >30 kDa, a size-exclusion column (SEC) or a C4 reversed-phase column may be more suitable than a C18.[19] Increasing column temperature can also improve recovery.[18] |
| Instrument Not Optimized for High Mass | The mass spectrometer may not be properly tuned for detecting large molecules. Ensure the instrument is calibrated and tuned for the high m/z range. Some proteins, especially those over 150 kDa, can be very difficult to detect.[20] |
Problem: High Background Noise and Chemical Interference
| Possible Cause | Recommended Solution |
| Contaminants from Sample Preparation | Buffers, detergents, and polymers (like PEG) are common sources of background noise.[4] Use high-purity reagents (LC-MS grade). Avoid non-volatile salts (e.g., PBS) and detergents like Triton or Tween.[19][20] If detergents are necessary, use MS-compatible ones and remove them before analysis. |
| Solvent Contamination | Mobile phase solvents can introduce contaminants. Use fresh, LC-MS grade solvents (water, acetonitrile, methanol). Filter all solvents before use. |
| Carryover from Previous Runs | Material from a previous injection can elute during the current run. Implement a robust column wash step between samples, potentially including a high-organic "blank" injection to clean the column and source. |
| System Contamination | The LC or MS system itself may be contaminated. Clean the ESI source components (e.g., spray shield, capillary). If contamination persists, flush the entire LC system with an appropriate cleaning solution. |
Problem: Inconsistent Quantification and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Variable Sample Preparation | Inconsistent protein recovery or cleanup between samples is a major source of error. Automate sample preparation steps where possible. Use an internal standard (a stable isotope-labeled version of the protein is ideal) to normalize for sample handling variability. |
| Chromatographic Variability | Shifting retention times or changes in peak shape affect integration and quantification.[17] Equilibrate the column thoroughly before each injection. Monitor system pressure for signs of clogs. Use a well-characterized quality control (QC) sample to monitor LC performance throughout the run. |
| Data Processing Inconsistencies | The choice of deconvolution parameters can significantly alter quantitative results.[13] Use a consistent and validated data processing workflow.[11][12] Define clear criteria for peak integration and deconvolution settings and apply them uniformly across all samples. |
| Non-Linear Detector Response | The detector response may not be linear across the concentration range of the sample. Ensure you are working within the linear dynamic range of the instrument. Perform a dilution series to generate a calibration curve and confirm linearity. |
Experimental Protocols
Protocol: General Sample Preparation for IMP Analysis from Plasma
This protocol outlines a general workflow for preparing a plasma sample for LC-MS analysis of an intact protein.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Sample preparation workflow for plasma."
-
Thaw Sample: Thaw frozen plasma samples on ice to minimize protein degradation.
-
Clarify Sample: Centrifuge the plasma at 14,000 x g for 10 minutes at 4°C to pellet any debris. Carefully collect the supernatant.
-
(Optional) High-Abundance Protein Depletion: If the target protein is of low abundance, consider using an immunoaffinity-based depletion kit to remove highly abundant proteins like albumin and IgG. Follow the manufacturer's protocol.
-
Buffer Exchange and Desalting (MWCO Filtration):
-
Pre-rinse a Molecular Weight Cut-Off (MWCO) spin filter (choose a size significantly smaller than your target IMP, e.g., 30 kDa MWCO for a 150 kDa protein) with ultrapure water.
-
Add the plasma sample to the filter unit.
-
Centrifuge according to the manufacturer's instructions to pass the buffer and small molecules through the membrane.
-
Wash the retained protein by adding a volatile buffer (e.g., 100 mM ammonium (B1175870) bicarbonate) and centrifuging again. Repeat this wash step 2-3 times to ensure complete removal of non-volatile salts.
-
-
Protein Recovery:
-
After the final wash, recover the concentrated, desalted protein by inverting the filter unit into a clean collection tube and centrifuging for a short duration.
-
-
Final Sample Preparation:
-
Lyophilize the sample or use a vacuum concentrator to dry the protein.
-
Reconstitute the protein in an MS-compatible solvent, such as 5% acetonitrile in water with 0.1% formic acid, to the desired concentration for injection.[20]
-
Centrifuge the final sample to pellet any remaining insoluble material before transferring to an autosampler vial.
-
References
- 1. LC-MS-based quantification of intact proteins: perspective for clinical and bioanalytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intact-protein based sample preparation strategies for proteome analysis in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Challenges and Insights in Absolute Quantification of Recombinant Therapeutic Antibodies by Mass Spectrometry: An Introductory Review | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Software-Assisted Data Processing Workflow for Intact Glycoprotein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Intact Protein Quantitation with Updated Deconvolution Routines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intact protein | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 15. agilent.com [agilent.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Intact Protein [ucimsf.ps.uci.edu]
- 20. Intact Mass [utsouthwestern.edu]
common pitfalls in handling inosine-5'-monophosphate in the lab
Welcome to the technical support center for Inosine-5'-Monophosphate (IMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for handling IMP in the laboratory.
I. FAQs: Quick Answers to Common Questions
Q1: What is the recommended storage condition for solid IMP?
A1: Solid Inosine-5'-monophosphate should be stored at -20°C for long-term stability.[1][2] For shorter periods, storage at 2-8°C is also acceptable. It is important to keep the container tightly closed and in a dry, well-ventilated area.[3][4]
Q2: How should I prepare a stock solution of IMP?
A2: To prepare a stock solution, dissolve the IMP powder in high-purity water or a buffer such as PBS (pH 7.2).[2] IMP is soluble in water at concentrations of 50-100 mg/mL.[1] Ensure the powder is fully dissolved by gentle vortexing. For precise concentrations, use a volumetric flask and bring the solution to the final volume after the solute has completely dissolved.
Q3: What is the stability of IMP in aqueous solutions?
A3: The stability of IMP in aqueous solution is dependent on both pH and temperature.[5] Degradation follows first-order kinetics and primarily involves the hydrolysis of the phosphoric ester bond.[5] Solutions are more stable at a neutral to slightly alkaline pH. For example, at 100°C, the half-life of IMP is significantly longer at pH 9.0 (46.2 hours) compared to pH 4.0 (8.7 hours).[5] For laboratory use, it is advisable to prepare fresh solutions or store aliquots at -20°C or -80°C to minimize degradation.
Q4: What are the primary degradation products of IMP?
A4: The main thermal degradation products of IMP are its corresponding nucleoside (inosine) and phosphoric acid.[5] Further degradation can lead to the formation of ribose and hypoxanthine.[5]
Q5: Are there any known incompatibilities for IMP?
A5: Yes, IMP is incompatible with strong oxidizing agents, strong bases, and reducing agents.[3][6] Contact with these substances should be avoided.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with IMP.
Problem 1: Inconsistent or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step | Explanation |
| IMP Degradation | Prepare fresh IMP solutions for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. | IMP can degrade over time, especially at suboptimal pH and higher temperatures, leading to lower effective concentrations of the substrate.[5] |
| Incorrect pH of Solution | Verify the pH of your buffer and IMP solution. Adjust as necessary to the optimal pH for your specific enzyme. | The stability of IMP is pH-dependent, and enzymatic activity is highly sensitive to pH.[5] |
| Enzyme Contamination | Use a highly purified enzyme. Consider using inhibitors for contaminating enzymes, such as coformycin (B1669288) for adenosine (B11128) deaminase. | Contaminating enzymes, like adenosine deaminase, can interfere with the assay by degrading related purines.[7] |
| Inaccurate Concentration | Re-measure the concentration of your IMP stock solution using spectrophotometry (λmax ≈ 249 nm).[2] | An incorrect starting concentration will lead to inaccurate results. |
Problem 2: Unexpected Peaks or Results in HPLC or other Analytical Methods
| Possible Cause | Troubleshooting Step | Explanation |
| Sample Degradation | Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures (e.g., -80°C) and for a minimal duration.[8] | Degradation of IMP into inosine (B1671953), hypoxanthine, and other byproducts can lead to the appearance of extra peaks.[5] |
| Contamination of Solvents or Reagents | Use high-purity (e.g., HPLC-grade) solvents and reagents. Filter all solutions before use. | Impurities in your mobile phase or other reagents can introduce extraneous peaks. |
| Improper Sample Preparation | Ensure complete dissolution of the IMP sample. Centrifuge or filter the sample to remove any particulate matter before injection. | Undissolved material can clog the column and affect the quality of the chromatogram. |
Problem 3: Poor Cell Viability or Unexpected Cellular Responses
| Possible Cause | Troubleshooting Step | Explanation |
| High Concentration of IMP | Perform a dose-response curve to determine the optimal, non-toxic concentration of IMP for your specific cell line. | While generally not highly toxic, very high concentrations of any metabolite can have off-target effects or induce cellular stress. |
| IMP as an Extracellular Signaling Molecule | Be aware that extracellular IMP can act as a signaling molecule and may influence various cellular processes.[9] | This could lead to unexpected changes in gene expression or cell behavior that are independent of its intracellular metabolic role. |
| Contamination of IMP Stock | Ensure your IMP stock solution is sterile. Filter-sterilize the solution before adding it to cell cultures. | Bacterial or other microbial contamination can impact cell health and experimental outcomes. |
III. Data Presentation
Table 1: Thermal Stability of Inosine-5'-monophosphate (IMP) in Aqueous Solution at 100°C
| pH | Half-life (hours) |
| 4.0 | 8.7 |
| 7.0 | 13.1 |
| 9.0 | 46.2 |
Data summarized from a kinetic study on the thermal degradation of IMP. The degradation follows first-order kinetics.[5]
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM IMP Stock Solution
-
Calculate the required mass: The molecular weight of the disodium (B8443419) salt hydrate (B1144303) of IMP can vary, so refer to the manufacturer's certificate of analysis for the exact formula weight (FW). For example, for a FW of 536.3 g/mol , you would need 5.363 mg to make 1 mL of a 10 mM solution.
-
Weighing: Accurately weigh the calculated amount of IMP powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of sterile, nuclease-free water or your desired buffer (e.g., PBS) to dissolve the powder.
-
Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and add the solvent to reach the final desired volume.
-
Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Enzymatic Assay for IMP Dehydrogenase (IMPDH)
This protocol is a general guideline and may need optimization for specific experimental conditions.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NAD+ (cofactor)
-
IMP (substrate)
-
Purified IMPDH enzyme or cell lysate containing the enzyme.
-
-
Initiate the Reaction: Add the enzyme or substrate last to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Measurement: Monitor the formation of the product, which can be done in several ways:
-
Spectrophotometrically: Measure the increase in absorbance at 340 nm due to the formation of NADH.
-
Fluorometrically: Measure the increase in fluorescence of NADH (λex = 340 nm / λem = 460 nm) for higher sensitivity.[7]
-
-
Controls: Include appropriate controls, such as a reaction mixture without the enzyme (negative control) and a reaction with a known inhibitor (positive control for inhibition studies).
V. Visualizations
Caption: Central Role of IMP in Purine Metabolism.
Caption: Troubleshooting Workflow for IMP Enzymatic Assays.
References
- 1. イノシン 5′-一リン酸 from Saccharomyces cerevisiae ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inosine 5'-monophosphate disodium salt(4691-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. An enzymatic method for inosine 5'-monophosphate in the femtomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arigobio.com [arigobio.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Roles of IMP and GMP in Cellular Growth: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of purine (B94841) nucleotides on cell proliferation is critical. This guide provides an objective comparison of Inosine Monophosphate (IMP) and Guanosine Monophosphate (GMP), two key intermediates in purine metabolism, and their differential impacts on cell division and growth. Supported by experimental data, this document outlines the methodologies used to assess their effects and visualizes the underlying signaling pathways.
In the intricate landscape of cellular metabolism, purine nucleotides are fundamental building blocks for DNA and RNA synthesis, and they play pivotal roles in cellular energy transfer and signaling. IMP stands at a crucial metabolic crossroads, serving as the common precursor for the synthesis of both Adenosine Monophosphate (AMP) and GMP.[1] The balance between these nucleotides is vital for normal cell function, and disruptions in their metabolism are often implicated in various diseases, including cancer. This guide focuses on the comparative effects of exogenous IMP and GMP on cell proliferation, drawing from key experimental findings.
Quantitative Effects on Cell Proliferation: A Tabular Comparison
To provide a clear overview of the quantitative effects of IMP and GMP on cell proliferation, the following tables summarize key experimental findings from various studies.
Table 1: Effects of IMP on Cell Proliferation and Cell Cycle
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| Granulocyte-Macrophage Progenitor (GMP) cells | Inosine Monophosphate (IMP) | 100 µM | 3 days | Enhanced cell proliferation in a dose-dependent manner. | |
| HCT116 (Human Colon Cancer) | Inosine Monophosphate (IMP) | Not specified (5-time treatment) | Not specified | Increased S-phase (from 14.0% to 26.9%) and G2-phase (from 11.9% to 32.3%) populations, indicating cell cycle arrest. | [2] |
Table 2: Effects of GMP and its Derivatives on Cell Proliferation
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| Granulocyte-Macrophage Progenitor (GMP) cells | Guanosine Triphosphate (GTP) | 100 µM | 3 days | No significant effect on cell proliferation. | |
| T-lymphocytes | Cyclic GMP (cGMP) | Not specified | Not specified | Increased DNA synthesis. | [3] |
| Colon Cancer Cell Lines | Dimeric cGMP analogues | Not specified | Not specified | Reduced cell viability due to a cytostatic effect. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research in this area.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Treatment: Prepare stock solutions of IMP and GMP in a suitable solvent (e.g., sterile phosphate-buffered saline). Add the desired concentrations of IMP or GMP to the respective wells. Include untreated control wells.
-
Incubation: Incubate the cells with the treatments for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Culture cells (e.g., HCT116) to the desired confluency. Treat the cells with IMP or GMP at the desired concentrations and for the specified duration.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Logical Relationships
The differential effects of IMP and GMP on cell proliferation can be attributed to their distinct roles in cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these relationships.
Discussion of Findings
The experimental data reveal a complex and context-dependent role for both IMP and GMP in regulating cell proliferation.
IMP appears to have a dual role. In granulocyte-macrophage progenitor cells, IMP treatment directly enhances cell proliferation in a dose-dependent manner. This suggests that in certain cell types, an increased availability of this central purine precursor can fuel the metabolic demands of rapid cell division. However, in other contexts, such as in HCT116 colon cancer cells, an excess of IMP leads to cell cycle arrest in the S and G2 phases.[2] This indicates that a tightly regulated intracellular concentration of IMP is crucial, and an overabundance can trigger cellular checkpoints to halt proliferation, possibly to prevent genomic instability.
In contrast, the direct effects of GMP on cell proliferation appear to be less pronounced. In the same study on granulocyte-macrophage progenitor cells, the GMP derivative GTP had no significant effect on proliferation. The influence of guanine (B1146940) nucleotides on cell growth is often mediated through the cyclic form, cGMP. As the data in Table 2 suggests, cGMP can have opposing effects depending on the cell type. It can induce DNA synthesis in lymphocytes, thereby promoting proliferation, while in colon cancer cells, cGMP analogues exhibit a cytostatic effect, halting cell growth.[3][4] This highlights the complexity of cGMP signaling, which can either promote or inhibit proliferation based on the specific cellular context and the downstream effectors present.
The signaling pathways involved further illuminate these differences. IMP is a central hub in purine metabolism, and its levels directly impact the pools of both AMP and GMP. The enzyme IMP dehydrogenase (IMPDH), which catalyzes the rate-limiting step in GMP synthesis from IMP, is often upregulated in proliferating cells, underscoring the importance of the IMP-to-GMP conversion for cell growth.[5] The inhibitory effect of excess IMP on the cell cycle may be linked to the activation of DNA damage checkpoints or metabolic stress responses.
The effects of GMP are largely channeled through the production of GTP and subsequently cGMP. cGMP signaling is multifaceted, involving the activation of protein kinase G (PKG), regulation of phosphodiesterases, and modulation of ion channels.[3] The ultimate outcome on cell proliferation depends on the specific downstream targets of these pathways within a given cell type.
Conclusion
For researchers in drug development, these findings have significant implications. Targeting enzymes in the purine synthesis pathway, such as IMPDH, is a known strategy in cancer therapy and immunosuppression. A deeper understanding of the differential effects of IMP and GMP on specific cell types could lead to the development of more targeted and effective therapeutic interventions. Further research is warranted to explore these differential effects across a wider range of cell lines and to fully elucidate the intricate signaling networks that govern the cellular response to these essential purine nucleotides.
References
- 1. Global proteomics of fibroblast cells treated with bacterial cyclic dinucleotides, c-di-GMP and c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP compliant isolation of mucosal epithelial cells and fibroblasts from biopsy samples for clinical tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Unveiling IMP: A Potential New Player in the Landscape of Metabolic Disorder Biomarkers
For Immediate Release
A deep dive into the validation of inosine (B1671953) monophosphate (IMP) as a potential biomarker for metabolic disorders reveals a promising, yet nascent, area of research. While current evidence underscores the intricate role of purine (B94841) metabolism in conditions like gout, type 2 diabetes, and metabolic syndrome, direct quantitative comparisons of IMP's performance against established biomarkers are limited. This guide provides a comprehensive overview of the existing data, detailed experimental protocols for metabolite quantification, and a look into the underlying signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.
In the quest for more precise and early-stage indicators of metabolic diseases, inosine monophosphate (IMP), a key intermediate in purine metabolism, has emerged as a molecule of interest. This guide synthesizes the current scientific knowledge on the validation of IMP as a biomarker, comparing it with established markers such as uric acid, high-sensitivity C-reactive protein (hs-CRP), and glycated hemoglobin (HbA1c). While direct head-to-head comparisons with robust statistical analyses like ROC curves are not yet widely available for IMP, this guide presents the existing performance data for established biomarkers to provide a comparative context.
Comparative Analysis of Biomarkers for Metabolic Disorders
The following tables summarize the performance characteristics of established biomarkers for gout, type 2 diabetes, and metabolic syndrome. The data for IMP is currently limited in terms of direct comparative studies.
Table 1: Comparison of Biomarkers for Gout
| Biomarker | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Limitations |
| Inosine Monophosphate (IMP) | LC-MS/MS, HPLC | Data Not Available | Data Not Available | Data Not Available | IMP is a precursor to uric acid and its levels may reflect purine metabolism dysregulation in gout. Further studies are needed to establish its diagnostic accuracy. |
| Serum Uric Acid | Colorimetric, Enzymatic | 88% - 97% (clinical algorithms)[1] | 75% - 96% (clinical algorithms)[1] | Data Not Available | While a hallmark of gout, many individuals with hyperuricemia do not develop the disease, limiting its specificity as a standalone diagnostic marker.[2] |
| Dual-Energy CT (DECT) | Imaging | 85% - 100%[3] | 83% - 92%[3] | Data Not Available | Highly specific for urate crystal deposition but less accessible and more expensive than blood tests. |
| Musculoskeletal Ultrasound | Imaging | 74% (pooled)[3] | 88% (pooled)[3] | Data Not Available | Operator-dependent and shows variable sensitivity.[3] |
Table 2: Comparison of Biomarkers for Type 2 Diabetes
| Biomarker | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Limitations |
| Inosine Monophosphate (IMP) | LC-MS/MS, HPLC | Data Not Available | Data Not Available | Data Not Available | Altered purine metabolism, where IMP is central, is observed in insulin (B600854) resistance. Its predictive value for type 2 diabetes requires further investigation. |
| Fasting Plasma Glucose (FPG) | Enzymatic | 82.3% (at 104 mg/dL cutoff)[4] | 89.4% (at 104 mg/dL cutoff)[4] | 0.91 (at 100 mg/dL cutoff)[5] | A standard diagnostic tool, but its sensitivity can be limited for early-stage disease.[6] |
| Glycated Hemoglobin (HbA1c) | Immunoassay, HPLC | 50% (at 6.5% cutoff)[4] | 97% (at 6.5% cutoff)[4] | Data Not Available | Reflects long-term glycemic control but can be influenced by conditions affecting red blood cell turnover. The optimal cutoff for diagnosis is debated.[4] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Immunoassay | 60% - 65%[7] | 54% - 64%[7] | Data Not Available | A marker of systemic inflammation, which is associated with insulin resistance. However, it is not specific to diabetes. |
Table 3: Comparison of Biomarkers for Metabolic Syndrome
| Biomarker | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Limitations |
| Inosine Monophosphate (IMP) | LC-MS/MS, HPLC | Data Not Available | Data Not Available | Data Not Available | Dysregulation of purine metabolism is linked to components of metabolic syndrome, suggesting a potential role for IMP as a biomarker. |
| High-Sensitivity C-reactive protein (hs-CRP) | Immunoassay | 69% (men), 67% (women)[8] | 65% (men), 72% (women)[8] | 0.71 (men), 0.74 (women)[8] | A useful inflammatory marker, but lacks specificity for metabolic syndrome.[8] |
| Insulin | Immunoassay | Data Not Available | Data Not Available | 0.775 - 0.785[9] | Fasting insulin is a good predictor of metabolic syndrome risk, superior to many other tested biomarkers in some studies.[9] |
| Metabolic Score for Insulin Resistance (METS-IR) | Calculation | Data Not Available | Data Not Available | 0.575 - 0.641[10] | A novel index for assessing insulin resistance that shows promise in predicting the onset of metabolic syndrome.[10] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount for their validation and clinical application. Below are detailed methodologies for the quantification of inosine (as a proxy for IMP) and other relevant biomarkers.
Protocol 1: Quantification of Inosine in Human Plasma using LC-MS/MS
This protocol outlines a robust method for the determination of inosine concentrations in human plasma, which can be adapted for IMP measurement with appropriate standard optimization.
1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To 250 µL of plasma, add 25 µL of an internal standard solution (e.g., lamivudine (B182088) at 0.1 µg/mL).
-
Add 250 µL of 4.25% phosphoric acid solution to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the mixture at high speed (e.g., 20,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE):
-
Activate an HLB (Hydrophilic-Lipophilic Balance) SPE column by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the activated SPE column.
-
Wash the column with a suitable solvent to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of the mobile phase (e.g., 50mM ammonium (B1175870) acetate (B1210297):methanol = 1:1).
-
Collect the eluate.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of ammonium acetate and methanol.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
4. Quantification:
-
Generate a standard curve by spiking blank plasma with known concentrations of inosine.
-
Calculate the ratio of the peak area of inosine to the peak area of the internal standard.
-
Determine the concentration of inosine in the unknown samples by interpolating from the standard curve.
Protocol 2: Quantification of Inosine in Human Plasma using HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for inosine quantification.
1. Sample Preparation:
-
Deproteinize plasma samples by centrifugal filtration through a 10-kDa cut-off membrane.[11]
-
Collect the protein-free ultrafiltrate for analysis.
2. HPLC Analysis:
-
Chromatographic Conditions:
3. Quantification:
-
Prepare standard solutions of inosine at various concentrations.
-
Inject the standards to create a calibration curve based on peak area.
-
Inject the prepared plasma samples and quantify inosine concentration by comparing the peak area to the standard curve.
Signaling Pathways and Experimental Workflows
Understanding the biological context of a biomarker is crucial for its validation. The following diagrams, generated using Graphviz, illustrate the purine metabolism pathway where IMP is a central intermediate and a typical experimental workflow for biomarker validation.
Caption: Purine metabolism pathway highlighting the central role of IMP.
Caption: A typical workflow for the validation of a new biomarker.
The Path Forward for IMP as a Metabolic Biomarker
The current body of research positions IMP as a biomarker of interest for metabolic disorders, primarily due to its central role in purine metabolism, a pathway increasingly implicated in these conditions. However, to establish its clinical utility, further research is imperative. Specifically, large-scale, prospective cohort studies are needed to directly compare the diagnostic and prognostic performance of IMP against, and in combination with, established biomarkers. Such studies should include comprehensive statistical analyses, including the generation of ROC curves, to delineate the sensitivity and specificity of IMP for various metabolic diseases.
As our understanding of the intricate metabolic dysregulation in diseases like gout, type 2 diabetes, and metabolic syndrome deepens, the exploration of novel biomarkers like IMP holds the potential to refine diagnostic strategies and pave the way for more personalized and preventative healthcare.
References
- 1. Executive Summary - Diagnosis of Gout - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acpjournals.org [acpjournals.org]
- 4. Diagnostic accuracy of tests for type 2 diabetes and prediabetes: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Glucose Concentration and Prediction of Future Risk of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Comparison between high-sensitivity C-reactive protein (hs-CRP) and white blood cell count (WBC) as an inflammatory component of metabolic syndrome in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Association between the metabolic score for insulin resistance trajectory and new-onset metabolic syndrome: a retrospective cohort study based on health check-up data in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomic analysis for asymptomatic hyperuricemia and gout based on a combination of dried blood spot sampling and mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IMP and ATP in Cellular Energy Metabolism: A Guide for Researchers
A deep dive into the distinct yet interconnected roles of Inosine Monophosphate (IMP) and Adenosine (B11128) Triphosphate (ATP) in the intricate landscape of cellular energy metabolism reveals a fascinating interplay between a metabolic linchpin and the universal energy currency. While ATP is ubiquitously recognized for its role in powering cellular activities, IMP emerges as a critical indicator and regulator of metabolic status, particularly under conditions of high energy demand. This guide provides a comprehensive comparison of their functions, quantitative data on their cellular presence, and detailed experimental protocols for their analysis, designed for researchers, scientists, and professionals in drug development.
ATP: The Universal Energy Currency
Adenosine Triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy carrier in all known forms of life. The hydrolysis of its high-energy phosphoanhydride bonds to form adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) releases a significant amount of energy that drives a multitude of cellular processes, including muscle contraction, nerve impulse propagation, and the synthesis of macromolecules. The cellular machinery is dedicated to the constant regeneration of ATP through various metabolic pathways such as glycolysis, the citric acid cycle, oxidative phosphorylation, and beta-oxidation, ensuring a continuous supply of this vital molecule.
IMP: A Key Intermediate in Purine (B94841) Metabolism
Inosine Monophosphate (IMP) is a purine nucleotide that holds a central position in the biosynthesis of other purine nucleotides. It is the first fully formed purine nucleotide in the de novo synthesis pathway and serves as the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Although not a direct energy currency in the same vein as ATP, IMP's role is crucial for maintaining the overall balance of the purine nucleotide pool.
The Purine Nucleotide Cycle: Linking ATP and IMP Metabolism
The purine nucleotide cycle is a key metabolic pathway, particularly active in skeletal muscle and the brain, that highlights the direct link between ATP and IMP metabolism. This cycle becomes especially important during periods of intense metabolic activity and high ATP turnover. When ATP is consumed rapidly, the resulting increase in ADP leads to the formation of AMP via the adenylate kinase reaction. AMP is then deaminated to IMP by the enzyme AMP deaminase. This process serves two critical functions:
-
Anaplerosis: The cycle generates fumarate, an intermediate of the tricarboxylic acid (TCA) cycle. This replenishment of TCA cycle intermediates boosts the capacity for aerobic respiration and, consequently, ATP production.
-
Metabolic Regulation: By converting AMP to IMP, the cycle helps to maintain a high ATP/ADP ratio, which is crucial for the optimal functioning of many ATP-dependent enzymes.
Quantitative Comparison: A Tale of Two Nucleotides
The intracellular concentrations of ATP and IMP reflect their distinct physiological roles. ATP is maintained at a relatively stable and high concentration to meet the cell's constant energy demands, whereas IMP levels are typically low but can fluctuate dramatically in response to metabolic stress.
| Parameter | Adenosine Triphosphate (ATP) | Inosine Monophosphate (IMP) |
| Typical Intracellular Concentration | 1-10 mM in various tissues. | Generally in the low micromolar range at rest, but can increase significantly during strenuous exercise or ischemia. |
| Primary Function | Primary intracellular energy currency. | Central intermediate in purine nucleotide biosynthesis and the purine nucleotide cycle. |
| Gibbs Free Energy of Hydrolysis (ΔG°') | Approximately -30.5 kJ/mol for the terminal phosphate bond. | The hydrolysis of the phosphate ester bond in IMP releases less energy than the phosphoanhydride bonds of ATP. |
| Key Regulatory Pathways | Synthesized via glycolysis, oxidative phosphorylation, etc. Tightly regulated by the cellular energy charge (ATP/ADP/AMP ratio). | Levels are regulated by the rates of de novo purine synthesis, salvage pathways, and the activity of the purine nucleotide cycle. |
| Significance of Cellular Ratio | The ATP/ADP ratio is a key indicator of the cell's immediate energy status. | The IMP/ATP ratio serves as a sensitive marker of significant metabolic stress and a mismatch between ATP supply and demand. |
Experimental Protocols for the Quantification of IMP and ATP
The accurate measurement of intracellular IMP and ATP concentrations is fundamental to studying cellular bioenergetics. Several robust analytical techniques are available to researchers.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This is a powerful and widely used method for the simultaneous, sensitive, and specific quantification of multiple nucleotides.
Methodology:
-
Sample Preparation: Rapidly quench metabolic activity in cells or tissues, often by flash-freezing in liquid nitrogen. Extract nucleotides using a cold solvent such as methanol (B129727) or perchloric acid.
-
Chromatographic Separation: Separate the extracted nucleotides using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Detection and Quantification: The separated molecules are ionized and detected by a tandem mass spectrometer, which provides high specificity and sensitivity for quantification.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
A non-invasive technique that allows for the measurement of phosphorus-containing metabolites, including ATP, ADP, and inorganic phosphate, in living cells and tissues.
Methodology:
-
Sample Preparation: Perfused organs, cell cultures, or tissue extracts are placed within an NMR spectrometer.
-
Data Acquisition: A ³¹P NMR spectrum is acquired, where different phosphorus-containing compounds resonate at distinct frequencies.
-
Data Analysis: The area of each peak in the spectrum is proportional to the concentration of the corresponding metabolite.
Enzymatic Assays
These assays rely on specific enzymes to produce a measurable signal, such as light or a color change, that is proportional to the concentration of the target nucleotide.
ATP Quantification (Luciferase-based):
-
Cell Lysis: Cells are lysed to release their contents.
-
Enzymatic Reaction: The lysate is mixed with a reagent containing the enzyme luciferase and its substrate, luciferin.
-
Signal Detection: In the presence of ATP, luciferase catalyzes a reaction that produces light, which is quantified using a luminometer.
IMP Quantification (Coupled Enzyme Assay):
-
Cell Lysis and Extraction: As with HPLC-MS/MS.
-
Coupled Enzymatic Reactions: A series of enzymatic reactions is used to convert IMP to a product that can be easily detected. For example, IMP can be converted to inosine, then to hypoxanthine, and finally to uric acid and hydrogen peroxide by xanthine (B1682287) oxidase.
-
Signal Detection: The resulting hydrogen peroxide can be quantified using a fluorometric or colorimetric probe.
Visualizing the Metabolic Pathways and Workflows
The Central Role of IMP in Purine Metabolism
Caption: A simplified diagram of purine metabolism highlighting the central position of IMP and its connection to ATP.
A Generalized Experimental Workflow for Nucleotide Analysis
Differential Regulation of Gene Expression by IMP and GMP: A Comparative Guide
A notable gap in current scientific literature is the absence of direct comparative studies on the differential regulation of global gene expression by extracellular inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). While both are central to purine (B94841) metabolism, their roles as extracellular signaling molecules and their specific impacts on gene expression are not fully elucidated in a comparative context. This guide, therefore, presents the available experimental data for each molecule individually, highlighting the well-documented effects of extracellular IMP on inflammatory gene expression and contrasting it with the established, yet mechanistically distinct, role of intracellular cyclic GMP (cGMP) as a key regulator of gene transcription.
Inosine Monophosphate (IMP): An Extracellular Modulator of Inflammatory Gene Expression
Inosine monophosphate (IMP) is not only a critical intracellular precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP) but also functions as an extracellular signaling molecule.[1] Recent studies have demonstrated its capacity to modulate inflammatory responses by differentially regulating the expression of key cytokine genes.
Key Experimental Findings on IMP-Mediated Gene Regulation
Research has shown that extracellular IMP can suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while simultaneously augmenting the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the context of endotoxemia.[1] This dual regulatory function suggests a role for IMP in fine-tuning the inflammatory response. Furthermore, analysis of global gene expression in response to IMP treatment has revealed significant upregulation of genes involved in the de novo purine biosynthesis pathway, including IMP dehydrogenase (IMPDH), the rate-limiting enzyme in GMP synthesis.[1] This indicates that extracellular IMP can influence its own intracellular metabolism, creating a feedback loop.[1]
Quantitative Data on IMP-Regulated Gene Expression
While a comprehensive table comparing IMP and GMP's effects is not possible due to the lack of GMP data, the following table summarizes the key findings on IMP's regulatory effects on specific genes and pathways from available studies.
| Molecule | Biological Context | Key Regulated Genes/Pathways | Observed Effect | Reference |
| IMP | Endotoxemia | TNF-α | Suppression of production | [1] |
| Endotoxemia | IL-10 | Augmentation of production | [1] | |
| In vitro treatment | Purine Nucleotides De Novo Biosynthesis II Pathway | Upregulation of 9 molecules | [1] | |
| In vitro treatment | IMP Dehydrogenase (IMPDH) | Upregulation | [1] |
IMP Signaling Pathway
The precise signaling pathway for extracellular IMP is still under investigation, but it is known to be a part of the broader purinergic signaling system. The immunomodulatory effects of IMP likely involve interaction with cell surface receptors, leading to downstream signaling cascades that alter the transcription of inflammatory genes.
Guanosine Monophosphate (GMP) and the Role of Cyclic GMP (cGMP) in Gene Regulation
Direct evidence for the role of extracellular GMP in regulating global gene expression is currently lacking in the scientific literature. However, its intracellular cyclic form, cyclic guanosine monophosphate (cGMP), is a well-established second messenger that plays a pivotal role in a multitude of signaling pathways that culminate in altered gene expression.
cGMP-Mediated Gene Regulation
cGMP is synthesized in response to signaling molecules like nitric oxide (NO) and natriuretic peptides. Its effects are primarily mediated through the activation of cGMP-dependent protein kinases (PKGs), which then phosphorylate a variety of downstream targets, including transcription factors. cGMP signaling can both positively and negatively regulate gene expression at both transcriptional and post-transcriptional levels.
Key transcription factors and pathways influenced by cGMP include:
-
CREB (cAMP-response element binding protein): cGMP can lead to the phosphorylation and activation of CREB, a key regulator of genes involved in metabolism, cell survival, and neuronal plasticity.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): cGMP signaling can modulate the activity of the NF-κB pathway, which is central to the inflammatory response.
-
MAPK (Mitogen-activated protein kinase) pathways: cGMP can indirectly influence gene expression by modulating the activity of various MAPK pathways, such as ERK, JNK, and p38.
cGMP Signaling Pathway
The signaling cascade initiated by the production of cGMP is well-characterized and involves several key components that ultimately impact gene transcription in the nucleus.
Experimental Protocols
The following methodologies are based on the studies investigating the effects of extracellular IMP on gene expression.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used to study inflammatory responses.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
IMP Treatment: Cells are treated with varying concentrations of IMP (e.g., 1-5 mM) for specified time periods (e.g., 4-24 hours) to assess its effect on gene expression. In studies of endotoxemia, lipopolysaccharide (LPS) is used to induce an inflammatory response prior to or concurrently with IMP treatment.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cell lysates using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific genes (e.g., TNF-α, IL-10), cDNA is synthesized from total RNA using a reverse transcription kit. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
RNA Sequencing (RNA-seq): For global gene expression analysis, RNA-seq is performed. Briefly, mRNA is enriched from total RNA, fragmented, and used to construct a cDNA library. The library is then sequenced on a high-throughput sequencing platform. The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed using bioinformatics software packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in response to IMP treatment.
Conclusion and Future Directions
The current body of research provides valuable insights into the immunomodulatory role of extracellular IMP and its impact on the expression of key inflammatory genes. In contrast, the direct effects of extracellular GMP on global gene expression remain largely unexplored. The well-understood signaling pathways of intracellular cGMP offer a potential, though indirect, glimpse into how guanine (B1146940) nucleotides can influence cellular transcription.
To provide a comprehensive and direct comparison, future research should focus on:
-
Conducting global transcriptomic analyses (e.g., RNA-seq) on relevant cell types treated with extracellular GMP.
-
Performing side-by-side comparative studies of IMP and GMP treatment to identify both common and unique gene expression signatures.
-
Elucidating the specific cell surface receptors and downstream signaling pathways that mediate the effects of extracellular IMP and GMP.
Such studies will be crucial for a complete understanding of the differential roles of these purine monophosphates in cellular signaling and gene regulation, potentially uncovering new therapeutic targets for inflammatory and other diseases.
References
Cross-Reactivity of Inosine Monophosphate in Adenosine Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of inosine (B1671953) monophosphate (IMP) in adenosine (B11128) receptor binding assays. Due to the limited availability of direct binding data for IMP, this guide also includes data for the closely related endogenous purine (B94841) nucleoside, inosine, to provide a comprehensive context for researchers studying purinergic signaling. The information presented herein is intended to assist in the design and interpretation of experiments involving adenosine receptors and related metabolites.
Comparative Analysis of Ligand Binding at Adenosine Receptors
The following table summarizes the available quantitative data on the binding affinities and functional potencies of adenosine, inosine, and inosine monophosphate (IMP) at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). It is important to note that direct binding data for IMP is scarce in the scientific literature. The presented values for IMP are largely inferred from functional assay data and comparisons with inosine.
| Ligand | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Adenosine | Ki: ~10-70 nM (High Affinity) | Ki: ~150-700 nM (Lower Affinity) | Ki: >10 µM (Low Affinity) | Ki: ~0.3-1 µM (Intermediate Affinity) |
| Inosine | No significant binding reported[1] | No significant binding reported[1] | Data not available | IC50: 25 ± 6 µM[1] |
| EC50: 7 µM (cAMP assay) | No effect observed in cAMP assays | Data not available | EC50: 0.08 µM (cAMP assay) | |
| Inosine Monophosphate (IMP) | Data not available | Very low affinity (estimated to be >20-fold weaker than inosine)[2] | Data not available | Data not available |
Note: Ki values represent the inhibition constant, indicating the concentration of a ligand that will bind to half the available receptors at equilibrium. IC50 is the concentration of an inhibitor that reduces the response by half. EC50 is the concentration of a drug that gives half-maximal response. Lower values indicate higher affinity/potency.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling primarily through the adenylyl cyclase/cyclic AMP (cAMP) pathway. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cAMP levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production.
Figure 1: Adenosine Receptor Signaling Pathways.
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., IMP) by measuring its ability to displace a known radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
Test compound (IMP) and a known non-selective agonist (e.g., NECA) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (IMP) in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add a high concentration of a non-labeled ligand (e.g., 10 µM NECA), radioligand, and cell membranes.
-
Competitive Binding: Add the serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a Radioligand Displacement Binding Assay.
cAMP Functional Assay
This assay measures the functional activity of a test compound by quantifying its effect on intracellular cAMP levels.
Materials:
-
Cells stably expressing the human adenosine receptor of interest.
-
Test compound (IMP).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor.
-
Stimulation:
-
For Gs-coupled receptors (A2A, A2B): Add serial dilutions of the test compound (IMP).
-
For Gi-coupled receptors (A1, A3): Add serial dilutions of the test compound (IMP) followed by a fixed concentration of forskolin.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Comparative Binding Logic
The following diagram illustrates the logical relationship based on the available data regarding the binding of adenosine, inosine, and IMP to adenosine receptors. Adenosine is a potent agonist at all four subtypes, with varying affinities. Inosine shows selective, albeit weak, interaction with the A3 receptor. IMP's interaction is significantly weaker than that of inosine, suggesting very low to negligible cross-reactivity at adenosine receptors under typical physiological concentrations.
Figure 3: Comparative Ligand Binding to Adenosine Receptors.
Conclusion
Based on the currently available scientific literature, inosine monophosphate (IMP) exhibits very low to negligible cross-reactivity with adenosine receptors. While its precursor, inosine, shows some weak agonist activity, particularly at the A3 receptor, IMP appears to be a significantly less potent agonist. Researchers conducting adenosine receptor binding assays should be aware that at physiological concentrations, IMP is unlikely to be a significant confounding factor. However, at very high, non-physiological concentrations, the possibility of weak interactions cannot be entirely ruled out and should be considered in the experimental design and data interpretation. Further direct binding studies on IMP are warranted to definitively quantify its affinity for each of the adenosine receptor subtypes.
References
A Researcher's Guide to Commercial Inosine-5'-Monophosphate (IMP) Disodium Salt
For researchers in cellular biology, neuroscience, and drug development, inosine-5'-monophosphate (IMP) disodium (B8443419) salt is a critical reagent. As the first nucleotide formed during de novo purine (B94841) synthesis, it serves as a key precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP)[1][2]. Furthermore, extracellular IMP and its metabolite inosine (B1671953) can act as signaling molecules, modulating inflammatory responses[1][3]. Given its central role in cellular metabolism and signaling, the purity and quality of commercially sourced IMP are paramount for reproducible experimental outcomes.
This guide provides a comparative overview of commercially available inosine-5'-monophosphate disodium salt, along with standardized protocols for its quality assessment.
Commercial Supplier Comparison
Sourcing high-quality reagents is a critical first step in any experimental workflow. Below is a comparison of several prominent suppliers of this compound, based on publicly available data. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.
| Supplier | Product Name | Purity (by HPLC) | CAS Number | Molecular Formula | Additional Notes |
| Sigma-Aldrich | Inosine 5′-monophosphate disodium salt hydrate | ≥99.0%[4] | 352195-40-5[5] | C₁₀H₁₁N₄Na₂O₈P · xH₂O | Also offer a grade from yeast with ≥98% purity[6][7]. |
| MP Biomedicals | Inosine-5-monophosphate, disodium salt, hydrate | Not specified | 352195-40-5[8] | C₁₀H₁₁N₄O₈PNa₂· xH₂O[8] | For research or further manufacturing use[8]. |
| BOC Sciences | Inosine 5'-monophosphate disodium salt | ≥97%[] | 4691-65-0 | C₁₀H₁₁N₄Na₂O₈P[] | Soluble in water, sparingly in ethanol[]. |
| MOLNOVA | Disodium 5'-inosinate monohydrate | 98%[10] | 352195-40-5[10] | C₁₀H₁₃N₄Na₂O₉P[10] | NMR data consistent with structure[10]. |
| TCI America | Inosine 5'-Monophosphate Disodium Salt, Hydrate | Not specified | 4691-65-0[11] | Not specified | For professional manufacturing, research, or industrial use[11]. |
| Santa Cruz Biotechnology | Inosine 5′-monophosphate disodium salt | Not specified | 4691-65-0[12] | C₁₀H₁₁N₄O₈P·2Na[12] | For research use only[12]. |
Key Signaling Pathways Involving IMP
Inosine-5'-monophosphate is a pivotal molecule in purine metabolism. Intracellularly, it is the branch point for the synthesis of adenosine and guanosine nucleotides. Extracellularly, it can be metabolized to inosine, which has its own signaling properties, particularly in the context of inflammation.
Experimental Protocols for Quality Assessment
The following protocols describe standard methods for verifying the identity and purity of this compound.
Experimental Workflow for Quality Control
A systematic approach to quality control ensures the reliability of the starting material. This workflow outlines the key steps from receiving the compound to its use in experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is designed to separate and quantify IMP from potential impurities.
1. Objective: To determine the purity of the this compound sample by quantifying the percentage of the main compound peak relative to all other peaks.
2. Materials and Reagents:
- This compound sample
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid
- Symmetry C18 column (or equivalent)
3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
4. Mobile Phase Preparation:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
5. Chromatographic Conditions:
- Column: Symmetry C18, 5 µm, 4.6 x 150 mm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector Wavelength: 254 nm
- Column Temperature: 30°C
- Gradient:
- 0-5 min: 100% A
- 5-15 min: Linear gradient to 95% A, 5% B
- 15-20 min: Hold at 95% A, 5% B
- 20-22 min: Return to 100% A
- 22-30 min: Hold at 100% A (re-equilibration)
6. Sample Preparation:
- Prepare a 1 mg/mL stock solution of IMP in HPLC-grade water.
- Filter the sample through a 0.22 µm syringe filter before injection.
7. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the peak area of IMP by the total area of all peaks and multiplying by 100.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the compound.
1. Objective: To verify the identity of the this compound by comparing its ¹H NMR spectrum to a reference spectrum or expected chemical shifts.
2. Materials and Reagents:
- This compound sample
- Deuterium oxide (D₂O)
3. Instrumentation:
- NMR spectrometer (e.g., 400 MHz or higher).
4. Sample Preparation:
- Dissolve approximately 5-10 mg of the IMP sample in 0.6-0.7 mL of D₂O in an NMR tube.
- Vortex briefly to ensure complete dissolution.
5. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
- Pulse Program: Standard 1D proton (zg30)
- Number of Scans: 16 or 32
- Relaxation Delay (d1): 2.0 seconds
- Acquisition Time (aq): ~4 seconds
- Solvent: D₂O
- Temperature: 298 K
6. Data Analysis:
- Process the raw data (Fourier transform, phase correction, and baseline correction).
- Reference the spectrum using the residual HDO peak (approximately 4.79 ppm).
- Compare the chemical shifts and multiplicities of the observed peaks with known values for inosine-5'-monophosphate to confirm the structure. Key expected signals include those for the purine ring protons and the ribose sugar protons.
By employing a careful selection of commercial suppliers and implementing robust quality control measures, researchers can ensure the integrity of their experiments and the reliability of their data when working with this compound.
References
- 1. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromozoom.app [chromozoom.app]
- 3. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Sigma Aldrich Fine Chemicals Biosciences Inosine 5′-Monophosphate Disodium | Fisher Scientific [fishersci.com]
- 6. Inosine 5 -monophosphate yeast, Grade III, = 98 HPLC 352195-40-5 [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. mpbio.com [mpbio.com]
- 10. molnova.com:443 [molnova.com:443]
- 11. calpaclab.com [calpaclab.com]
- 12. scbt.com [scbt.com]
A Comparative Guide to the Validation of HPLC Methods for Impurity Analysis in Tissue Extracts
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in tissue extracts is a critical aspect of preclinical safety and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, the complex nature of tissue matrices presents unique challenges in developing and validating robust analytical methods. This guide provides an objective comparison of common HPLC methodologies and sample preparation techniques, supported by experimental data, to aid in the selection and validation of the most appropriate method for your specific application.
Comparison of Sample Preparation Techniques
The initial step of tissue sample preparation is crucial for removing interferences and enriching the impurities of interest. The choice of technique significantly impacts the accuracy, precision, and sensitivity of the subsequent HPLC analysis. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]
Table 1: Comparison of Sample Preparation Techniques for Impurity Analysis in Tissue Extracts
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by centrifugation. | Partitioning of impurities between two immiscible liquid phases. | Selective retention of impurities on a solid sorbent and elution with a solvent.[2] |
| Selectivity | Low | Moderate | High[1] |
| Recovery | 80-95% (can be lower for some impurities) | 70-90% (highly dependent on solvent choice and pH) | >90% (optimized sorbent and elution)[3] |
| Matrix Effect | High (risk of ion suppression/enhancement) | Moderate | Low (effective removal of interfering components)[4] |
| Throughput | High | Low to Moderate | High (amenable to automation)[1] |
| Cost per Sample | Low | Moderate | High |
| Solvent Consumption | Moderate | High | Low to Moderate[5] |
| Best Suited For | Rapid screening, high-concentration impurities. | Broad range of non-polar to moderately polar impurities. | Trace-level impurity analysis, high-purity extract requirement.[2] |
Comparison of HPLC Methods
The choice of HPLC method is determined by the physicochemical properties of the impurities, such as polarity. Reversed-Phase HPLC (RP-HPLC) is the most common technique, but other methods may be more suitable for very polar or very non-polar impurities.
Table 2: Comparison of HPLC Methods for Impurity Analysis
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Normal-Phase (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, diol) | Polar (e.g., silica, cyano) |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol (B129727) gradients) | Apolar organic solvent with a small amount of aqueous solvent | Non-polar (e.g., hexane, heptane) |
| Analyte Polarity | Non-polar to moderately polar | Highly polar | Non-polar |
| Typical Impurities | Most common drug-related impurities. | Polar metabolites, polar degradation products. | Lipophilic impurities. |
| Selectivity | Excellent for a wide range of compounds. | Complementary to RP-HPLC for polar analytes. | Good for isomers and non-polar compounds. |
| Throughput | High | Moderate | Moderate |
| Robustness | High | Moderate (sensitive to water content in mobile phase) | Low (sensitive to mobile phase composition and water) |
Validation of the Analytical Method
Once an appropriate sample preparation and HPLC method have been selected, the entire analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7] The key validation parameters are summarized below.
Table 3: ICH Q2(R2) Validation Parameters for Impurity Quantification
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the impurities. | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate that the response is directly proportional to the concentration of the impurity over a specified range.[9] |
| Range | Reporting limit to 120% of the specification limit for the impurity.[10] | The interval between the upper and lower concentrations of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11] |
| Accuracy | Recovery of 80-120% of the true value. | To assess the closeness of the test results obtained by the method to the true value.[12] |
| Precision | Repeatability (RSD ≤ 5%), Intermediate Precision (RSD ≤ 10%).[13] | To demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[9] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[9] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Protocol 1: Sample Preparation of Tissue Extract using Solid-Phase Extraction (SPE)
-
Tissue Homogenization: Homogenize 1 g of tissue in 4 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the impurities with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Method for Impurity Analysis (Reversed-Phase)
-
HPLC System: A validated HPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90-10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or appropriate wavelength for the impurity.
Protocol 3: Validation of the HPLC Method
-
Specificity: Analyze blank tissue extract, and tissue extract spiked with the active pharmaceutical ingredient (API) and known impurities to demonstrate no interference.
-
Linearity: Prepare a series of at least five concentrations of the impurity standard in blank tissue extract covering the expected range (e.g., LOQ to 120% of the specification limit). Plot the peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples of blank tissue extract spiked with the impurity at three different concentration levels (low, medium, and high) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of tissue extract spiked with the impurity at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine the LOD and LOQ by injecting progressively more dilute solutions of the impurity standard and measuring the signal-to-noise ratio.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2°C in column temperature, ±0.1 unit in mobile phase pH, ±5% in mobile phase composition) and assess the impact on the results.
Visualizations
Caption: Experimental workflow for impurity analysis in tissue.
Caption: Interdependence of analytical method validation parameters.
Caption: Drug and impurity interaction with cellular pathways.
References
- 1. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 2. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 3. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specartridge.com [specartridge.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. aaps.ca [aaps.ca]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide: Inosine-5'-monophosphate vs. Its Analog Mycophenolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inosine-5'-monophosphate (IMP), a crucial intermediate in purine (B94841) metabolism, and its analog, Mycophenolic Acid (MPA), a potent immunosuppressive agent. We will delve into their distinct roles, mechanisms of action, and impact on cellular processes, supported by experimental data and detailed protocols.
Introduction: Two Sides of a Metabolic Coin
Inosine-5'-monophosphate (IMP) is a naturally occurring purine nucleotide that sits (B43327) at a critical crossroads in cellular metabolism. It serves as the precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), essential building blocks for DNA and RNA.[1] The enzyme Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides by converting IMP to xanthosine (B1684192) monophosphate (XMP).[2]
Mycophenolic acid (MPA), on the other hand, is a fermentation product of several Penicillium species and a potent, reversible, non-competitive inhibitor of IMPDH.[3] Its structural similarity to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor binding site on IMPDH allows it to effectively block the enzyme's function.[2] This targeted inhibition of guanine nucleotide synthesis forms the basis of MPA's powerful immunosuppressive effects, as lymphocytes are particularly reliant on the de novo purine synthesis pathway for their proliferation.
Mechanism of Action: A Tale of a Substrate and an Inhibitor
The fundamental difference between IMP and MPA lies in their interaction with IMPDH. IMP is the substrate that IMPDH acts upon, while MPA is the inhibitor that blocks this action.
Inosine-5'-monophosphate (IMP):
-
Role: Precursor for guanine nucleotide synthesis.
-
Interaction with IMPDH: Binds to the active site of IMPDH to be oxidized to XMP.
Mycophenolic Acid (MPA):
-
Role: Inhibitor of IMPDH.
-
Interaction with IMPDH: Binds to the NAD+ cofactor site on IMPDH, trapping the enzyme in an inactive state and preventing the conversion of IMP to XMP.[2] MPA shows a higher affinity for the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes, contributing to its selective immunosuppressive effect.[3]
The inhibition of IMPDH by MPA leads to a depletion of the intracellular pool of guanosine triphosphate (GTP), which has profound downstream consequences on cellular function, particularly in rapidly dividing cells like lymphocytes.
Impact on Cellular Signaling Pathways
The depletion of guanosine nucleotides by MPA disrupts several key signaling pathways that are crucial for lymphocyte activation and proliferation.
De Novo Purine Synthesis Pathway:
The primary pathway affected by MPA is the de novo synthesis of purines. By blocking IMPDH, MPA creates a bottleneck, preventing the conversion of IMP to GMP and subsequently GTP.
Caption: De Novo Guanosine Nucleotide Synthesis Pathway and the inhibitory action of Mycophenolic Acid (MPA) on IMP Dehydrogenase (IMPDH).
Downstream Signaling Cascades:
GTP is not only a building block for nucleic acids but also a critical energy source and signaling molecule. Its depletion affects pathways like:
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Guanine nucleotide depletion has been shown to suppress mTORC1 activity, contributing to the anti-proliferative effects of MPA.[4][5]
-
MAPK Signaling: The Ras/Raf/Mek/Erk (MAPK) pathway is another key regulator of cell proliferation and is influenced by GTP levels.[6]
Caption: Downstream effects of Mycophenolic Acid (MPA) on key signaling pathways.
Comparative Experimental Data
The following tables summarize quantitative data from various studies, illustrating the differential effects of IMP and MPA.
Table 1: IMPDH Enzyme Kinetics
| Compound | Parameter | Value | Cell/Enzyme Source | Reference |
| IMP | Km | 8-13 µM | Tritrichomonas foetus IMPDH | [2] |
| MPA | Ki | 10-fold decrease with Lys310Arg mutation | Tritrichomonas foetus IMPDH mutant | [2] |
| MPA | EC50 | 0.97 mg/L | Pediatric kidney transplant recipients | [7] |
| MPA | fEC50 (unbound) | 164.5 µg/L | Pediatric kidney transplant recipients | [8] |
Table 2: Effects on Lymphocyte Proliferation
| Treatment | Concentration | Effect | Cell Type | Reference |
| MPA | 1 µM | Inhibition of mitogen-induced proliferation | Human Peripheral Blood Lymphocytes (PBLs) | [9] |
| MPA | 10-5 M | Weak antiproliferative effect | Murine CD4+ and CD8+ T cells | [10] |
| MPA | 10-4 M | Weak antiproliferative effect | Murine CD4+ and CD8+ T cells | [10] |
Table 3: Induction of Apoptosis
| Treatment | Concentration | Effect (% of Apoptotic Cells) | Cell Type | Reference |
| MPA | 10-5 M (24h) | Increased early apoptosis in CD19+ cells | Murine B cells | [10][11] |
| MPA | 10-4 M (24h) | Increased early apoptosis in CD4+, CD8+, and CD19+ cells | Murine T and B cells | [10] |
| MPA | - | Increased apoptosis with SEB stimulation | Human Peripheral Blood Leukocytes (PBLs) | [12] |
Table 4: Effects on Intracellular Nucleotide Pools
| Treatment | Effect on GTP levels | Effect on other nucleotides | Cell Type | Reference |
| MPA | Severe drop (10% of unstimulated cells) | Concomitant fall in ATP (up to 50%), expanded uridine (B1682114) pools | Mitogen-stimulated primary human T-lymphocytes | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the comparative effects of IMP and MPA.
5.1. IMPDH Activity Assay
This protocol is adapted from a nonradioactive HPLC method.[14]
Objective: To measure the enzymatic activity of IMPDH in cell lysates.
Principle: The rate of XMP production from IMP is measured by HPLC.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
Ice-cold water
-
Reaction buffer (containing IMP and β-NAD+)
-
Ice-cold perchloric acid (4 mol/L)
-
Potassium carbonate (5 mol/L)
-
HPLC system with a UV detector
Procedure:
-
Isolate PBMCs using Ficoll-Paque according to the manufacturer's protocol.
-
Wash the cells and resuspend the pellet in ice-cold water.
-
Lyse the cells and add the lysate to the reaction buffer to initiate the enzyme reaction.
-
Incubate at 37°C for 2.5 hours.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge and neutralize the supernatant with potassium carbonate.
-
Analyze the supernatant by HPLC to determine the amount of XMP produced.
-
Normalize the enzyme activity to the intracellular adenosine monophosphate (AMP) concentration.
Caption: Experimental workflow for the IMPDH activity assay.
5.2. Lymphocyte Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Objective: To quantify the effect of MPA on lymphocyte proliferation.
Materials:
-
PBMCs or T-cells
-
RPMI-1640 medium with 10% fetal bovine serum
-
Mycophenolate mofetil (MMF) or MPA
-
Mitogen (e.g., Phytohemagglutinin (PHA))
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed PBMCs or T-cells in a 96-well plate.
-
Add varying concentrations of MMF or MPA.
-
Stimulate the cells with a mitogen to induce proliferation.
-
Incubate for 72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
5.3. Quantification of Intracellular Guanosine Nucleotides (HPLC)
This protocol allows for the measurement of intracellular GTP levels.[3][15]
Objective: To determine the impact of MPA on the intracellular GTP pool.
Materials:
-
Cultured cells
-
Ice-cold perchloric acid
-
HPLC system with a C18 reverse-phase column and UV detector (254 nm)
-
Mobile phase (e.g., triethylammonium (B8662869) phosphate (B84403) buffer with methanol)
-
GTP standard solutions
Procedure:
-
Treat cells with MPA for the desired time.
-
Harvest the cells and extract the nucleotides using ice-cold perchloric acid.
-
Centrifuge to remove protein precipitate.
-
Inject the supernatant into the HPLC system.
-
Separate the nucleotides using a C18 column.
-
Detect GTP using a UV detector at 254 nm.
-
Quantify GTP concentration by comparing the peak area to a standard curve.
Conclusion
Inosine-5'-monophosphate and mycophenolic acid represent two key molecules in the landscape of purine metabolism and immunosuppression. While IMP is the essential substrate for the synthesis of guanine nucleotides vital for cellular function, MPA acts as a powerful antagonist, effectively shutting down this pathway. The selective action of MPA on the inducible isoform of IMPDH in lymphocytes underscores its clinical efficacy as an immunosuppressant. Understanding the intricate relationship between IMP, IMPDH, and MPA is paramount for the development of novel therapeutic strategies targeting cellular proliferation in various disease contexts, from autoimmune disorders to oncology. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing this field.
References
- 1. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of mycophenolic acid effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Unbound Mycophenolic Acid (MPA) on Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition in Pediatric Kidney Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 12. Positive effect on T-cell regulatory apoptosis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of IMPDH activity [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences Between IMP and Xanthosine Monophosphate (XMP)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, the purine (B94841) biosynthesis pathway stands as a cornerstone, providing the essential building blocks for DNA, RNA, and critical signaling molecules. Within this pathway, two key intermediates, inosine (B1671953) monophosphate (IMP) and xanthosine (B1684192) monophosphate (XMP), play pivotal but functionally distinct roles. Understanding these differences is paramount for researchers in metabolic diseases, oncology, and immunology, as well as for professionals engaged in the development of targeted therapeutics. This guide provides an objective comparison of the functions of IMP and XMP, supported by experimental data and detailed methodologies.
At a Glance: Key Functional Distinctions
| Feature | Inosine Monophosphate (IMP) | Xanthosine Monophosphate (XMP) |
| Primary Role | Branch-point precursor for both AMP and GMP synthesis.[1][2][3] | Committed intermediate in the synthesis of GMP.[2][3][4] |
| Enzymatic Synthesis | Synthesized de novo from ribose-5-phosphate (B1218738) through a multi-step pathway.[1] | Formed from IMP by the enzyme IMP dehydrogenase (IMPDH).[2][5] |
| Enzymatic Conversion | Converted to adenylosuccinate by adenylosuccinate synthetase (en route to AMP) or to XMP by IMP dehydrogenase (en route to GMP).[1][3] | Converted to GMP by GMP synthetase.[1][4][6][7] |
| Metabolic Significance | A critical regulatory point, balancing the pools of adenine (B156593) and guanine (B1146940) nucleotides. | The rate-limiting step in the de novo synthesis of guanine nucleotides.[3][5] |
| Therapeutic Relevance | The pathway leading to IMP is a target for some antimetabolite drugs. | The conversion of IMP to XMP by IMPDH is a major target for immunosuppressive, antiviral, and anticancer drugs.[8][9] |
The Central Role of IMP and XMP in Purine Metabolism
The de novo synthesis of purine nucleotides is a highly regulated and essential pathway. Inosine monophosphate (IMP) is the first fully formed purine nucleotide in this pathway and represents a critical metabolic branch point.[1] From IMP, the cell can synthesize both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the precursors for ATP and GTP, respectively.
The conversion of IMP to XMP is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH) . This reaction is the committed and rate-limiting step in the biosynthesis of guanine nucleotides.[3][5] Xanthosine monophosphate (XMP) is then subsequently aminated to form GMP by the enzyme GMP synthetase .[1][4][6][7] This bifurcation at the level of IMP allows for the independent regulation of adenine and guanine nucleotide pools, which is crucial for maintaining cellular homeostasis and fidelity in DNA replication.
Comparative Enzyme Kinetics
The functional differences between IMP and XMP are quantitatively reflected in the kinetic parameters of the enzymes that act upon them.
IMP Dehydrogenase (IMPDH)
IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to XMP. The affinity of IMPDH for its substrate, IMP, is a key determinant of the rate of guanine nucleotide synthesis.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| E. coli | IMP | 70 | - | [10] |
| Human Type II | IMP | - | - | [11] |
| Cryptosporidium parvum | IMP | 250 | - | [9] |
| Mycobacterium tuberculosis | IMP | - | - | [12] |
Note: Kinetic parameters can vary significantly depending on the organism and experimental conditions.
GMP Synthetase
GMP synthetase catalyzes the ATP-dependent amination of XMP to GMP, utilizing glutamine as the nitrogen donor.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| E. coli | XMP | 35.3 | 0.048 | [13] |
| Human | XMP | - | - | [14] |
Note: The interaction of human GMP synthetase with XMP exhibits sigmoidal kinetics, indicating positive cooperativity.[14]
Experimental Protocols
Accurate characterization of the functional roles of IMP and XMP relies on robust enzymatic assays. Below are detailed methodologies for assaying IMPDH and GMP synthetase activity.
Continuous Spectrophotometric Assay for IMP Dehydrogenase (IMPDH) Activity
This assay measures the rate of NADH production, which is directly proportional to the rate of XMP formation from IMP.
Principle: The conversion of IMP to XMP by IMPDH is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA.
-
Substrate Solution: Inosine monophosphate (IMP) dissolved in assay buffer.
-
Cofactor Solution: Nicotinamide adenine dinucleotide (NAD⁺) dissolved in assay buffer.
-
Enzyme Solution: Purified IMPDH diluted in assay buffer.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, IMP (e.g., 250 µM final concentration), and NAD⁺ (e.g., 500 µM final concentration for C. parvum IMPDH, 100 µM for human IMPDH II).[9]
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Continuous Spectrophotometric Assay for GMP Synthetase Activity
This assay monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.[1]
Principle: The purine rings of XMP and GMP have different molar extinction coefficients at 290 nm. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.[1]
Reagents:
-
Assay Buffer: 50 mM EPPS (pH 8.5), 10 mM MgCl₂.[15]
-
Substrate Solution: Xanthosine monophosphate (XMP) dissolved in assay buffer.
-
Cofactor & Nitrogen Source: ATP and L-glutamine dissolved in assay buffer.
-
Enzyme Solution: Purified GMP synthetase diluted in assay buffer.
Procedure:
-
Set up the reaction in a UV-transparent 96-well plate or cuvettes.
-
To each well/cuvette, add assay buffer, XMP (e.g., 150 µM final concentration), ATP (e.g., 2 mM final concentration), and L-glutamine.[15]
-
Incubate for 5-10 minutes at room temperature to allow for inhibitor binding if applicable.
-
Initiate the reaction by adding GMP synthetase (e.g., 20-50 nM final concentration).[15]
-
Continuously monitor the decrease in absorbance at 290 nm.
-
Calculate the reaction rate using the change in molar extinction coefficient between XMP and GMP at 290 nm (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).[1]
HPLC-Based Assay for GMP Synthetase Activity
This method provides a direct measurement of the product, GMP, and is particularly useful for complex reaction mixtures or when spectrophotometric interference is a concern.
Principle: The reaction is allowed to proceed for a fixed time, then stopped. The reaction mixture is then analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the amount of GMP produced.
Reagents:
-
Same as for the spectrophotometric assay.
-
Quenching Solution: 0.1 M HCl or other suitable acid.
-
HPLC Mobile Phase: e.g., 100 mM potassium phosphate (B84403) buffer (pH 6.5) with a small percentage of methanol.[15]
Procedure:
-
Set up the reaction mixture as described for the spectrophotometric assay.
-
Incubate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[15]
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated enzyme.
-
Transfer the supernatant to HPLC vials.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Monitor the elution of nucleotides by UV absorbance at 254 nm or 260 nm.[15][16]
-
Quantify the amount of GMP produced by comparing the peak area to a standard curve of known GMP concentrations.
Conclusion
Inosine monophosphate (IMP) and xanthosine monophosphate (XMP) are both essential intermediates in purine metabolism, yet their functional roles are distinct and non-interchangeable. IMP stands at a critical metabolic crossroads, directing flux towards either adenine or guanine nucleotide synthesis. In contrast, XMP is a committed intermediate, solely dedicated to the production of GMP. This functional divergence is a direct consequence of the specificity of the enzymes that act upon them, IMPDH and GMP synthetase. For researchers and drug development professionals, a thorough understanding of these differences is fundamental for the rational design of therapeutic agents that target the purine biosynthesis pathway, a pathway of profound importance in health and disease.
References
- 1. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. GMP synthase - Wikipedia [en.wikipedia.org]
- 8. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mycobacterium tuberculosis IMPDH in Complexes with Substrates, Products and Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical characterization of human GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Inosine-5'-monophosphate Disodium Salt: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Inosine-5'-monophosphate disodium (B8443419) salt, a compound not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1][2] While it is not considered hazardous, adherence to proper disposal procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Hazard Assessment and Initial Steps
Inosine-5'-monophosphate disodium salt is a white, crystalline solid.[1] Although not classified as hazardous, it is recommended to handle it with standard laboratory precautions.[1][2] This includes wearing personal protective equipment (PPE) such as gloves and safety glasses. In case of a spill, you should sweep up the solid material and place it into a suitable, closed container for disposal, while avoiding dust formation.[1][2]
II. Disposal Procedures
The primary determination for disposal of a non-hazardous chemical is your institution's specific policies and local regulations.[3] Always consult your Environmental Health and Safety (EHS) department or equivalent authority before proceeding with any disposal method.[4][5]
Step 1: Consult Institutional and Local Regulations
Before disposing of any chemical waste, it is imperative to consult your institution's chemical hygiene plan and waste disposal guidelines.[3][6] These documents will provide specific instructions for non-hazardous waste streams.
Step 2: Segregation of Waste
Do not mix non-hazardous waste with hazardous waste streams.[3] this compound waste should be collected separately to avoid cross-contamination and to ensure it is disposed of through the correct channels.
Step 3: Disposal of Solid Waste
For solid this compound:
-
Collection: Place the solid waste in a well-labeled, sealed container.
-
Disposal Route: Depending on your institution's guidelines, non-hazardous solid waste may be disposed of in the regular trash.[4][5] However, some institutions may require it to be placed in a specific container for non-hazardous laboratory waste or taken directly to an outside dumpster to avoid handling by custodial staff.[5]
Step 4: Disposal of Aqueous Solutions
For solutions of this compound:
-
Evaluation: While some non-hazardous, readily soluble solids and their solutions can be disposed of down the sanitary sewer, this should only be done after receiving explicit approval from your institution's EHS department.[5][7] The Safety Data Sheet for this compound advises not to empty it into drains.[1][2]
-
Alternative Disposal: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled container and follow your institution's procedures for non-hazardous liquid waste.
Step 5: Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., water).
-
Disposal: After rinsing, the container can typically be disposed of in the regular trash or recycling, provided the label is defaced or removed.[5]
III. Quantitative Data
No specific quantitative data regarding disposal parameters (e.g., concentration limits for drain disposal) for this compound were found in the reviewed safety data sheets or disposal guidelines. Disposal decisions should be based on the qualitative assessment of its non-hazardous nature and institutional policies.
IV. Experimental Protocols
No experimental protocols related to the disposal of this compound were cited in the search results. The disposal procedures are based on standard laboratory chemical waste guidelines.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistics for Handling Inosine-5'-monophosphate Disodium Salt
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Inosine-5'-monophosphate disodium (B8443419) salt. The following procedures ensure safe handling, storage, and disposal of this substance.
Quantitative Data Summary
While specific occupational exposure limits have not been established for Inosine-5'-monophosphate disodium salt, the following physical and chemical properties are important for safe handling and storage.
| Property | Value | Source |
| Physical State | Solid, Crystalline | [1] |
| Appearance | White | [1] |
| Odor | No information available | [1] |
| Melting Point | 175 °C / 347 °F | [2] |
| Flash Point | 227 °C / 440.6 °F | [1] |
| Solubility | Soluble in water | [2] |
| Stability | Stable under normal conditions | [2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Ensure adequate ventilation in the work area.[2]
-
Provide an accessible safety shower and eye wash station.[3]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][4]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2][4]
-
Respiratory Protection: Under normal use conditions where dust formation is avoided, respiratory protection is not required.[1][2] If dust is generated, use a NIOSH or European Standard EN 149 approved respirator.[4]
3. Handling:
-
Wash hands thoroughly after handling.[4]
4. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][5]
Accidental Release Measures
-
Personal Precautions: Wear the personal protective equipment outlined above.[1] Ensure adequate ventilation.[2] Avoid dust formation.[1][2]
-
Containment and Clean-up: Sweep up the spilled material and shovel it into a suitable container for disposal.[1][2] Avoid releasing the substance into the environment.[1][2]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][2] If symptoms occur, seek medical attention.[1]
-
Inhalation: Move to fresh air.[1][2] If symptoms occur, get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][2] Get medical attention if symptoms occur.[1]
Disposal Plan
-
Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][2]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
-
Do not empty into drains.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
